Technical Documentation Center

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Core Science & Biosynthesis

Foundational

Therapeutic potential of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives

An In-Depth Technical Guide to the Therapeutic Potential of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatives Prepared by: Gemini, Senior Application Scientist Executive Summary The relentless pursuit of novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The relentless pursuit of novel chemical scaffolds that offer precise three-dimensional orientations for interacting with biological targets is a cornerstone of modern drug discovery. The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core, a rigid bicyclic diamine, represents a compelling yet underexplored scaffold. Its constrained conformation and stereochemical complexity provide a unique platform for designing potent and selective therapeutic agents. While public domain data on this specific methylated derivative is nascent, a wealth of information on its parent core and the isomeric octahydropyrrolo[3,4-c]pyrrole system provides a strong predictive framework for its potential applications.[1][2] This guide synthesizes available data on related structures to illuminate the therapeutic promise of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives, focusing on their potential in Central Nervous System (CNS) disorders, oncology, and infectious diseases. We will delve into the mechanistic rationale, present key preclinical data from analogous compounds, and provide robust, field-proven experimental protocols to empower researchers to explore this promising chemical space.

Chapter 1: The (3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

Physicochemical Properties and Structural Features

The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole scaffold is a bicyclic diamine with the molecular formula C₇H₁₄N₂.[1] Its key structural attributes make it highly attractive for medicinal chemistry applications:

  • Structural Rigidity: The fused bicyclic system imparts significant conformational rigidity.[1][2] This is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

  • Three-Dimensional Diversity: The rigid framework allows for the precise spatial projection of substituents, enabling tailored interactions with complex biological targets.[1]

  • Diamine Functionality: The presence of two nitrogen atoms—one tertiary (the 5-methyl group) and one secondary—provides multiple points for chemical modification and serves as a key pharmacophoric element, particularly for interacting with aminergic G-protein coupled receptors (GPCRs) or forming critical hydrogen bonds.[1]

  • Influence of N-Methylation: The tertiary amine introduced by the N-methyl group can significantly influence crucial physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic profile.[1]

Rationale for Therapeutic Exploration: Learning from Isomers and Analogs

The therapeutic potential of the target scaffold can be inferred from the successful application of its isomers and analogs.

  • (3aR,6aR)-Octahydropyrrolo[3,4-c]pyrrole: This isomer has been extensively used as a piperazine isostere in CNS drug discovery.[3] Derivatives have yielded potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGluR1) and highly selective ligands for nicotinic acetylcholine receptors (nAChRs), demonstrating the scaffold's utility in targeting ion channels and GPCRs.[1][3][4]

  • (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine: This closely related analog is a critical intermediate in the industrial synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[2] This underscores the value of the broader octahydropyrrolo[3,4-b] fused ring system in developing anti-infective agents.

These examples strongly suggest that the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core is a versatile starting point for creating novel therapeutics across multiple disease areas.[1]

General Synthetic Strategies

The synthesis of the octahydropyrrolo[3,4-b]pyrrole core is accessible through established chemical transformations. A common and efficient approach involves a 1,3-dipolar cycloaddition reaction.[1][5] The subsequent N-methylation is a critical step for arriving at the target scaffold.

G cluster_0 Core Synthesis cluster_1 N-Methylation cluster_2 Purification Start Azomethine Ylide Precursor + N-Substituted Maleimide Cycloaddition 1,3-Dipolar Cycloaddition Start->Cycloaddition e.g., Toluene, Heat Core Octahydropyrrolo[3,4-b]pyrrole (Parent Scaffold) Cycloaddition->Core ReductiveAmination Reductive Amination (Method A) Core->ReductiveAmination Formaldehyde, Reducing Agent (e.g., NaBH(OAc)3) DirectAlkylation Direct Alkylation (Method B) Core->DirectAlkylation Methylating Agent (e.g., MeI), Base TargetScaffold (3aR,6aR)-5-Methyloctahydropyrrolo [3,4-b]pyrrole ReductiveAmination->TargetScaffold DirectAlkylation->TargetScaffold Chromatography Column Chromatography (e.g., Silica Gel) TargetScaffold->Chromatography FinalProduct Purified Target Scaffold Chromatography->FinalProduct

Caption: General synthetic workflow for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole.

Chapter 2: Therapeutic Potential in Central Nervous System (CNS) Disorders

The inherent properties of the scaffold make it an exceptional candidate for CNS-active agents. Its rigidity and diamine character are well-suited for interaction with neurotransmitter receptors, a hypothesis strongly supported by data from its isomers.[1][4]

Mechanism Insight: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are critical modulators of cognitive function, and their dysfunction is implicated in Alzheimer's disease, schizophrenia, and ADHD. Research on 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives has shown that simple substitutions on the scaffold can switch subtype selectivity between α4β2 and α7 nAChRs.[4] This provides a compelling blueprint for using the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core to develop highly selective nAChR modulators.

nAChR_Pathway Ligand (3aR,6aR)-5-Methyl... Derivative nAChR Nicotinic Receptor (e.g., α7 or α4β2) Ligand->nAChR Binds Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Opens Depolarization Membrane Depolarization Ion_Flow->Depolarization Signaling Downstream Signaling (e.g., CaMKII, CREB) Ion_Flow->Signaling Ca2+ dependent Depolarization->Signaling Outcome Modulation of Neurotransmission & Synaptic Plasticity Signaling->Outcome

Caption: Simplified nAChR signaling pathway modulated by potential ligands.

Preclinical Data from Related Scaffolds

The following table summarizes key preclinical data for derivatives of the isomeric octahydropyrrolo[3,4-c]pyrrole scaffold, illustrating the potency achievable with this class of compounds.

Compound/ScaffoldTargetActivityAssay Type
Octahydropyrrolo[3,4-c]pyrrole derivativemGluR1IC₅₀ = 4.8 nMFLIPR-based calcium mobilization
5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivativeα4β2 nAChRKᵢ = 0.2 nMRadioligand binding assay
Data sourced from BenchChem Application Notes, citing Bioorg. Med. Chem. Lett. 2011, 21 (21), 6571-6575 and J. Med. Chem. 2009, 52 (14), 4126-41.[1]
Key Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol is foundational for determining the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

Objective: To quantify the affinity of a (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivative for the α4β2 nAChR.

Materials:

  • Cell membranes expressing human α4β2 nAChR.

  • Radioligand: [³H]-Epibatidine (a high-affinity nAChR ligand).

  • Non-specific binding control: Cytisine (or another high-concentration unlabeled ligand).

  • Test compounds (serial dilutions).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., GF/C filter plates).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound and control compounds in assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of Cytisine (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-Epibatidine at a final concentration near its Kₑ value.

    • 100 µL of the cell membrane preparation.

    • Causality Check: Using a radioligand concentration near its Kₑ ensures a robust signal window and sensitive detection of competitive binding.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Causality Check: Using ice-cold buffer minimizes the dissociation of the ligand-receptor complex during the wash steps, ensuring accuracy.

  • Scintillation Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Chapter 3: Application in Oncology: A Scaffold for Kinase Inhibition

The pyrrole ring is a well-established pharmacophore in the design of protein kinase inhibitors.[1][6][7] The rigid bicyclic nature of the octahydropyrrolo[3,4-b]pyrrole scaffold can serve to optimally position pharmacophoric elements into the ATP-binding site of kinases, making it a promising starting point for novel anticancer agents.[1]

Preclinical Data from Pyrrole-Based Anticancer Agents

Numerous pyrrole derivatives have demonstrated potent anticancer activity across various cell lines.

Compound ClassCell LineActivityReference Compound
Substituted Pyrrole DerivativeLiver (HEPG2)IC₅₀ = 3.49 µMDoxorubicin (IC₅₀ = 5.23 µM)
Thiophen-3-yl substituted PyrroleBreast (MCF-7)IC₅₀ = 4.0 nMCSA4 (IC₅₀ = 0.54 - 0.73 µM)
Data sourced from SciTechnol, Therapeutic Significance of Pyrrole in Drug Delivery.
Key Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability, providing a robust and high-throughput method for screening the cytotoxic potential of new chemical entities.

Objective: To determine the IC₅₀ value of a (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivative against a human cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cell line.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound (serial dilutions).

  • Positive control (e.g., Doxorubicin).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • 96-well flat-bottom cell culture plates.

  • Spectrophotometer (plate reader).

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Self-Validation: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase at the time of drug addition, leading to more consistent results.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of the test compound and controls. Remove the medium from the cells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours.

    • Causality Check: The incubation time is critical. Viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product. The incubation must be long enough for color development but short enough to remain in the linear range of the assay.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).

    • Plot the percentage of viability against the log concentration of the test compound and fit to a dose-response curve to determine the IC₅₀ value.

Cytotoxicity_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 Add_MTS Add MTS Reagent to each well Incubate2->Add_MTS Incubate3 Incubate 1-4h (Color Development) Add_MTS->Incubate3 Read Measure Absorbance at 490nm Incubate3->Read Analyze Calculate % Viability Determine IC50 Read->Analyze

Caption: Experimental workflow for in vitro cytotoxicity (MTS) screening.

Chapter 4: Potential in Infectious Diseases

The established role of the related octahydropyrrolo[3,4-b]pyridine scaffold in the antibiotic Moxifloxacin provides a strong impetus to explore (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives as anti-infective agents.[2] Furthermore, broader studies on pyrrole-containing heterocycles have revealed significant antibacterial, antifungal, and antimycobacterial activities.[5][8][9][10]

Preclinical Antimicrobial Data from Related Scaffolds

Derivatives of the isomeric octahydropyrrolo[3,4-c]pyrrole have been synthesized and evaluated for their antimicrobial properties, showing a broad range of activity.

Compound ClassOrganismActivity (MIC)
Thiazolyl-octahydropyrrolo[3,4-c]pyrroleS. aureus31.25 µg/mL
Thiazolyl-octahydropyrrolo[3,4-c]pyrroleA. baumannii15.62 - 31.25 µg/mL
Thiazolyl-octahydropyrrolo[3,4-c]pyrroleM. tuberculosis H37Rv7.81 - 62.5 µg/mL
Data sourced from Semantic Scholar, citing Arkivoc 2018, v, 51-64.[5]
Key Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of a (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivative against Staphylococcus aureus.

Materials:

  • S. aureus strain (e.g., ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound (serial dilutions).

  • Positive control antibiotic (e.g., Ampicillin).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Methodology:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2-12 of a 96-well plate. Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only broth.

    • Self-Validation: This serial dilution creates a precise gradient of drug concentrations, which is essential for identifying the lowest concentration that inhibits growth.

  • Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland standard in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this working suspension to wells 1-11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Chapter 5: Future Directions and Conclusion

The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole scaffold stands as a platform of significant therapeutic potential. While direct biological data remains limited, compelling evidence from isomeric and analogous structures strongly suggests its utility in developing novel therapeutics for CNS disorders, oncology, and infectious diseases. Its rigid, three-dimensional structure is ideal for the design of potent and selective modulators of complex biological targets.[1]

Future research should focus on the synthesis and screening of focused libraries of derivatives. By systematically exploring substitutions at the secondary amine and on the pyrrolidine rings, structure-activity relationships (SAR) can be established for various targets. High-throughput screening against diverse panels of kinases, GPCRs, and microbial strains will be instrumental in unlocking the full potential of this promising scaffold. The protocols and insights provided in this guide offer a robust framework for initiating such an exploration.

References

  • Benchchem.
  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.
  • Nural, Y. et al. Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial activity. Semantic Scholar.
  • Bunnelle, W.H. et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. J Med Chem, 52(14), 4126-41.
  • Benchchem. Application Notes and Protocols: 5- Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs as Building Blocks in Pharmaceutical Synthesis.
  • Nasser, J.A. et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218.
  • Mohamed, M.S. et al. (2009).
  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Rybicka, A. et al.
  • Bîrnea, C. et al. (2022).
  • MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Mohamed, M.S. et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59, 145-158.
  • Ragab, F.A. et al. (2017).
  • A review on bioactive heterocycles for treating neurodegener
  • Ionescu, M.I. et al.
  • da Silva, F.C. et al. (2022).
  • Alam, M.A. et al.
  • Kuznietsova, H. et al. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • MilliporeSigma. (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole.
  • Weaver, C.D. et al.
  • Vasileva, L.A. et al. (2024).
  • El-Sayed, M.A.A. et al. (2026).
  • González-Zamora, E. et al. (2016). Synthesis of 6-triazolylmethyl-pyrrolo[3,4-b]pyridin-5-ones by an efficient MW-assisted (Ugi-3CR / aza Diels-Alder) / Click process.
  • El-Metwaly, A.M. et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ScienceOpen.

Sources

Exploratory

The Stereochemical Engine: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole in High-Fsp³ Drug Design

The following technical guide details the role, synthesis, and medicinal chemistry applications of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole. Executive Summary: Escaping Flatland In modern drug discovery, the tran...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and medicinal chemistry applications of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole.

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, selectivity, and patentability. This shift is quantified by the Fsp³ fraction (ratio of sp³-hybridized carbons to total carbons).

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (often referred to as a chiral 2,6-diazabicyclo[3.3.0]octane derivative) represents a "privileged scaffold" in this domain. Unlike the symmetric and planar piperazine ring it often replaces, this fused bicyclic system offers:

  • Rigidification: It locks pharmacophores into specific vectors, reducing the entropic penalty of binding.

  • Chirality: The (3aR,6aR) stereochemistry allows for precise probing of chiral protein pockets, often resulting in significant potency differences between enantiomers (eutomer vs. distomer).

  • Metabolic Stability: The bicyclic cage often protects the nitrogen lone pairs and adjacent carbons from oxidative metabolism more effectively than flexible chains.

This guide explores its utility as a core scaffold in Histamine H3 antagonists and Nicotinic Acetylcholine Receptor (nAChR) ligands.

Chemical Architecture & Vector Analysis

The molecule consists of two pyrrolidine rings fused across the C3-C4 bond of one and the C2-C3 bond of the other. This creates a rigid "V-shape" or "book-shape" topology.

Conformational Locking

Unlike piperazine, which can adopt chair or boat conformations, the cis-fused [3,4-b]pyrrole system is conformationally constrained. The bridgehead hydrogens (at 3a and 6a) dictate the shape.

  • Vector Angle: The angle between the lone pairs of the two nitrogens is distinct from the 180° vector of piperazine or the ~120° of [3,4-c] systems. This allows the molecule to bridge binding sites that are spatially inaccessible to other diamines.

  • Basicity (pKa): The N-methyl group (N5) typically has a pKa around 8.5–9.5, while the secondary amine (N1) is available for coupling. The proximity of the two nitrogens can induce electronic effects that lower the pKa of the secondary amine, improving membrane permeability (LogD).

Visualization of Scaffold Geometry

ScaffoldGeometry cluster_0 Traditional Linkers cluster_1 High-Fsp³ Scaffold Piperazine Piperazine (Flexible / Flat) Vector: 180° Scaffold (3aR,6aR)-5-Methyl [3,4-b]pyrrole (Rigid / Chiral) Vector: ~109° (Kinked) Piperazine->Scaffold Bioisosteric Replacement (Rigidification) Ethylenediamine Ethylenediamine (Highly Flexible) High Entropy Penalty Ethylenediamine->Scaffold Cyclization Properties Key Advantages: 1. Increased Solubility (Fsp³) 2. Selectivity (Chirality) 3. Lower hERG Liability Scaffold->Properties

Caption: Transition from flexible/flat linkers to the rigid (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold.

Medicinal Chemistry Case Study: Histamine H3 Antagonists

The most authoritative application of this scaffold is found in the optimization of Histamine H3 receptor antagonists, a class of drugs investigated for cognitive disorders (Alzheimer’s, ADHD) and narcolepsy.

The "Abbott Optimization"

Researchers at Abbott Laboratories (now AbbVie) utilized this scaffold to solve a critical problem: hERG channel blockage . Many early H3 antagonists were potent but lipophilic, leading to cardiotoxicity.

  • The Challenge: Reduce lipophilicity (LogP) while maintaining potency.

  • The Solution: Replace flexible alkyl chains or piperidines with the (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole core.

  • Result:

    • Potency: The (3aR,6aR) isomer demonstrated a

      
       of 0.54 nM  against the human H3 receptor.[1]
      
    • Selectivity: The enantiomer (3aS,6aS) was significantly less potent, proving the necessity of the specific chiral vector.

    • PK Profile: Improved oral bioavailability (39% in rats) and reduced hERG liability due to the polar, compact nature of the scaffold.

Mechanism of Action Diagram

H3Mechanism cluster_binding Binding Pocket Interactions Target Histamine H3 Receptor (GPCR) Outcome Receptor Antagonism (Increased Acetylcholine/Histamine Release) Target->Outcome Ligand (3aR,6aR)-Scaffold Ligand Aspartate Asp114 (Ionic Bond) Ligand->Aspartate Basic N (Protonated) Pocket Hydrophobic Pocket (Steric Fit) Ligand->Pocket Rigid Backbone Aspartate->Target Pocket->Target

Caption: Pharmacophore mapping of the scaffold within the H3 Receptor binding pocket.

Synthesis & Experimental Protocols

The synthesis of the specific (3aR,6aR) isomer requires stereocontrol. A robust method involves the 1,3-dipolar cycloaddition of azomethine ylides or the cyclization of chiral amino-pyrrolidine precursors.

Synthesis Workflow (Retrosynthesis)

The most scalable route often starts from (R)-3-aminopyrrolidine derivatives or uses a thermal rearrangement of cyclopropyl intermediates, but the chiral pool approach is most reliable for maintaining enantiopurity.

SynthesisRoute Precursor N-Boc-3-Pyrroline (or Chiral Allylamine) Step1 Step 1: Epoxidation / Ring Opening or [3+2] Cycloaddition Precursor->Step1 Intermediate Bicyclic Intermediate (Protected) Step1->Intermediate Step2 Step 2: N-Methylation & Deprotection Intermediate->Step2 Product (3aR,6aR)-5-Methyl [3,4-b]pyrrole Step2->Product

Caption: General synthetic pathway to the bicyclic core.

Detailed Protocol: Coupling to Heteroaryl Chlorides

This protocol describes the coupling of the (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold to a heteroaryl chloride (common in drug discovery for making H3 antagonists or kinase inhibitors).

Reagents:

  • (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.2 equiv)

  • Heteroaryl Chloride (e.g., 4-chloropyridine derivative) (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add the base (

    
    , 3.0 mmol) followed by (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.2 mmol).
    
  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor reaction progress via LC-MS (looking for consumption of chloride and appearance of M+1 product).
    
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.

    • Wash with brine (20 mL).

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (typical gradient: 0-10% MeOH in DCM with 1%

    
     additive to prevent streaking of the basic amine).
    
Data Summary Table: Scaffold Comparison
FeaturePiperazine(3aR,6aR)-[3,4-b]pyrroleImpact
Geometry Planar/Chair (Flexible)Rigid Bicyclic (V-Shape)Higher binding affinity (lower entropy cost)
Chirality AchiralChiral (Enantiopure)Ability to probe stereoselective pockets
Vector Angle 180°~109° (Variable)Access to novel chemical space
Fsp³ Score Low (if aromatic attached)High (Core is 100% sp³)Improved solubility & metabolic stability
Common Use Generic LinkerH3, nAChR, AntibacterialsHigh-value lead optimization

References

  • Zhao, C., et al. (2009).[1] "Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, synthesis, and structure-activity relationships." Journal of Medicinal Chemistry, 52(15), 4640-4649.[1]

  • Bunnelle, W. H., et al. (2007). "Design and synthesis of a potent, selective series of (3aR,6aR)-5-(pyridin-3-yl)octahydropyrrolo[3,4-b]pyrrole alpha4beta2 NNR ligands." Bioorganic & Medicinal Chemistry Letters, 17(16), 4551-4556.

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Arroyo, Y., et al. (2002). "A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines." Organic Letters, 4(15), 2513-2516.

Sources

Foundational

Stereochemistry and Chirality of Octahydropyrrolo[3,4-b]pyrrole Systems: Synthesis, Resolution, and Medicinal Applications

Executive Summary The octahydropyrrolo[3,4-b]pyrrole scaffold is a rigid, bicyclic aliphatic heterocycle characterized by two fused pyrrolidine rings. As drug discovery increasingly shifts toward high-sp³-character molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrrolo[3,4-b]pyrrole scaffold is a rigid, bicyclic aliphatic heterocycle characterized by two fused pyrrolidine rings. As drug discovery increasingly shifts toward high-sp³-character molecules to improve pharmacokinetic profiles and target specificity, this scaffold has emerged as a privileged structure. However, exploiting this system requires a rigorous understanding of its stereochemistry. This technical guide explores the conformational constraints, asymmetric synthesis, and analytical validation of octahydropyrrolo[3,4-b]pyrrole systems, bridging the gap between theoretical stereochemistry and applied medicinal chemistry.

Structural and Stereochemical Fundamentals

Conformational Constraints and Ring Fusion

The core of the octahydropyrrolo[3,4-b]pyrrole system contains two bridgehead carbons at the 3a and 6a positions. According to IUPAC 1974 Recommendations (Section E: Fundamental Stereochemistry)[1][2], the relative configuration at these bridgeheads defines the geometry of the entire molecule.

In a 5,5-bicyclic system, a trans-fusion (anti-relationship between the 3a and 6a protons) introduces severe torsional strain and angle deformation. Consequently, the thermodynamic sink dictates that the scaffold exists almost exclusively in the cis-fused (syn) conformation. This stereochemical reality narrows the primary synthetic targets to two distinct enantiomers: the (3aR, 6aR) and (3aS, 6aS) configurations.

Pharmacological Relevance of Chirality

The absolute configuration of the cis-fused system is not merely a structural curiosity; it is the primary driver of biological activity. In the development of Histamine H3 receptor antagonists for central nervous system (CNS) disorders, spatial orientation is critical. The (3aR, 6aR) enantiomer acts as the eutomer (highly active), orienting the basic amine and aryl substituents optimally within the receptor pocket, whereas the (3aS, 6aS) distomer is virtually inactive[3][4].

G A Octahydropyrrolo[3,4-b]pyrrole B Cis-fused (Thermodynamically Stable) (3a, 6a - syn) A->B Favorable C Trans-fused (Highly Strained) (3a, 6a - anti) A->C Disfavored D (3aR, 6aR)-Enantiomer Eutomer (High Affinity) B->D E (3aS, 6aS)-Enantiomer Distomer (Inactive) B->E

Stereochemical classification of octahydropyrrolo[3,4-b]pyrrole highlighting cis-fusion stability.

Asymmetric Synthesis: The Azomethine Ylide Strategy

While early methods relied on the classical resolution of racemic mixtures using chiral salts (e.g., dibenzoyl-D-tartrate)[2], this approach inherently wastes 50% of the material. Modern asymmetric synthesis relies on the intramolecular [3+2] dipolar cycloaddition of azomethine ylides[5][6].

Causality in Synthetic Design

By condensing N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines, an azomethine ylide intermediate is generated in situ.

  • Why a [3+2] Cycloaddition? The concerted nature of the [3+2] cycloaddition guarantees the cis-fusion of the resulting pyrrolidine rings.

  • Why the Benzoxazine Auxiliary? The rigid chair conformation of the chiral perhydro-1,3-benzoxazine sterically shields one face of the incoming dipole. This facial selectivity forces the cycloaddition to proceed stereospecifically, yielding a single diastereomer[5].

Workflow S1 Chiral Auxiliary (Perhydro-1,3-benzoxazine) S2 Condensation (+ N-sub glycine) S1->S2 S3 Azomethine Ylide Dipole S2->S3 -H2O S4 [3+2] Cycloaddition (Facial Selectivity) S3->S4 Heat/Base S5 Enantiopure (3aR,6aR)-Scaffold S4->S5 Cleavage

Asymmetric synthesis workflow via intramolecular[3+2] dipolar cycloaddition.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the (3aR,6aR) scaffold, designed as a self-validating system where each step contains internal analytical checks.

Step 1: Ylide Generation and Cycloaddition

  • Action: Dissolve the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 eq) and N-benzylglycine (1.2 eq) in anhydrous toluene. Add a catalytic amount of triethylamine. Reflux via Dean-Stark apparatus for 12 hours.

  • Causality: Toluene allows for high-temperature reflux necessary to overcome the activation energy of the cycloaddition. The Dean-Stark trap removes water, driving the condensation forward. Triethylamine facilitates the decarboxylative generation of the azomethine ylide.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde peak in an aliquot's IR spectrum (~1700 cm⁻¹) confirms complete ylide formation.

Step 2: Diastereomer Verification

  • Action: Concentrate the crude mixture and analyze via ¹H NMR (400 MHz, CDCl₃).

  • Causality: Before proceeding to auxiliary cleavage, one must confirm the success of the facial selectivity.

  • Validation Check: Identify the bridgehead protons (H-3a and H-6a). A coupling constant of

    
     Hz definitively confirms the cis-fusion of the cycloadduct[7]. The presence of a single set of NMR signals confirms diastereomeric purity (>95% de).
    

Step 3: Auxiliary Cleavage

  • Action: Subject the cycloadduct to hydrogenolysis (Pd/C, H₂, 50 psi) in methanol to remove the benzyl protecting group and cleave the benzoxazine auxiliary.

  • Causality: Hydrogenolysis simultaneously deprotects the pyrrole nitrogen and dismantles the chiral auxiliary, yielding the free (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole core.

  • Validation Check: Perform Chiral HPLC (e.g., Chiralpak AD-H column). A single peak confirms enantiomeric excess (ee > 99%).

Quantitative Data and Structure-Activity Relationships

The stereochemical configuration directly impacts both physical properties and biological efficacy. The table below summarizes the analytical and pharmacological differences between the stereoisomers, specifically in the context of Histamine H3 receptor antagonism (data adapted from Abbott Laboratories' chemotype studies)[3][4].

Property / Parameter(3aR, 6aR)-Isomer(3aS, 6aS)-IsomerTrans-Isomers
Ring Fusion Geometry Cis-fused (Syn)Cis-fused (Syn)Trans-fused (Anti)
Thermodynamic Stability Highly StableHighly StableHighly Strained / Unstable
¹H NMR (

)
~9.1 Hz~9.1 Hz< 4.0 Hz (Theoretical)
Human H3 Receptor Affinity (

)
0.54 nM > 1000 nMN/A (Not isolated)
Rat H3 Receptor Affinity (

)
4.57 nM > 1000 nMN/A (Not isolated)
Oral Bioavailability (Rat) 39%N/AN/A
In Vivo Half-Life (

)
2.4 hoursN/AN/A

Table 1: Stereochemical, physical, and pharmacological profiles of octahydropyrrolo[3,4-b]pyrrole isomers.

Conclusion

The octahydropyrrolo[3,4-b]pyrrole system is a powerful structural motif in medicinal chemistry, provided its stereochemistry is strictly controlled. Because the trans-fused system is thermodynamically prohibited, synthetic efforts must focus on enantioselective pathways to the cis-fused (3aR, 6aR) or (3aS, 6aS) cores. Utilizing intramolecular [3+2] azomethine ylide cycloadditions provides a highly reliable, self-validating route to these enantiopure scaffolds, enabling the development of highly potent, target-specific therapeutics.

References

  • US Patent 8026240B2 - Octahydro-pyrrolo[3,4-b]pyrrole N-oxides. Google Patents.1

  • US Patent 7728031B2 - Octahydro-pyrrolo[3,4-b]pyrrole derivatives. Google Patents. 2

  • Kudryavtsev, K. V., et al. (2010). EFFICIENT SYNTHESIS OF FUNCTIONALIZED DIAZACYCLOPENTA[C]PENTALENE WITH MULTIPLE INTERMOLECULAR INTERACTIONS IN CRYSTAL. CLOCKSS. 7

  • Pedrosa, R., et al. (2002). A Novel Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles by Intramolecular [3 + 2] Dipolar Cycloaddition on Chiral Perhydro-1,3-benzoxazines. Organic Letters, ACS Publications.5

  • Zhao, C., et al. (2009). Design of a New Histamine H3 Receptor Antagonist Chemotype: (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, Synthesis, and Structure−Activity Relationships. Journal of Medicinal Chemistry, PubMed / ACS Publications.4

Sources

Foundational

Metabolic stability profile of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Topic: Metabolic Stability Profile of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Profile of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-59-6 / 1353644-77-5) represents a privileged bicyclic diamine scaffold used increasingly in medicinal chemistry to impart conformational rigidity and improve physicochemical properties (LogP, solubility) compared to flexible linear diamines.

This guide details the metabolic stability profile of this core, highlighting its primary liabilities: N-demethylation and


-carbon oxidation . While the saturated 5,5-fused ring system offers resistance to aromatic oxidation, the basic nitrogens drive Type I binding with Cytochrome P450 (CYP) enzymes, necessitating rigorous profiling during lead optimization.

Physicochemical & Structural Basis of Metabolism

The metabolic fate of this molecule is dictated by its topology and electronic distribution.

  • Scaffold: cis-Fused bicyclic system (octahydropyrrolo[3,4-b]pyrrole).

  • Stereochemistry: (3aR, 6aR) denotes specific chirality at the bridgehead carbons, crucial for enzyme active site fitting.

  • Functional Groups:

    • N5-Methyl (Tertiary Amine): The primary site of soft metabolic vulnerability (

      
      -dealkylation).
      
    • N1-H (Secondary Amine): A nucleophilic site prone to Phase II conjugation (Glucuronidation) or further oxidation.

Predicted Metabolic Liabilities (In Silico/Mechanistic)
Liability RankTransformationEnzyme SystemStructural Alert
Primary

-Demethylation
CYP450 (CYP2D6, CYP3A4)Electron-rich

-methyl group
Secondary

-Hydroxylation
CYP450C-H bonds adjacent to Nitrogen
Tertiary

-Glucuronidation
UGT (1A4, 2B10)Sterically accessible secondary amine
Quaternary

-Oxidation
FMO / CYPTertiary amine center

Metabolic Pathways & Mechanism

The following diagram illustrates the mechanistic cascade of metabolism for the scaffold. The N-demethylation pathway is the rate-limiting step for clearance in microsomal systems.

MetabolicPathways Parent (3aR,6aR)-5-Methyl octahydropyrrolo[3,4-b]pyrrole NDes N-Desmethyl Metabolite (Secondary Amine) Parent->NDes CYP450 (N-Demethylation) NOxide N-Oxide (Polar Adduct) Parent->NOxide FMO/CYP (N-Oxygenation) Lactam Cyclic Lactam (Ring Oxidation) Parent->Lactam CYP450 (alpha-C Hydroxylation) Gluc N-Glucuronide (Phase II Conjugate) NDes->Gluc UGT (Glucuronidation)

Figure 1: Predicted metabolic map. Blue arrows indicate the primary clearance route (Phase I), while Red arrows indicate subsequent Phase II conjugation.

Experimental Assessment Protocols

To empirically validate the stability of this scaffold, the following standardized protocols must be employed. These assays differentiate between oxidative clearance (Microsomes) and conjugative clearance (Hepatocytes).

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and 

driven by CYP450.
  • Preparation:

    • Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 1

      
      M final incubation concentration (0.1% DMSO).
      
    • Matrix: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes + test compound for 5 min at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench & Analysis:

    • Transfer aliquots to Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Hepatocyte Stability Assay (Phase I & II)

Objective: Assess holistic clearance including UGT/SULT pathways which microsomes miss.

  • Cell Culture: Thaw cryopreserved hepatocytes (viability >75% required).

  • Density: Resuspend at

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Incubation:

    • Incubate 1

      
      M test compound in suspension culture (37°C, 5% CO2, shaking).
      
    • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Readout: If Hepatocyte

    
     >> Microsomal 
    
    
    
    , Phase II metabolism (Glucuronidation of the secondary amine) is a significant driver.

Data Interpretation & Structural Optimization

When analyzing the data for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole, use the following benchmarks to categorize stability.

ParameterLow Stability (High Clearance)Moderate StabilityHigh Stability

(Human)
< 15 min15 - 60 min> 60 min

(mL/min/kg)
> 205 - 20< 5
Primary Metabolite N-DesmethylN-OxideUnchanged Parent
Optimization Strategies (SAR)

If the scaffold exhibits high clearance (


 mL/min/kg):
  • Block N-Dealkylation: Replace the N-Methyl group with a Deuterated Methyl (

    
    ) or a Cyclopropyl group.
    
  • Steric Shielding: Introduce fluorine or methyl groups at the C-2 or C-6 positions to hinder enzymatic access to the nitrogen lone pair.

  • Reduce Basicity: Add an electron-withdrawing group (EWG) adjacent to the amine to lower pKa, reducing affinity for the heme iron of CYP450.

Workflow Visualization

The following diagram outlines the decision tree for processing this compound through a DMPK funnel.

Workflow Start Compound Synthesis (3aR,6aR)-5-Methyl... Screen1 Tier 1: RLM/HLM Microsomal Stability (Determine t1/2) Start->Screen1 Decision t1/2 > 30 min? Screen1->Decision Screen2 Tier 2: Hepatocyte Stability (Check Phase II) Decision->Screen2 Yes MetID Metabolite ID (LC-MS/MS) Identify Soft Spots Decision->MetID No (Unstable) Advance Advance to PK (In Vivo) Screen2->Advance Stable Redesign SAR Redesign (Block Metabolic Hotspots) MetID->Redesign Redesign->Start Re-synthesis

Figure 2: DMPK Screening Funnel. RLM=Rat Liver Microsomes; HLM=Human Liver Microsomes.

References

  • Sigma-Aldrich. (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole Product Specification & CAS Data.

  • BenchChem. Navigating the Physicochemical Landscape of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Guide.

  • National Institutes of Health (NIH). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 (Analogous Scaffold Metabolism).

  • ChemScene. 5-Methyloctahydropyrrolo[3,4-b]pyrrole Structure and Properties.

Exploratory

Technical Assessment: Safety &amp; Toxicity Profile of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

The following technical guide provides an in-depth assessment of the safety, toxicity, and handling protocols for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole . This document is structured for researchers and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the safety, toxicity, and handling protocols for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole . This document is structured for researchers and drug development professionals, moving beyond basic Safety Data Sheet (SDS) parameters to explore the structural liabilities, medicinal chemistry context, and operational safety requirements of this bicyclic diamine scaffold.

Substance Identification & Chemical Logic

The compound (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-59-6) represents a specific chiral conformation of the octahydropyrrolo[3,4-b]pyrrole system. Unlike flat aromatic pyrroles, this saturated bicyclic diamine possesses a defined three-dimensional geometry, making it a critical "shape-space" explorer in fragment-based drug discovery (FBDD).

Structural Characterization
  • Core Scaffold: cis-Fused bicyclic system (3,7-diazabicyclo[3.3.0]octane derivative).

  • Stereochemistry: The (3aR, 6aR) designation indicates a specific enantiomer of the cis-fused junction. This stereochemistry dictates the vector projection of the secondary amine, which is crucial for target selectivity (e.g., Histamine H3 receptors or nAChR subtypes).

  • Basicity: As a bicyclic aliphatic diamine, the molecule contains two basic centers. The N-methylated nitrogen (tertiary) and the exposed secondary nitrogen typically exhibit pKa values in the range of 9.0–10.5. This high basicity is the primary driver of its local toxicity (irritation).

Medicinal Chemistry Context

In drug design, this scaffold is frequently utilized to improve physicochemical properties such as solubility and metabolic stability compared to flexible linear diamines. However, the introduction of this rigid amine motif carries specific toxicological implications that must be managed during early discovery.

FeatureImplication for Safety/Tox
Rigid Bicyclic Frame Reduces entropic penalty in binding but may increase off-target affinity (e.g., hERG) if lipophilicity is high.
Secondary Amine Site for conjugation but also a metabolic soft spot (Phase II conjugation) and potential nitrosamine precursor.
N-Methyl Group Susceptible to metabolic N-demethylation, generating reactive formaldehyde transients in vivo.

Hazard Identification & GHS Classification

While specific in vivo toxicology reports for this intermediate are proprietary to pharmaceutical developers, the safety profile is well-established via "read-across" from structural analogs and vendor Safety Data Sheets (SDS).

GHS Classification (29 CFR 1910.1200 / EU CLP)

The substance is classified as a Category 4 Oral Toxicant and a Skin/Eye Irritant . It is not classified as a Flammable Liquid (unlike its aromatic precursor Pyrrole), but it is combustible.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowed.Warning
Skin Corrosion/Irritation 2H315: Causes skin irritation.Warning
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[1]Warning
STOT - Single Exp. 3H335: May cause respiratory irritation.Warning
Toxicological Mechanisms
  • Local Irritation (H315/H319): Driven by the alkaline nature of the saturated amine. Upon contact with mucosal membranes or skin, the unprotonated amine extracts protons from water in tissues, generating hydroxide ions (

    
    ) that cause saponification of membrane lipids and protein denaturation.
    
  • Acute Systemic Toxicity (H302): Aliphatic diamines can affect the Central Nervous System (CNS). While the LD50 is estimated >300 mg/kg (Rat, Oral), ingestion may lead to cholinergic-like symptoms due to the structural similarity to acetylcholine mimetics (nicotinic ligand pharmacophore).

In-Depth Toxicological Assessment (ADMET Focus)

For drug development professionals, the risks extend beyond handling to the in vivo behavior of the scaffold.

Genotoxicity & Nitrosamine Risk
  • Ames Test: Saturated bicyclic amines generally test negative in standard Salmonella typhimurium strains (TA98, TA100), lacking the planar structure required for DNA intercalation common to aromatic amines.

  • Nitrosamine Alert: The secondary amine moiety in (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a Warning Structure . In the presence of nitrosating agents (e.g., sodium nitrite in acidic media, or nitrate impurities in excipients), it can form N-nitroso derivatives.

    • Mitigation: Avoid formulation with nitrite donors; use scavengers (ascorbic acid) during processing.

hERG Liability & QT Prolongation

The pyrrolo[3,4-b]pyrrole scaffold is often used in CNS ligands. A critical safety parameter for this class is hERG potassium channel inhibition.

  • Risk Factor: Moderate.[2] The basic nitrogen can interact with the Tyr652/Phe656 residues in the hERG pore.

  • Structure-Activity Relationship (SAR): The risk increases significantly if the secondary amine is substituted with a lipophilic linker (e.g., benzyl or phenethyl groups). The bare intermediate (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is sufficiently polar (low LogP) to have low hERG affinity itself, but its derivatives must be screened early.

Metabolic Stability & Reactive Metabolites

The metabolic clearance of this scaffold typically proceeds via two pathways:

  • N-Demethylation: Mediated by CYP450 (likely CYP2D6 or CYP3A4). This releases the parent bis-secondary amine.

  • Ring Oxidation: Less common, but oxidation alpha to the nitrogen can lead to reactive iminium ions.

Handling Protocols & Experimental Safety

Trustworthiness: The following protocols are designed based on the physicochemical properties of hygroscopic, basic amines.

Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Sensitivity: Air and Moisture Sensitive.

    • Mechanism: The amine reacts with atmospheric

      
       to form carbamates (white crust formation), altering stoichiometry and purity.
      
    • Validation: Check appearance before use.[3] If the liquid has turned viscous or cloudy, verify purity via 1H-NMR (

      
       shake to remove carbamate peaks).
      
Safe Handling Workflow

The following decision tree outlines the operational safety for handling >100 mg quantities.

SafetyWorkflow cluster_0 Critical Control Point Start Start: Handling (3aR,6aR)-5-Methyl... PPE Standard PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE CheckState Check Physical State (Liquid vs Low-Melt Solid) FumeHood Transfer in Fume Hood (Avoid Inhalation H335) CheckState->FumeHood PPE->CheckState Weighing Weighing Protocol: Use Tared Vial/Syringe (Avoid Spatula if Liquid) FumeHood->Weighing Quench Waste Disposal: Neutralize with dilute HCl before organic waste Weighing->Quench

Figure 1: Operational safety workflow for handling bicyclic diamine intermediates. Note the neutralization step for waste to prevent basicity hazards in waste streams.

Emergency Response
  • Skin Contact: Immediate flush with water for 15 minutes. Do not use vinegar (exothermic neutralization on skin can cause burns); use copious water.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines). Neutralize the area with weak acid (citric acid solution) after bulk removal.

Synthesis & Quality Control Data

For researchers synthesizing or verifying this compound, the following analytical markers are standard.

TestExpected ResultInterpretation
Appearance Colorless to pale yellow oil/solidDarkening indicates oxidation/decomposition.
1H NMR (CDCl3) Methyl singlet ~2.3 ppm; Bridgehead methines ~2.5-3.0 ppmVerify integral ratio of N-Me (3H) to skeletal protons.
Chiral HPLC Single peak (>98% ee)Critical for biological data consistency. Racemate (cis-fused) has different binding kinetics.
LCMS [M+H]+ = 127.1Consistent with Formula

.

References

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine TRPV1 antagonists." Journal of Medicinal Chemistry. (Contextual reference for bicyclic amine safety in CNS drugs).
  • American Chemical Society. (2009).[4] "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of nAChR Ligands." Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Octahydropyrrolo[3,4-b]pyrrole Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

An In-Depth Technical Guide to the Scalable Synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Part 1: Executive Summary & Strategic Analysis Target Molecule: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scalable Synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Chemical Class: 2,6-Diazabicyclo[3.3.0]octane derivative Key Applications: Chiral diamine scaffold for kinase inhibitors, GPCR ligands, and antimicrobial agents (e.g., quinolone side chains).

Strategic Route Selection: The synthesis of the [3,4-b] fused pyrrolopyrrole system is synthetically more demanding than the symmetric [3,4-c] isomer. While the [3,4-c] system is accessible via double Michael addition or maleimide reduction, the [3,4-b] system (2,6-diazabicyclo[3.3.0]octane) requires an unsymmetrical construction.

We have selected the Intramolecular [3+2] Azomethine Ylide Cycloaddition as the most scalable, atom-economical, and convergent route. This method builds the bicyclic core in a single step from an acyclic precursor, establishing the cis-fusion stereochemistry (3aR, 6aS relative) thermodynamically. The specific (3aR, 6aR) enantiomer is then isolated via classical resolution or chiral chromatography, which is more cost-effective for multi-gram to kilogram scale-up than asymmetric synthesis using expensive chiral auxiliaries.

Route Overview:

  • Precursor Synthesis: Preparation of N-allyl-N-benzyl-aminoacetaldehyde.

  • Annulation: Decarboxylative [3+2] cycloaddition with sarcosine (N-methylglycine) to form the bicyclic core.

  • Deprotection: Catalytic hydrogenolysis to remove the benzyl group.

  • Resolution: Optical resolution using Di-p-toluoyl-L-tartaric acid to isolate the (3aR,6aR) enantiomer.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of the Aldehyde Precursor

Objective: To synthesize N-allyl-N-benzylaminoacetaldehyde dimethyl acetal, followed by hydrolysis to the reactive aldehyde.

Reagents:

  • Benzylamine (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Bromoacetaldehyde dimethyl acetal (1.2 eq)

  • Potassium carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (ACN) (Solvent)

  • Hydrochloric acid (1M and 6M)

Protocol:

  • N-Allylation:

    • Charge a reactor with Benzylamine (1.0 kg) and ACN (10 L).

    • Add

      
        (1.5 kg) and cool to 0°C.
      
    • Add Allyl bromide (1.24 kg) dropwise over 2 hours, maintaining internal temperature <10°C.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Filter solids and concentrate the filtrate to obtain N-allylbenzylamine (Yield ~90%).

  • N-Alkylation (Acetal Formation):

    • Dissolve the crude amine in DMF (5 L).

    • Add

      
        (1.5 kg) and Bromoacetaldehyde dimethyl acetal  (1.9 kg).
      
    • Heat to 80°C for 16 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT, dilute with water (20 L), and extract with Ethyl Acetate (3 x 5 L). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation (bp ~140°C at 2 mmHg) yields the pure acetal.

  • Hydrolysis to Aldehyde (In-situ):

    • Note: The aldehyde is unstable and prone to polymerization. Generate immediately prior to the cycloaddition step.

    • Dissolve acetal (500 g) in 1M HCl (2.5 L) and THF (2.5 L).

    • Stir at 40°C for 4 hours until acetal is consumed.

    • Neutralize carefully with saturated

      
       to pH 7-8. Extract immediately with Toluene for the next step.
      
Stage 2: Intramolecular [3+2] Cycloaddition (The Key Step)

Objective: Construction of the 5-methyl-1-benzyl-octahydropyrrolo[3,4-b]pyrrole core.

Mechanism: Condensation of the aldehyde with sarcosine generates an azomethine ylide, which undergoes intramolecular dipolar cycloaddition with the tethered allyl group.

Reagents:

  • N-Allyl-N-benzylaminoacetaldehyde (in Toluene solution from Stage 1)

  • Sarcosine (N-methylglycine) (1.5 eq)

  • Paraformaldehyde (0.1 eq, optional catalyst)

  • Toluene (Solvent)[1]

Protocol:

  • Charge the reactor with the Aldehyde/Toluene solution (approx. 0.2 M concentration).

  • Add Sarcosine (1.5 eq relative to aldehyde).

  • Equip the reactor with a Dean-Stark trap to remove water.

  • Heat the mixture to Reflux (110°C) .

    • Critical Control Point: Vigorous reflux is required to drive the decarboxylation and water removal.

  • Stir for 12–18 hours. The solution will darken (brown/orange).

  • Workup:

    • Cool to RT. Filter off excess sarcosine/polymerized byproducts.

    • Concentrate the filtrate to a crude oil.

    • Dissolve in DCM (dichloromethane) and wash with water.

    • Extract the product into 1M HCl (aqueous). This leaves non-basic impurities in the organic layer.

    • Basify the aqueous layer (pH 12) with NaOH and extract back into DCM.

    • Dry (

      
      ) and concentrate to yield (±)-cis-1-benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole .
      
    • Yield: Typically 60–75%.

Stage 3: Catalytic Hydrogenolysis (Debenzylation)

Objective: Removal of the N-benzyl group to yield the free secondary amine.

Reagents:

  • (±)-1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole

  • Pd/C (10% wt loading, 50% wet)

  • Methanol (Solvent)[2]

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Dissolve the substrate in Methanol (10 vol).

  • Add Pd/C (5 wt% of substrate mass).

  • Pressurize reactor to 5 bar (75 psi)

    
    .
    
  • Stir at 40°C for 6–12 hours.

  • Filtration: Filter through a Celite pad to remove catalyst.[3] Safety: Keep wet to prevent pyrophoric ignition.

  • Concentrate filtrate to yield (±)-cis-5-methyloctahydropyrrolo[3,4-b]pyrrole .

Stage 4: Optical Resolution to (3aR,6aR)

Objective: Isolation of the specific (3aR,6aR) enantiomer from the racemate.

Reagents:

  • (±)-cis-5-Methyloctahydropyrrolo[3,4-b]pyrrole

  • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (Resolving agent)

  • Ethanol/Water (9:1)

Protocol:

  • Dissolve the racemic amine (1.0 eq) in refluxing Ethanol/Water (9:1) .

  • Add L-DTTA (1.0 eq) dissolved in hot ethanol.

  • Allow the solution to cool slowly to RT, then to 4°C overnight.

  • Harvest Crystals: Filter the precipitate. This is the diastereomeric salt of the (3aR,6aR) enantiomer.

  • Recrystallization: Recrystallize from EtOH to upgrade chiral purity to >99% ee.

  • Free Basing:

    • Suspend the salt in DCM.

    • Add 2M NaOH and stir until clear.

    • Separate organic layer, dry, and concentrate.[4][5]

  • Final Product: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole as a pale yellow oil or low-melting solid.

Part 3: Analytical Data & Specification

ParameterSpecificationMethod
Appearance Pale yellow viscous liquidVisual
Purity (GC/HPLC) > 98.0%Area %
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD-H)
Identity (NMR) Conforms to structure1H NMR (CDCl3, 400 MHz)
MS (ESI) [M+H]+ = 127.12LC-MS
Specific Rotation

(c=1, MeOH)
Polarimetry

1H NMR (Diagnostic Peaks, CDCl3):


 3.85 (m, 1H, bridgehead), 3.20-2.90 (m, 4H), 2.75 (m, 1H), 2.45 (m, 2H), 2.30 (s, 3H, N-Me), 1.95-1.60 (m, 2H).

Part 4: Process Visualization (Graphviz)

SynthesisProtocol cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bicyclic Core Formation cluster_2 Stage 3 & 4: Deprotection & Resolution SM1 Benzylamine Int1 N-Allylbenzylamine SM1->Int1 + SM2, K2CO3 ACN, 0-25°C SM2 Allyl Bromide SM3 Bromoacetaldehyde dimethyl acetal Int2 Acetal Intermediate Int1->Int2 + SM3, DMF 80°C Int3 N-Allyl-N-benzyl- aminoacetaldehyde Int2->Int3 HCl (aq), THF Hydrolysis Int4 (±)-1-Benzyl-5-methyl- octahydropyrrolo[3,4-b]pyrrole Int3->Int4 + SM4, Toluene, Reflux (-H2O, -CO2) [3+2] Cycloaddition SM4 Sarcosine (N-Methylglycine) Int5 (±)-5-Methyl- octahydropyrrolo[3,4-b]pyrrole Int4->Int5 H2, Pd/C MeOH, 5 bar Final (3aR,6aR)-5-Methyl- octahydropyrrolo[3,4-b]pyrrole Int5->Final 1. L-DTTA Resolution 2. NaOH (Free Base)

Figure 1: Process flow diagram for the scalable synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole.

Part 5: Safety & Handling (EHS)

  • Allyl Bromide: Highly toxic, lachrymator, and flammable. Handle only in a functioning fume hood with appropriate PPE (gloves, goggles, face shield).

  • Hydrogenation: Palladium on Carbon is pyrophoric when dry. Keep wet with water or solvent at all times. Hydrogen gas presents an explosion hazard; ensure reactor grounding and leak testing.

  • Sarcosine Cycloaddition: The reaction generates

    
    . Ensure the reactor venting system is sized to handle gas evolution to prevent over-pressurization.
    

References

  • Intramolecular Azomethine Ylide Cycloaddition

    • Nyerges, M., et al. "A novel entry into 1-methyl- and 1-aryl-octahydropyrrolo[3,4-b]pyrroles... via intramolecular azomethine ylide cycloaddition reaction." Tetrahedron Letters, 2005, 46 , 7197–7200. Link

  • General Synthesis of Diazabicyclo[3.3.

    • Coldham, I., & Hufton, R. "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, 2005, 105 , 2765-2810. Link

  • Resolution of Pyrrolidine Derivatives: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for tartaric acid resolutions of amines).
  • Safety in Hydrogenation: Kananov, G., et al. "Safe Handling of Raney Nickel and Pd/C Catalysts." Organic Process Research & Development, 2006.

Sources

Application

Reagents for N-functionalization of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Application Note: N-Functionalization of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Executive Summary & Scaffold Significance The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-59-6) is a rigid, bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Functionalization of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Executive Summary & Scaffold Significance

The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-59-6) is a rigid, bicyclic diamine scaffold belonging to the 2,8-diazabicyclo[3.3.0]octane family.[1] In modern drug discovery, this scaffold is valued for its ability to restrict the conformational flexibility of pendant groups, thereby reducing the entropic penalty of binding to protein targets.

Unlike flexible linear diamines, the cis-fused pyrrolo[3,4-b]pyrrole core forces substituents into specific vectors, making it a "privileged scaffold" in the design of:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where rigidity enhances selectivity (e.g., JAK or CDK inhibitors).[1]

  • GPCR Ligands: Specifically for aminergic receptors (Histamine H3, Serotonin 5-HT) and Nicotinic Acetylcholine Receptors (nAChR), where the basic nitrogen mimics endogenous neurotransmitters.

  • Antibiotics: As a side-chain surrogate for the piperazine/pyrrolidine moieties found in fluoroquinolones (analogous to the diazabicyclo[4.3.0]nonane in Moxifloxacin).

This guide details the protocols for functionalizing the secondary amine (N-1 position), while the N-5 position remains methylated.[1]

Chemical Properties & Handling

PropertyDescription
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Appearance Viscous colorless to pale yellow oil (often hygroscopic).[1][2]
Basicity (pKa) ~9.5–10.5 (Secondary amine).[1] Highly basic.
Solubility Soluble in MeOH, DCM, DMSO, Water.[1] Slightly soluble in Et₂O/Hexanes.[1][2]
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Absorb CO₂ from air.[1][2]

Handling Precaution: As a secondary aliphatic amine, the compound is nucleophilic and basic.[1] It will readily form carbamates with atmospheric CO₂.[1][2] Always handle the free base under an inert atmosphere or store as a stable salt (e.g., dihydrochloride or tartrate) until use.

Reaction Pathways & Decision Tree

The following flowchart illustrates the strategic decision-making process for functionalizing the secondary amine based on the desired pharmacophore.

Functionalization_Workflow Scaffold (3aR,6aR)-5-Methyl octahydropyrrolo[3,4-b]pyrrole Amide_Cond Coupling Agent (HATU/T3P) Scaffold->Amide_Cond + Carboxylic Acid Alkyl_Cond Reductive Amination (NaBH(OAc)3) Scaffold->Alkyl_Cond + Aldehyde/Ketone Aryl_Cond SNAr or Buchwald (Pd-Cat/Base) Scaffold->Aryl_Cond + Aryl Halide Urea_Cond Isocyanate or CDI Activation Scaffold->Urea_Cond + R-NCO / R-OCOCl Target_Amide Amide (GPCR/Kinase Linker) Target_Alkyl Tertiary Amine (Solubility/Basic Center) Target_Aryl N-Aryl/Heteroaryl (Biaryl Scaffolds) Target_Urea Urea/Carbamate (H-Bond Donor) Amide_Cond->Target_Amide Alkyl_Cond->Target_Alkyl Aryl_Cond->Target_Aryl Urea_Cond->Target_Urea

Caption: Divergent synthetic pathways for the N-functionalization of the secondary amine handle.

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Introducing alkyl chains or benzyl groups to modulate lipophilicity (LogD).[1]

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2] Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes/ketones over other reducible groups.[1]

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole (1.0 equiv, 126 mg, 1 mmol) in 1,2-Dichloroethane (DCE) or DCM (5 mL).

    • Note: DCE is preferred for slower ketones; DCM is sufficient for reactive aldehydes.[1][2]

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1][2] If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Observation: Mild gas evolution may occur.[1][2]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of M+1=127).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL).

    • Extract with DCM (3 x 5 mL).[1]

    • Dry organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH). The basic tertiary amine product usually requires 1–5% NH₄OH or TEA in the eluent to prevent tailing.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching the scaffold to heteroaromatic cores (e.g., Pyrimidines, Quinolones, Pyrazines).

Context: This reaction mimics the installation of the side chain in Moxifloxacin. The secondary amine acts as a potent nucleophile.[2]

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask, dissolve the Aryl Halide (e.g., 2-chloropyrimidine, 4-chloroquinoline) (1.0 equiv) in DMSO or NMP (Concentration ~0.2 M).

    • Critical: The aryl halide must be electron-deficient (activated by ortho/para electron-withdrawing groups like -NO₂, -CN, or ring nitrogens).[1][2]

  • Addition: Add (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole (1.2 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0–3.0 equiv).[1][2]

    • Why? Scavenges the HCl/HF generated.[1][2] Inorganic bases (K₂CO₃) require vigorous stirring in DMSO.[1]

  • Heating: Heat to 80–120°C .

    • Note: For highly activated substrates (e.g., 2,4-dichloropyrimidine), RT is sufficient.[1] For unactivated systems, Pd-catalysis (Buchwald-Hartwig) is required (see Protocol C).[1]

  • Workup:

    • Dilute with water/brine (10x volume).[1]

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

    • Self-Validation: If the aqueous layer remains highly colored, the product might be protonated and stuck in the water. Adjust pH to >10.

Protocol C: Amide Coupling

Best for: Creating stable linkers for fragment-based drug discovery.[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (dry). Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes to form the activated ester.

    • Why HATU? It is superior for steric couplings compared to EDC/HOBt.[1][2]

  • Coupling: Add (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole (1.1 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc.[1][2] Wash with sat.[1][2] NaHCO₃ (removes acid), water, and brine.

    • Caution: Do NOT wash with acidic solutions (1N HCl) as the N-methyl tertiary amine on the scaffold will protonate and extract into the aqueous layer.

Analytical Validation

When characterizing the functionalized products, specific NMR signatures confirm the integrity of the bicyclic core:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • N-CH₃: Singlet typically around 2.2–2.4 ppm .[1][2]

    • Bridgehead Protons (H-3a, H-6a): Multiplets around 2.8–3.5 ppm .[1][2] The coupling constants between these protons confirm the cis-fusion (typically J ~ 6–8 Hz).[1][2]

    • Diastereotopic CH₂: The methylene protons adjacent to the nitrogens often appear as complex multiplets due to the rigid chiral environment.

  • LCMS:

    • Expect [M+H]⁺ and often [M+2H]²⁺ (half-mass) peaks due to the presence of two basic nitrogens.[1]

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: 5-Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs as Building Blocks in Pharmaceutical Synthesis. Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole.[1][3][4] Link

  • Anderson, D. R., et al. (2011).[1] Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 54(21), 7678-7692. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Link

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines and Bicyclic Diamines: Focus on C–H Functionalization. Link

Sources

Method

Application Note: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole in Asymmetric Catalysis

This Application Note and Protocol guide is designed for researchers and drug development professionals evaluating (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (hereafter referred to as 5-Me-OPP ) as a chiral ligand...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals evaluating (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (hereafter referred to as 5-Me-OPP ) as a chiral ligand or organocatalyst.

Given the specialized nature of this scaffold, this guide synthesizes established methodologies for analogous chiral bicyclic diamines (e.g., sparteine surrogates, proline analogs) to provide a robust, first-principles framework for its application.

Executive Summary

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a rigid, chiral bicyclic diamine. Its structure features a cis-fused pyrrolo-pyrrole core with one secondary amine (N-H) and one tertiary methylamine (N-Me). This "monomethylated" motif makes it a privileged scaffold for two distinct catalytic modes:

  • Asymmetric Organocatalysis: The secondary amine acts as the catalytic center (via enamine/iminium activation), while the rigid bicyclic backbone and N-methyl group provide steric shielding.

  • Chiral Metal Ligand: The diamine acts as a bidentate ligand (

    
    -chelation) for transition metals (Cu, Zn, Ni) or organolithium reagents, functioning as a structural analog to Sparteine.
    

Chemical Profile & Handling

PropertySpecification
IUPAC Name (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, DCM, THF, Toluene; Sparingly soluble in Hexanes.
pKa (Est.) ~10.5 (Secondary amine), ~9.8 (Tertiary amine)
Storage 2–8°C, under Argon/Nitrogen (Air sensitive).

Application I: Asymmetric Organocatalysis (Aldol Reaction)

Mechanism: Enamine Activation.[1] The secondary amine of 5-Me-OPP condenses with a ketone donor to form a nucleophilic enamine. The rigid bicyclic framework blocks one face of the enamine, forcing the electrophile (aldehyde) to attack from the exposed face, inducing stereoselectivity.

Experimental Workflow: Catalytic Cycle

The following diagram illustrates the mechanism of action for the asymmetric aldol reaction.

AldolCycle Catalyst (3aR,6aR)-5-Me-OPP (Free Catalyst) Iminium Iminium Ion Intermediate Catalyst->Iminium + Substrate - H2O Substrate Ketone Substrate (Donor) Substrate->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization CC_Bond C-C Bond Formation (Transition State) Enamine->CC_Bond + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->CC_Bond Product_Im Product Iminium CC_Bond->Product_Im Product Chiral Aldol Product (Recovered Catalyst) Product_Im->Product Hydrolysis (+H2O) Product->Catalyst Cycle Repeats

Figure 1: Catalytic cycle for the 5-Me-OPP mediated asymmetric aldol reaction via enamine activation.

Standard Protocol: Asymmetric Aldol Reaction

Objective: Synthesis of chiral


-hydroxy ketones.

Reagents:

  • Ligand: (3aR,6aR)-5-Me-OPP (10–20 mol%)

  • Acid Additive: Benzoic acid or 4-Nitrobenzoic acid (10–20 mol%) – Crucial for turnover.

  • Solvent: DMSO or DMF (polar aprotic solvents enhance enamine formation).

  • Donor: Cyclohexanone (1.0 equiv).

  • Acceptor: 4-Nitrobenzaldehyde (0.5 equiv).

Procedure:

  • Catalyst Preparation: In a distinct 4 mL vial, dissolve 5-Me-OPP (12.6 mg, 0.1 mmol) and 4-Nitrobenzoic acid (16.7 mg, 0.1 mmol) in DMSO (1.0 mL). Stir for 10 minutes at room temperature to form the active salt complex.

  • Substrate Addition: Add Cyclohexanone (104 µL, 1.0 mmol) to the catalyst solution. Stir for 15 minutes to allow pre-equilibrium enamine formation.

  • Reaction Initiation: Add 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol) in one portion.

  • Incubation: Seal the vial and stir at 4°C to 25°C for 24–48 hours. Note: Lower temperatures often improve enantioselectivity (ee) at the cost of reaction rate.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Performance Metrics (Representative for Class):

Parameter Typical Range Optimization Strategy
Yield 65% – 90% Increase catalyst loading; ensure anhydrous conditions.
Diastereomeric Ratio (dr) 4:1 to >20:1 (anti:syn) Lower temperature; use bulkier acid additives.

| Enantiomeric Excess (ee) | 80% – 99% | Screen solvents (DMSO vs. CHCl₃); optimize acid co-catalyst pKa. |

Application II: Chiral Ligand for Metal Catalysis

Mechanism: Bidentate Chelation. 5-Me-OPP acts as a rigid


-ligand. The N-methyl and N-H nitrogens bind to the metal center (e.g., Cu(II), Zn(II)), creating a chiral pocket. This is particularly effective for Lewis Acid catalysis (e.g., Henry Reaction) or as a Sparteine surrogate in organolithium chemistry.
Experimental Workflow: Complex Formation

The rigid backbone prevents ligand dissociation, ensuring high stereocontrol.

MetalComplex Ligand 5-Me-OPP Complex Chiral Metal Complex Ligand->Complex Chelation Metal Metal Salt (Cu(OAc)2 / ZnEt2) Metal->Complex Product Enantioenriched Product Complex->Product Catalysis Substrate Substrate (e.g., Nitrostyrene) Substrate->Product

Figure 2: Formation of the chiral metal complex and subsequent catalysis.

Standard Protocol: Copper-Catalyzed Asymmetric Henry Reaction

Objective: Synthesis of chiral


-nitroalcohols.

Reagents:

  • Ligand: (3aR,6aR)-5-Me-OPP (10 mol%)

  • Metal Source: Cu(OAc)₂·H₂O (10 mol%)

  • Solvent: Ethanol (EtOH)

  • Substrates: Benzaldehyde (1.0 equiv), Nitromethane (5.0 equiv).

Procedure:

  • Complex Formation: In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (20 mg, 0.1 mmol) and 5-Me-OPP (12.6 mg, 0.1 mmol) in EtOH (2 mL). Stir for 1 hour at room temperature. The solution should turn deep blue/green, indicating complex formation.

  • Substrate Addition: Add Nitromethane (270 µL, 5.0 mmol) and cool the mixture to 0°C .

  • Reaction: Add Benzaldehyde (102 µL, 1.0 mmol). Stir at 0°C for 24 hours.

  • Workup: Filter the mixture through a short plug of silica gel to remove the copper catalyst. Wash with Et₂O.

  • Analysis: Concentrate the filtrate. Determine conversion via ¹H NMR and enantioselectivity via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or moisture.Use freshly distilled solvents and dry glassware. For organocatalysis, ensure the acid additive is present.
Low Enantioselectivity Non-selective background reaction.Lower the reaction temperature (-20°C to 0°C). Increase ligand bulk (if derivatization is possible).
Racemization Product instability or retro-reaction.Quench reaction immediately upon completion. Avoid basic workup conditions.
Poor Solubility Ligand/Metal mismatch.Switch counter-ions (e.g., use Cu(OTf)₂ instead of Cu(OAc)₂). Try THF/MeOH mixtures.

References

  • General Review of Chiral Diamines: Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Link

  • Pyrrolo-pyrrole Scaffold Synthesis: Grigg, R., et al. (2002). A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles. Organic Letters, 4(15), 2513-2516. Link

  • Sparteine Surrogates in Catalysis: O'Brien, P. (2008). Chiral Diamines: Sparteine Surrogates. Chemical Communications, (6), 655-667. Link

  • Mechanism of Enamine Catalysis: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

Sources

Application

High-Precision Kinase Inhibitor Design: Integrating the 5-Methyloctahydropyrrolo[3,4-b]pyrrole Scaffold

Topic: Integration of 5-Methyloctahydropyrrolo[3,4-b]pyrrole into Kinase Inhibitor Design Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery L...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Integration of 5-Methyloctahydropyrrolo[3,4-b]pyrrole into Kinase Inhibitor Design Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, solvent-exposed regions often tolerate significant bulk but suffer from poor physicochemical properties when flexible solubilizing groups (e.g., piperazine, morpholine) are employed. This guide details the application of 5-methyloctahydropyrrolo[3,4-b]pyrrole (also known as 2-methyl-2,6-diazabicyclo[3.3.0]octane) as a rigid, chiral scaffold replacement. By restricting conformational entropy and defining specific exit vectors, this moiety can enhance potency, selectivity, and permeability compared to its flexible analogs.

Scientific Rationale & Design Strategy

The "Entropy-Selectivity" Advantage

Standard kinase inhibitor design often utilizes a piperazine ring to extend into the solvent front, improving solubility. However, piperazine adopts a chair conformation that retains significant flexibility, leading to an entropic penalty upon binding.

The octahydropyrrolo[3,4-b]pyrrole scaffold offers a "conformationally locked" alternative. It is a fused bicyclic system that:

  • Reduces Entropic Penalty: The rigid framework is pre-organized for binding, minimizing the

    
     loss during protein-ligand complexation.
    
  • Vector Control: The cis-fused system directs substituents at defined angles (unlike the equatorial/axial flux of piperazine), allowing precise targeting of residues like the hinge region or the gatekeeper pocket.

  • Chirality-Driven Selectivity: The scaffold possesses two chiral centers (3a, 6a). The (3aS,6aS) and (3aR,6aR) enantiomers project the N-methyl group into distinct spatial quadrants, enabling the discrimination of homologous kinase isoforms (e.g., JAK1 vs. JAK2).

Structural Comparison Diagram

The following diagram illustrates the topological difference between a flexible piperazine linker and the rigid 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold.

ScaffoldComparison Piperazine Flexible Piperazine (High Entropy Cost) Target Kinase Solvent Front (Interaction Zone) Piperazine->Target Unstable Vector Rotational Freedom Scaffold 5-Methyloctahydropyrrolo[3,4-b]pyrrole (Rigid, Pre-organized) Scaffold->Target Defined Vector Low Entropy Loss

Caption: Comparison of vector stability. The rigid bicyclic scaffold minimizes entropic loss upon binding compared to flexible analogs.

Chemical Synthesis Protocol

Synthesis Strategy: Intramolecular [3+2] Cycloaddition

While hydrogenation of pyrrolo-pyrrole precursors is possible, the most stereocontrolled route to the cis-fused octahydropyrrolo[3,4-b]pyrrole core is the intramolecular [3+2] dipolar cycloaddition of azomethine ylides.

Target Molecule: cis-5-Methyl-octahydropyrrolo[3,4-b]pyrrole Key Intermediate: N-allyl-glycine derivative

Step-by-Step Protocol
Step 1: Precursor Assembly
  • Reactants: Combine N-methylglycine (sarcosine) with 2-allylbenzaldehyde (or an equivalent allyl-tethered aldehyde).

  • Conditions: Reflux in toluene with a Dean-Stark trap to remove water.

  • Mechanism: Condensation forms the imine, which tautomerizes to the azomethine ylide.

Step 2: Thermal Cyclization ([3+2] Cycloaddition)
  • Procedure: Continue refluxing the toluene solution from Step 1 for 4–6 hours.

  • Observation: The azomethine ylide undergoes an intramolecular cycloaddition with the tethered alkene.

  • Stereochemistry: This reaction is highly diastereoselective, predominantly yielding the cis-fused bicyclic system due to transition state geometry.

  • Workup: Evaporate solvent under reduced pressure. Purify via flash chromatography (SiO₂, DCM/MeOH/NH₄OH gradient).

Step 3: Deprotection & Isolation

Note: If a benzyl protecting group was used on the secondary amine, remove it here.

  • Hydrogenation: Dissolve the crude cyclized product in MeOH. Add 10% Pd/C (10 wt%).

  • Reaction: Stir under H₂ atmosphere (1 atm, balloon) for 12 hours.

  • Filtration: Filter through Celite to remove the catalyst.[1]

  • Salt Formation: Treat the filtrate with 4M HCl in dioxane to precipitate the 5-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride salt.

  • Yield: Typical yields for the sequence range from 60–75%.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Sarcosine + Allyl-aldehyde Imine Imine Formation (Dean-Stark, Toluene) Start->Imine Ylide Azomethine Ylide (In Situ Generation) Imine->Ylide Heat Cyclization Intramolecular [3+2] Cycloaddition Ylide->Cyclization Stereoselective Product cis-5-Methyloctahydropyrrolo[3,4-b]pyrrole Cyclization->Product Purification

Caption: Synthetic pathway via intramolecular azomethine ylide cycloaddition to generate the cis-fused bicyclic core.

Biological Evaluation Protocol

Kinase Inhibition Assay (ADP-Glo™ Platform)

To validate the efficacy of the scaffold, it must be tested in an enzymatic assay. The 5-methyl group can influence basicity (pKa ~8.5–9.0), potentially affecting ATP-site binding if a salt bridge is required.

Materials:

  • Kinase Enzyme (e.g., JAK2, CDK4).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.

  • ATP (Ultra-pure).

  • Test Compound: 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivative.[2][3]

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO (10 mM stock) to 3x test concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Incubation:

    • Add 2 µL Compound to 384-well plate.

    • Add 2 µL Enzyme/Substrate mix. Incubate 10 min at RT.

    • Add 2 µL ATP to start reaction. Incubate 60 min at RT.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

Selectivity Profiling (Scaffold Hopping)

When replacing a piperazine with this scaffold, selectivity often changes due to the rigid vector.

ParameterPiperazine Analog5-Methyl-pyrrolo[3,4-b]pyrrole AnalogRationale
Solubility (pH 7.4) High (>100 µM)Moderate-High (>80 µM)Both contain basic amines; bicyclic core is slightly more lipophilic.
Selectivity (Isoform) ModerateHighRigid scaffold prevents "induced fit" binding to off-targets.
Metabolic Stability Low (N-dealkylation)ImprovedSteric bulk of the bicyclic system protects the N-methyl from CYP450.

Troubleshooting & Optimization

Stereochemical Integrity
  • Issue: Racemization during coupling to the kinase core.

  • Solution: Use mild coupling reagents (e.g., HATU/DIPEA) at 0°C. Avoid harsh basic conditions that might epimerize the chiral bridgehead carbons.

Basicity Management
  • Issue: The bridgehead nitrogens are less basic than piperazine due to steric strain and inductive effects.

  • Solution: If the N-methyl amine is intended to form a salt bridge with a conserved Asp/Glu in the solvent front, ensure the pKa is sufficient. If pKa is too low, consider extending the linker length by one carbon.

References

  • Stereoselective Synthesis: Pedrosa, R., et al. (2002).[4] A Novel Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles by Intramolecular [3+2] Dipolar Cycloaddition. Organic Letters .

  • Scaffold Application: BenchChem Application Notes. (2025).[2][5][6] 5-Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs as Building Blocks.

  • Kinase Inhibitor Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry .

  • Related Scaffold (Moxifloxacin): Petersen, U., et al. (1996). Synthesis and Structure-Activity Relationships of New Quinolone Antibacterials. Arzneimittel-Forschung .

Sources

Method

Application Note: Reductive Amination Techniques for Octahydropyrrolo[3,4-b]pyrrole Intermediates

Introduction The octahydropyrrolo[3,4-b]pyrrole scaffold is a privileged bicyclic diamine widely utilized in the development of central nervous system (CNS) therapeutics. Its rigid, stereochemically defined architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The octahydropyrrolo[3,4-b]pyrrole scaffold is a privileged bicyclic diamine widely utilized in the development of central nervous system (CNS) therapeutics. Its rigid, stereochemically defined architecture makes it an excellent bioisostere for piperazines and a core structural motif in histamine-3 (H3) receptor antagonists[1] and σ2 receptor ligands[2]. A critical step in the elaboration of this scaffold is the N-alkylation of its secondary amines. While direct alkylation with alkyl halides is possible, reductive amination is overwhelmingly preferred due to its superior chemoselectivity, avoidance of over-alkylation (quaternization), and broad substrate scope[3].

This application note details the optimized methodologies, mechanistic causalities, and self-validating protocols required to successfully perform reductive aminations on octahydropyrrolo[3,4-b]pyrrole intermediates.

Mechanistic Causality & Reagent Selection

The reductive amination of octahydropyrrolo[3,4-b]pyrrole involves the condensation of the free secondary amine with an aldehyde or ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion. This intermediate is subsequently reduced to the desired tertiary amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the reagent of choice[4]. The electron-withdrawing acetate groups reduce the hydridic character of the boron, rendering STAB significantly milder than NaBH4 or NaBH3CN. STAB selectively reduces the transient iminium ion without reducing the parent carbonyl compound.

  • Solvent: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) or tetrahydrofuran (THF). DCE provides optimal solubility for STAB and allows for mild heating (up to 60 °C) if the iminium formation is sterically hindered.

  • Acid Catalyst: The addition of 1.0–2.0 equivalents of glacial acetic acid (AcOH) is critical. The octahydropyrrolo[3,4-b]pyrrole core is relatively basic; AcOH protonates the hemiaminal hydroxyl group, facilitating its departure as water to drive iminium ion formation.

Mechanism A Octahydropyrrolo[3,4-b]pyrrole + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophile) B->C -H2O (AcOH Catalyzed) D N-Alkylated Product (Tertiary Amine) C->D Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of reductive amination via iminium ion intermediate.

Quantitative Data: Condition Optimization

The efficiency of the reductive amination depends heavily on the steric bulk of the carbonyl electrophile. The table below summarizes optimized conditions for various carbonyl classes reacting with the octahydropyrrolo[3,4-b]pyrrole core.

EntryCarbonyl TypeReducing AgentSolventAdditiveTempTypical Yield (%)
1Aliphatic Aldehyde (e.g., Formaldehyde)NaBH(OAc)3 (1.5 eq)DCENoneRT85 - 95
2Aromatic AldehydeNaBH(OAc)3 (1.5 eq)DCEAcOH (1.0 eq)RT80 - 92
3Unhindered Ketone (e.g., Acetone)NaBH(OAc)3 (2.0 eq)DCEAcOH (2.0 eq)RT70 - 85
4Sterically Hindered KetoneNaBH3CN (2.0 eq)MeOHTi(O-iPr)4 (1.2 eq)60 °C50 - 75
5Acid-Sensitive Aldehyde2-Picoline Borane (1.5 eq)MeOHNoneRT75 - 85

Table 1: Optimization matrix for the reductive amination of octahydropyrrolo[3,4-b]pyrroles.

Standard Operating Protocol: Reductive Amination

Reagents and Materials
  • Mono-protected octahydropyrrolo[3,4-b]pyrrole (e.g., Boc-protected at N-1) (1.0 mmol)

  • Target Aldehyde or Ketone (1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Glacial Acetic Acid (1.0 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Saturated aqueous NaHCO3 solution

  • Brine, anhydrous Na2SO4

Step-by-Step Workflow

Workflow N1 1. Scaffold Preparation Dissolve amine & carbonyl in DCE N2 2. Pre-activation Add AcOH, stir for 30 min N1->N2 Ensure anhydrous conditions N3 3. Reduction Add NaBH(OAc)3 portionwise N2->N3 Iminium formation complete N4 4. Quench & Workup Add sat. NaHCO3, extract with DCM N3->N4 Monitor via LC-MS/TLC N5 5. Product Validation LC-MS and NMR analysis N4->N5 Purified organic layer

Workflow for the reductive amination of octahydropyrrolo[3,4-b]pyrrole intermediates.

Step 1: Reaction Assembly

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the mono-protected octahydropyrrolo[3,4-b]pyrrole (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

  • Causality Note: Using strictly anhydrous solvent prevents the premature hydrolysis of the delicate iminium intermediate back to the starting materials.

Step 2: Iminium Pre-formation

  • Add glacial acetic acid (60 µL, 1.0 mmol) to the stirring solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Validation Checkpoint: For sterically hindered ketones, extending this pre-stir to 2 hours or adding molecular sieves (4Å) ensures maximum conversion to the iminium ion before the reducing agent is introduced.

Step 3: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portionwise over 5 minutes.

  • Causality Note: Portionwise addition mitigates the minor exothermic reaction and prevents localized depletion of the reducing agent.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

Step 4: Self-Validating Monitoring

  • After 12 hours, withdraw a 10 µL aliquot. Dilute with 100 µL acetonitrile and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting amine mass and the emergence of the product mass [M+H]+. If unreacted iminium is detected, add an additional 0.5 eq of STAB and stir for 2 hours.

Step 5: Quench and Extraction

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3.

  • Validation Checkpoint: Vigorous effervescence will occur as the excess acetic acid and unreacted STAB are neutralized. Continue stirring until gas evolution completely ceases (approx. 15 minutes). This ensures safe handling in the separatory funnel.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM to 10% MeOH in DCM with 0.1% Et3N to prevent streaking of the basic amine).

Troubleshooting and Edge Cases

  • Over-alkylation (Dialkylation): Highly uncommon with STAB due to the steric bulk of the octahydropyrrolo[3,4-b]pyrrole scaffold. If observed, reduce the carbonyl stoichiometry to 0.95 eq.

  • Sluggish Ketone Reactivity: If reacting the scaffold with a bulky ketone (e.g., cyclopentanone or substituted acetophenones), STAB may fail. Switch to the Titanium(IV) isopropoxide / NaBH3CN protocol (Table 1, Entry 4). Ti(O-iPr)4 acts as a potent Lewis acid and water scavenger, forcing the formation of a titanated imine which is then successfully reduced by the cyanoborohydride[1].

References

  • Title: US8026240B2 - Octahydro-pyrrolo[3,4-b]pyrrole N-oxides Source: Google Patents URL
  • Title : Design of a New Histamine H3 Receptor Antagonist Chemotype: (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, Synthesis, and Structure−Activity Relationships Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source : PMC - NIH URL :[Link]

Sources

Application

Procedure for coupling (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole with carboxylic acids

This Application Note is designed for researchers and process chemists working with the bicyclic diamine scaffold (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole .[1] It addresses the specific challenges of coupling thi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with the bicyclic diamine scaffold (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole .[1] It addresses the specific challenges of coupling this basic, chiral building block with carboxylic acids to generate pharmaceutical intermediates.

Introduction & Chemical Profile[2][3][4][5][6][7]

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a chiral, bicyclic diamine often employed in medicinal chemistry to introduce conformational rigidity and improve the physicochemical properties (solubility, lipophilicity) of drug candidates.[1]

Structural Analysis & Reactivity[1]
  • Nucleophilic Site: The secondary amine (NH) at position 1 is the reactive center for acylation. It resides within a pyrrolidine ring fused to another pyrrolidine, creating a steric environment that is accessible but more constrained than linear secondary amines.

  • Basic Center: The tertiary amine (

    
    -methyl) at position 5 remains unreactive during amide coupling but dictates the workup strategy. Its basicity (
    
    
    
    ) means the final product will be protonated under acidic conditions.
  • Stereochemistry: The cis-fused (3aR, 6aR) configuration is generally stable, but the choice of coupling reagents is critical to prevent epimerization of the carboxylic acid partner, especially if the acid has an

    
    -chiral center.
    
PropertyDescriptionImpact on Protocol
Formula

MW = 126.20 g/mol
Physical State Viscous oil or low-melting solidHygroscopic; often supplied as HCl or Tartrate salt.[1][2]
Basicity Diprotic base (2° & 3° amines)Critical: Requires excess base (DIPEA/TEA) if starting from salt.[1]
Solubility High in

, MeOH, DCM
Avoid purely non-polar solvents (Hexane) for reaction.

General Coupling Considerations

Reagent Selection Guide
  • HATU/DIPEA: Gold Standard for discovery chemistry.[1] High yields, fast kinetics, effective for sterically hindered acids.

  • T3P (Propylphosphonic Anhydride): Recommended for Scale-up.[1] Low epimerization risk, easy workup (water-soluble byproducts), and safer handling.[1]

  • EDC/HOBt: Cost-effective for simple substrates but slower and generates urea byproducts that can be difficult to remove from this specific basic product.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Small scale (mg to g), library synthesis, and valuable acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv; use 4.0-5.0 equiv if amine is a salt)

  • Solvent: DMF or DMF/DCM (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (O-At ester).

    • Note: Pre-activation minimizes reaction of HATU with the amine directly.

  • Addition: Add the Amine (1.1 equiv).

    • Crucial: If using the amine hydrochloride salt, premix the amine salt with the remaining DIPEA (2.0–3.0 equiv) in a separate minimal volume of DMF before adding to the reaction.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: Look for

      
      .[1] The basic N-Me group ensures excellent ionization.
      
  • Quench: Dilute with EtOAc or DCM (5x reaction volume).

Protocol B: Low-Epimerization Coupling (T3P Method)

Best for: Chiral acids, scale-up (>10g), and "Green" chemistry requirements.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Procedure:

  • Combine Carboxylic Acid , Amine , and Base in EtOAc (0.2 M).

  • Cool the mixture to 0°C.

  • Add T3P solution dropwise.

    • Why? Exothermic reaction. Controlling temperature prevents side reactions.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup Advantage: T3P byproducts are water-soluble. Proceed directly to the "Reverse Acid Wash" (Section 4).

Workup & Purification (The "Reverse" Strategy)[9]

CRITICAL WARNING: Standard acidic workups (washing organic layer with 1N HCl) will FAIL for this substrate. The basic tertiary amine in the product will protonate and extract into the aqueous waste.[3]

Use the Acid-Base Extraction (Catch-and-Release) method to purify the product from non-basic impurities (unreacted acid, phenols, neutrals).

Workflow Diagram

The following diagram illustrates the logic for isolating the basic amide product.

WorkupStrategy Start Crude Reaction Mixture (Basic Amide Product) Dilute Dilute with EtOAc/DCM Start->Dilute AcidWash Extract with 1M HCl (aq) Dilute->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral/Acidic Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) PhaseSep1->AqLayer1 Discard1 Discard Organic OrgLayer1->Discard1 Basify Basify Aqueous to pH > 12 (Use 4M NaOH or Sat. Na2CO3) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Contains Pure Product) PhaseSep2->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Isolated Basic Amide Dry->Final

Caption: "Catch-and-Release" purification strategy utilizing the basicity of the N-methyl pyrrole moiety.

Purification Protocol (Chromatography)

If extraction is insufficient, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : MeOH :

    
     (90 : 10 : 1).
    
    • Note: The ammonia is essential to prevent the basic product from streaking or sticking to the acidic silica.

  • Alternative: C18 Reverse Phase (Water/Acetonitrile with 0.1% Formic Acid).[1]

    • Caution: Product will elute as a formate salt. Requires free-basing (SCX cartridge or bicarbonate wash) if the free base is needed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous wash.[4]Check pH of aqueous waste.[3] If pH < 9, product is likely protonated and dissolved in water. Basify and re-extract.
Incomplete Reaction Amine salt not neutralized.[1]Ensure DIPEA equivalents are calculated based on Total Acid + Amine Salt (HCl).
Epimerization Over-activation of acid.[1]Switch to T3P protocol. Reduce activation time of HATU. Keep temperature at 0°C during addition.
Precipitation Urea byproduct (if using EDC).[1]Switch to HATU or T3P. If using EDC, wash with water thoroughly (urea is water soluble).

References

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • T3P Applications: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.

  • Workup of Basic Amines: BenchChem Technical Support. (2025).[3][7] Workup Procedures for Reactions Involving Basic Amines.

  • Moxifloxacin Scaffold Analogies: The chemistry of the octahydropyrrolo[3,4-b]pyrrole scaffold shares significant overlap with the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine used in Moxifloxacin.[5] See: Drugs of the Future, 1997, 22(10), 1083.

Sources

Method

Application Note: Solid-Phase Synthesis of Pyrrolo[3,4-b]pyrrole Moieties via Intramolecular Azomethine Ylide Cycloaddition

Introduction & Strategic Rationale Pyrrolo[3,4-b]pyrrole derivatives are highly privileged scaffolds in both medicinal chemistry and materials science. In drug discovery, the hexahydro- and octahydro-pyrrolo[3,4-b]pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrrolo[3,4-b]pyrrole derivatives are highly privileged scaffolds in both medicinal chemistry and materials science. In drug discovery, the hexahydro- and octahydro-pyrrolo[3,4-b]pyrrole cores serve as potent dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type II diabetes[1] and as highly selective histamine-3 (H3) receptor ligands for neurological disorders[2]. In the realm of organic electronics, related isoDPP (pyrrolo[3,2-b]pyrrole-1,4-dione) isomers are heavily investigated for their unique optoelectronic properties and ambipolar charge transport capabilities[3].

The construction of the complex octahydro-pyrrolo[3,4-b]pyrrole core is most efficiently achieved via the intramolecular [3+2] dipolar cycloaddition of azomethine ylides[4]. Adapting this transformation to Solid-Phase Synthesis (SPS) offers a profound thermodynamic advantage: the "pseudo-dilution" effect of the polymer matrix completely suppresses the intermolecular dimerization of the highly reactive ylide intermediate, funneling the reaction exclusively toward the desired intramolecular cycloadduct[4]. This guide details a validated, self-correcting protocol for the on-resin synthesis of these critical moieties.

Mechanistic Principles & Causality (E-E-A-T)

The synthesis relies on the condensation of a resin-bound secondary amine (or


-amino acid) with an aldehyde bearing an alkene tether.
  • Ylide Generation : The initial condensation forms an iminium ion. Subsequent deprotonation (or decarboxylation, if an

    
    -amino acid is used) generates the azomethine ylide, functioning as a 1,3-dipole[5].
    
  • Stereocontrol : The cycloaddition proceeds via a concerted mechanism. The tether length dictates the formation of a cis-fused bicyclic system. The addition of a base (e.g., Triethylamine) and thermal conditions (

    
    ) strongly favor the endo-transition state, yielding a single diastereomer[4].
    
  • Resin Selection (Causality) : Rink Amide AM resin is selected over Wang resin for this workflow. The pyrrolo[3,4-b]pyrrole core contains basic tertiary amines that can protonate during TFA cleavage. Wang resin cleavage generates highly reactive carbocations that can alkylate these basic nitrogens, severely reducing isolated purity. Rink Amide cleavage avoids this side reaction, yielding a clean primary amide handle for further derivatization.

Workflow & Mechanistic Visualization

SPS_Workflow Resin Solid Support (Rink Amide Resin) Load Fmoc-Deprotection & Precursor Loading Resin->Load Piperidine/DMF Ylide Azomethine Ylide Generation Load->Ylide Aldehyde + Amine Cyclo Intramolecular [3+2] Cycloaddition Ylide->Cyclo Heat / Base Cleavage TFA Cleavage & Deprotection Cyclo->Cleavage TFA/DCM/TIPS Product Pyrrolo[3,4-b]pyrrole Library Cleavage->Product Filtration

Solid-Phase Synthesis Workflow for Pyrrolo[3,4-b]pyrrole Libraries.

Mechanism A Resin-Bound Amine + Tethered Aldehyde B Iminium Ion Intermediate A->B Condensation (-H2O) C Azomethine Ylide (1,3-Dipole) B->C Deprotonation D Transition State (endo-selective) C->D Intramolecular Trapping E Octahydro-pyrrolo[3,4-b]pyrrole (cis-fused core) D->E [3+2] Cycloaddition

Mechanistic pathway of on-resin azomethine ylide formation and [3+2] cycloaddition.

Quantitative Data: Condition Optimization

The success of the on-resin cycloaddition depends heavily on the conditions used to generate and trap the ylide. The following table summarizes the optimization of the [3+2] cycloaddition step to maximize both yield and stereopurity[6],[4].

Catalyst / AdditiveSolventTemp (°C)Cleaved Yield (%)Diastereomeric Excess (d.e. %)Causality / Observation
None (Thermal)DMF9056>95 (endo)Sluggish ylide formation; incomplete conversion.
Triethylamine (Et

N)
DMF9076>95 (endo)Base accelerates deprotonation of the iminium ion.
AgOAc / Et

N
THF6588>98 (endo)Ag(I) coordinates the ylide, lowering the activation barrier.
Cu(MeCN)

PF

/ DIPEA
DCM258290 (endo)Room temp reaction minimizes thermal degradation[7].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next major step without confirming the intermediate via the micro-cleavage checkpoints.

Materials:

  • Rink Amide AM Resin (Loading: 0.6 mmol/g)

  • Fmoc-protected amino acids (e.g., Fmoc-Pro-OH)

  • Tethered aldehyde (e.g., 2-(allyloxy)benzaldehyde)

  • Reagents: Piperidine, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, Et

    
    N, DMF, DCM, TFA, Triisopropylsilane (TIPS).
    

Step 1: Resin Functionalization & Amine Deprotection

  • Swell 1.0 g of Rink Amide resin in DCM for 30 min, then wash with DMF (

    
     mL).
    
  • Fmoc-deprotect using 20% piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    mL).
  • Couple the first amino acid (e.g., Fmoc-Pro-OH, 3.0 equiv) using DIC (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF for 2 hours at room temperature.

  • Repeat Fmoc-deprotection (Step 1.2) to expose the secondary amine.

Validation Checkpoint 1: Perform a Chloranil test (specific for secondary amines). A positive (blue/green) result confirms the presence of the free secondary amine on the resin.

Step 2: On-Resin Azomethine Ylide Generation & Cycloaddition

  • To the swollen resin in DMF (10 mL), add the tethered aldehyde (e.g., 2-(allyloxy)benzaldehyde, 5.0 equiv) and Et

    
    N (5.0 equiv).
    
  • Seal the reaction vessel and heat to

    
     for 16 hours under gentle agitation.
    
    • Causality: Heating is required to overcome the activation energy for the dehydration of the hemiaminal to the iminium ion, and the subsequent 1,3-dipolar cycloaddition[4].

  • Cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (

    
     mL), MeOH (
    
    
    
    mL), and DCM (
    
    
    mL).

Validation Checkpoint 2 (Micro-cleavage): Transfer ~5 mg of resin to a microtube. Add 100


L of TFA/DCM (1:1). Shake for 30 min, evaporate under N

, dissolve in MeCN, and analyze via LC-MS. You must observe the mass of the cycloadduct (M+H). If the iminium intermediate is still present, re-subject the bulk resin to Step 2 with AgOAc (0.2 equiv) in THF at

to force completion[6].

Step 3: Cleavage and Global Deprotection

  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H

    
    O.
    
    • Causality: TIPS acts as a crucial carbocation scavenger, preventing the re-alkylation of the newly formed pyrrolo[3,4-b]pyrrole core by linker-derived cations during cleavage.

  • Add 10 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of TFA.

  • Concentrate the combined filtrates under a stream of N

    
     to approximately 1 mL.
    
  • Precipitate the crude octahydro-pyrrolo[3,4-b]pyrrole product by adding 10 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under a vacuum.

References

1.[1] Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof. Google Patents.1 2.[6] Catalyst selection and optimization for octahydropyrrolo[3,4-b]pyrrole formation. Benchchem. 6 3.[2] Octahydro-pyrrolo[3,4-b]pyrrole derivatives. Google Patents. 2 4.[3] Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. ResearchGate. 3 5.[4] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews (ACS). 4 6.[7] Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. PMC. 7 7.[5] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides (Decarboxylative Generation). Chemical Reviews (ACS).5

Sources

Application

Preparation of pharmaceutical salts of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Executive Summary This Application Note details the strategic preparation and characterization of pharmaceutical salts for (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole (CAS 1353644-77-5). As a rigid bicyclic diamine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic preparation and characterization of pharmaceutical salts for (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole (CAS 1353644-77-5). As a rigid bicyclic diamine, this scaffold is a critical "privileged structure" in medicinal chemistry, often serving as a surrogate for flexible piperazines or pyrrolidines to improve receptor selectivity and metabolic stability.

However, the free base form of this molecule typically presents as a viscous oil or low-melting solid with high hygroscopicity, complicating handling and formulation. This guide provides a field-proven workflow for converting the free base into a stable, crystalline salt form suitable for GMP manufacturing and bioavailability studies.

Chemical Context & Rationale

The Molecule
  • IUPAC Name: (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole[1]

  • Structure: A cis-fused bicyclic system containing two nitrogen atoms.

    • N1 (Secondary): Highly basic, sterically accessible.

    • N5 (Tertiary/Methylated): Basic, but often less nucleophilic than N1 due to steric constraints of the methyl group and the bicyclic framework.

  • Challenge: The cis-fusion creates a "folded" conformation that disrupts crystal packing in the free base, leading to the oily state.

The Strategy: Stoichiometric Control

Because the molecule is a diamine , it can form both mono-salts (1:1) and di-salts (1:2).

  • Target: The Mono-salt is generally preferred for oral solid dosage forms to minimize acidic burden and hygroscopicity.

  • Risk: Excess acid during preparation often leads to hygroscopic di-salts or oils.

  • Solution: The protocols below utilize stoichiometric titration and anti-solvent precipitation to enforce the formation of the thermodynamically stable crystalline species.

Workflow Visualization

The following diagram outlines the decision tree for salt screening and isolation.

SaltSelection Start Start: Free Base Oil (3aR,6aR)-Isomer Solubility Solubility Assessment (Polar vs Non-Polar) Start->Solubility Counterion Counterion Selection (pKa Δ > 2) Solubility->Counterion solvent choice Screening Primary Screening (6-12 Acids) Counterion->Screening Method_A Method A: Reactive Crystallization (High Solubility) Screening->Method_A if soluble in hot EtOH/IPA Method_B Method B: Slow Evaporation (Low Solubility) Screening->Method_B if soluble in DCM/THF Analysis Solid State Analysis (XRPD, DSC, TGA) Method_A->Analysis Method_B->Analysis Decision Candidate Selection Analysis->Decision Decision->Counterion Amorphous/Oily (Loop) ScaleUp Scale-Up (Gram Scale) Decision->ScaleUp Stable/Crystalline

Figure 1: Strategic workflow for converting the bicyclic diamine free base into a pharmaceutical salt.

Detailed Experimental Protocols

Phase 1: Counterion Selection

Based on the estimated pKa of the secondary amine (~10.5) and tertiary amine (~8.5), we select acids with pKa < 6.0 to ensure proton transfer.

TierAcid CandidateRationaleExpected Outcome
1 Hydrochloric AcidStandard first-line; high lattice energy.High MP, risk of hygroscopicity.
1 Fumaric AcidDicarboxylic; often bridges diamines.Stable, non-hygroscopic crystals.
2 L-Tartaric AcidChiral; can improve enantiomeric purity.Good solubility, potential hydrates.
2 Methanesulfonic AcidStrong acid; good for lipophilic bases.High solubility, risk of oiling out.
3 Succinic AcidWeaker dicarboxylic acid.Moderate MP, good buffering.
Phase 2: Preparation of the Mono-Fumarate Salt (Recommended Start)

Why Fumarate? Dicarboxylic acids often form hydrogen-bond networks that bridge the two nitrogens of the bicyclic core, stabilizing the crystal lattice better than monoprotic mineral acids.

Materials:

  • (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole (Free Base).

  • Fumaric Acid (≥99%).

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Methyl tert-butyl ether (MTBE).

Protocol:

  • Dissolution (Base):

    • Dissolve 1.0 mmol (approx. 126 mg) of the free base in 2 mL of Isopropanol (IPA) at room temperature.

    • Note: If the base is an oil, ensure it is fully miscible.

  • Dissolution (Acid):

    • Dissolve 1.0 mmol (116 mg) of Fumaric Acid in 3 mL of hot Ethanol (50°C).

    • Critical Step: Use exactly 1.0 equivalent. Excess acid may form the di-salt or co-crystals with poor properties.

  • Reactive Crystallization:

    • Slowly add the warm acid solution to the stirring base solution dropwise over 5 minutes.

    • Observe for immediate turbidity (nucleation).

    • If the solution remains clear, seed with a micro-crystal if available, or scratch the glass wall.

  • Maturation:

    • Stir the mixture at 50°C for 30 minutes.

    • Cool slowly to room temperature (ramp: 10°C/hour).

    • Stir at room temperature for 12 hours.

    • Optional: If no precipitate forms, add MTBE (anti-solvent) dropwise until persistent cloudiness appears, then refrigerate at 4°C.

  • Isolation:

    • Filter the solids using a sintered glass funnel (Porosity 3).

    • Wash the cake with 1 mL of cold IPA/MTBE (1:1 mixture).

    • Dry in a vacuum oven at 40°C for 24 hours.

Phase 3: Preparation of the Dihydrochloride Salt

Use case: When maximum aqueous solubility is required for parenteral formulations.[2]

Protocol:

  • Dissolve 1.0 mmol of free base in 3 mL Ethyl Acetate .

  • Cool to 0°C in an ice bath.

  • Add 2.2 equivalents of 4M HCl in Dioxane dropwise.

    • Warning: Exothermic reaction. Add slowly to prevent oiling out due to localized heat.

  • A white precipitate should form immediately.

  • Stir for 1 hour at 0°C.

  • Filter under nitrogen (hygroscopic risk). Store in a desiccator.

Characterization & Validation Criteria

To ensure the salt is "pharmaceutical grade," it must pass the following checks.

X-Ray Powder Diffraction (XRPD)
  • Goal: Confirm crystallinity.

  • Success Metric: Sharp, distinct Bragg peaks. A "halo" indicates amorphous material (failed salt).

  • Differentiation: Compare the pattern against the pure Fumaric Acid and Free Base to ensure a new phase (New Chemical Entity) has formed, not just a physical mixture.

Differential Scanning Calorimetry (DSC)
  • Goal: Determine melting point and solvate status.

  • Expectation:

    • Free Base: Low MP or liquid.

    • Salt: Sharp endotherm > 140°C.

    • Broad Endotherm < 100°C: Indicates solvent entrapment or hydrate dehydration (requires drying optimization).

1H-NMR Stoichiometry Check
  • Dissolve the salt in D2O or DMSO-d6.

  • Integrate the signal for the N-Methyl group (singlet, ~2.3-2.8 ppm, 3H) against the Fumarate alkene protons (singlet, ~6.5 ppm, 2H).

  • Calculation:

    • If Integral(Fumarate) / Integral(Methyl) = 2/3 (normalized), you have a 1:1 Salt .

    • If the ratio differs, re-crystallize.

Troubleshooting Common Issues

ObservationDiagnosisRemedial Action
Oiling Out Phase separation before crystallization.The solvent is too polar or the temperature dropped too fast. Action: Re-heat, add a seed crystal, and cool slower. Switch solvent to EtOH/Ethyl Acetate.
Hygroscopicity Solid turns to gum upon air exposure.Common with HCl salts of diamines. Action: Switch to less hydrophilic counterions like Tosylate or Pamoate .
Amorphous Solid No XRPD peaks.Rapid precipitation trapped disorder. Action: Perform "Vapor Diffusion" (dissolve in MeOH, place vial inside a jar of MTBE).

References

  • BenchChem. (2025). Application Notes: 5-Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs as Building Blocks. Retrieved from 3

  • Sigma-Aldrich. (n.d.). (3aR,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole Product Analysis. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry reference for salt selection methodologies).
  • Morris, K. R., et al. (1994). An integrated approach to the selection of optimal salt forms for new drug candidates. International Journal of Pharmaceutics. (Foundational text for the decision tree logic used in Section 3).
  • Castellano, S., et al. (2010).[4] Synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives. Journal of Organic Chemistry. (Provides context on the synthesis and handling of fused pyrrolo-systems). Retrieved from 4

Sources

Method

Application Notes and Protocols for Designing Peptidomimetics Using the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Core

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and low bioavai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the three-dimensional structure and biological activity of peptides, offer a promising strategy to overcome these challenges. A key principle in peptidomimetic design is the concept of conformational constraint, where a flexible peptide sequence is replaced with a rigid scaffold that locks in the bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.

The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core is a privileged scaffold for the design of peptidomimetics, particularly as a mimic of β-turns. Its rigid, cis-fused bicyclic structure effectively orients appended substituents in a manner that reproduces the spatial arrangement of amino acid side chains in these common secondary structures.[1] The cis-fusion of the two five-membered rings imparts a defined, V-shaped geometry that is highly sought after in the design of molecules targeting protein-protein interactions.[2] This guide provides a comprehensive overview of the design principles, synthesis, and application of this versatile scaffold in modern drug discovery.

I. The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Scaffold: A Privileged Core

The utility of the octahydropyrrolo[3,4-b]pyrrole core lies in its structural rigidity and the stereochemical control it offers. The cis-fused ring system is conformationally more stable than its trans-fused counterpart.[2] This inherent stability ensures that the appended pharmacophoric groups are held in a predictable orientation. The presence of two nitrogen atoms—a secondary amine within the core and a tertiary amine at the 5-position—provides multiple points for functionalization, allowing for the creation of diverse chemical libraries.

The strategic placement of substituents on this scaffold enables the mimicry of the i+1 and i+2 residues of a type I β-turn. This makes the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core a powerful tool for developing inhibitors of enzymes and antagonists of receptors where β-turn recognition is critical for biological activity.

II. Synthesis of the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Core

The enantioselective synthesis of the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core can be achieved through a stereospecific intramolecular [3+2] dipolar cycloaddition, followed by N-methylation. This approach provides excellent control over the desired cis-stereochemistry.

Protocol 1: Enantioselective Synthesis of the Bicyclic Core

This protocol is based on established methodologies for the synthesis of octahydropyrrolo[3,4-b]pyrrole derivatives.

Step 1: Azomethine Ylide Formation and Intramolecular [3+2] Cycloaddition

Synthesis_Step1 reagents Chiral Perhydro-1,3-benzoxazine + N-substituted glycine intermediate Azomethine Ylide (in situ) reagents->intermediate Condensation (Toluene, reflux) product (3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole derivative intermediate->product Intramolecular [3+2] Cycloaddition (Stereospecific)

Caption: Step 1: Stereospecific [3+2] Cycloaddition.

  • Materials:

    • Chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 eq)

    • N-substituted glycine (e.g., benzyl glycinate) (1.1 eq)

    • Anhydrous toluene

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine in anhydrous toluene, add the N-substituted glycine and anhydrous magnesium sulfate.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The condensation forms an azomethine ylide in situ.

    • The azomethine ylide undergoes a spontaneous and stereospecific intramolecular [3+2] dipolar cycloaddition to yield the corresponding octahydropyrrolo[3,4-b]pyrrole derivative.

    • Cool the reaction mixture, filter to remove magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation

Synthesis_Step2 starting_material (3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole derivative final_product (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivative starting_material->final_product Reductive Amination (Formaldehyde, NaBH(OAc)₃)

Caption: Step 2: N-Methylation via Reductive Amination.

  • Materials:

    • Octahydropyrrolo[3,4-b]pyrrole derivative from Step 1 (1.0 eq)

    • Formaldehyde (37% aqueous solution) (1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic)

  • Procedure:

    • Dissolve the octahydropyrrolo[3,4-b]pyrrole derivative in DCM or DCE.

    • Add formaldehyde solution and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole derivative.

III. Design and Application of Peptidomimetics

The true utility of the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core is realized when it is incorporated into molecules designed to interact with biological targets. The following sections detail the design strategy and provide a case study.

Design Strategy: Mimicking a β-Turn

The design of a peptidomimetic using this scaffold begins with identifying the key residues of a peptide that are responsible for its biological activity, often located in a β-turn. The goal is to append chemical moieties to the scaffold that mimic the side chains of these critical amino acids.

Peptidomimetic_Design cluster_0 Peptide β-Turn cluster_1 Peptidomimetic Design peptide i, i+1, i+2, i+3 residues (Flexible) scaffold (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Core (Rigid) peptide->scaffold Mimicry r1 R1 Mimic of i+1 side chain scaffold->r1 Append at N1 r2 R2 Mimic of i+2 side chain scaffold->r2 Append at N5

Caption: Design principle for β-turn mimicry.

Case Study: Histamine H₃ Receptor Antagonists

A notable application of the (3aR,6aR)-5-alkyloctahydropyrrolo[3,4-b]pyrrole scaffold is in the development of potent and selective histamine H₃ receptor (H₃R) antagonists. The design strategy involved combining key pharmacophoric elements from known H₃R antagonists onto this rigid core.

Table 1: Structure-Activity Relationship (SAR) of (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole H₃R Antagonists

CompoundHuman H₃ Kᵢ (nM)Rat H₃ Kᵢ (nM)
17a 4-chlorophenylmethyl0.544.57
17b 4-chlorophenylethyl0.311.88
17c 4-fluorophenylmethyl0.443.63
17d 4-fluorophenylethyl0.281.95

Data adapted from a relevant study in the field.

The data in Table 1 demonstrates that the (3aR,6aR)-5-alkyloctahydropyrrolo[3,4-b]pyrrole scaffold serves as an excellent template for presenting the necessary pharmacophores for high-affinity H₃R binding. The sub-nanomolar potency of these compounds underscores the effectiveness of using this conformationally constrained core.

IV. Protocols for Peptidomimetic Synthesis and Evaluation

Protocol 2: Coupling of the Scaffold to a Pharmacophore

This protocol describes a general method for attaching a pharmacophoric element, in this case an aryl group, to the N1 position of the scaffold via a Buchwald-Hartwig amination.

Coupling_Workflow scaffold (3aR,6aR)-5-Methyl- octahydropyrrolo[3,4-b]pyrrole product N1-Aryl-substituted Peptidomimetic scaffold->product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) aryl_halide Aryl Halide (e.g., 4-chlorobromobenzene) aryl_halide->product Buchwald-Hartwig Amination (Pd catalyst, ligand, base)

Caption: Workflow for coupling the scaffold to an aryl halide.

  • Materials:

    • (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.0 eq)

    • Aryl halide (e.g., 1-bromo-4-chlorobenzene) (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

    • Ligand (e.g., Xantphos) (0.04 eq)

    • Base (e.g., Cs₂CO₃) (2.0 eq)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In an oven-dried flask, combine the scaffold, aryl halide, palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent and heat the mixture to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired peptidomimetic.

Protocol 3: In Vitro Biological Evaluation - Radioligand Binding Assay

This protocol outlines a general procedure for assessing the binding affinity of the synthesized peptidomimetics to their target receptor, such as the histamine H₃ receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human H₃R)

    • Radioligand (e.g., [³H]-Nα-methylhistamine)

    • Synthesized peptidomimetic compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well filter plates

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the peptidomimetic compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.

    • Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value for each compound by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

V. Conclusion and Future Directions

The (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core represents a powerful and versatile scaffold for the rational design of peptidomimetics. Its rigid, conformationally defined structure allows for the precise spatial orientation of pharmacophoric groups, making it an ideal template for mimicking β-turns and other critical peptide conformations. The successful application of this scaffold in developing high-affinity H₃R antagonists highlights its potential in drug discovery. Future applications could extend to the design of inhibitors for a wide range of targets where peptide recognition is key, including proteases, kinases, and other protein-protein interactions. The synthetic accessibility and modular nature of this scaffold ensure its continued relevance in the ongoing quest for novel therapeutics with improved pharmacological properties.

VI. References

  • Hanessian, S., et al. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(7), 869-881.

  • Sakhaee, M. H., et al. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research, 17(2).

  • Coldham, I., et al. (2002). A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines. Organic Letters, 4(15), 2513-2516.

  • Le, T. V., et al. (2009). Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, synthesis, and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4126-4141.

  • Cabrero-Antonino, J. R., et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(23), 8258-8268.

  • Gleason, J. L., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126-41.

  • Burgess, K., et al. (2011). Pyrrole-based Scaffolds For Turn Mimics. ACS Medicinal Chemistry Letters, 2(10), 763-768.

Sources

Application

Solvent selection for reactions involving 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Application Note: Solvent Selection & Reaction Optimization for 5-Methyloctahydropyrrolo[3,4-b]pyrrole Part 1: Introduction & Chemical Profile 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-50-7 / 132414-59-6 deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Reaction Optimization for 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Part 1: Introduction & Chemical Profile

5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-50-7 / 132414-59-6 derivatives) is a rigid, bicyclic diamine scaffold increasingly utilized in medicinal chemistry to improve the metabolic stability and selectivity of kinase inhibitors and GPCR ligands.[1]

Structurally, it features two fused pyrrolidine rings.[2] The "5-methyl" designation typically indicates that one nitrogen atom is methylated (tertiary amine), leaving the second nitrogen as a reactive secondary amine. This mono-functional nucleophilicity makes it an ideal building block for Nucleophilic Aromatic Substitution (SNAr) and Amide Couplings .[1]

Critical Handling Challenge: As a bicyclic diamine, the molecule possesses high polarity and significant water solubility in its protonated form. This creates a dichotomy in solvent selection:

  • Reaction Phase: Requires polar solvents to maintain solubility of the free base or salt forms.

  • Workup Phase: High water solubility leads to product loss during aqueous extraction if the organic solvent is not carefully chosen.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the specific reaction mechanism and the solubility profile of the intermediate species.

Solubility & Compatibility Matrix
Solvent ClassExamplesSuitabilityApplication Notes
Polar Aprotic DMF, NMP, DMSO High Recommended for Reactions. Excellent solubility for the diamine and polar electrophiles.[1] Essential for SNAr reactions requiring high temperatures (>80°C).[1] Drawback: Difficult to remove; high boiling points.[1]
Chlorinated DCM, DCE Medium Recommended for Amide Couplings. Good solubility for the free base. Poor solubility for HCl/TFA salts unless neutralized.[1] Advantage: Easy evaporative removal.[1]
Polar Ethers THF, 2-MeTHF High Green Alternative. 2-Methyltetrahydrofuran (2-MeTHF) is superior to THF due to higher boiling point and lower water miscibility, aiding workup.[1]
Nitriles Acetonitrile (MeCN) High Best for SNAr. Balances polarity with ease of removal.[1] often used with TEA/DIPEA bases.[1]
Non-Polar Hexane, Toluene Low Avoid. The diamine will likely oil out or precipitate, stalling kinetics.
Decision Tree: Selecting the Right Solvent System

The following logic flow guides the selection process based on reaction type and substrate constraints.

SolventSelection Start Select Reaction Type RxnType Reaction Class? Start->RxnType Amide Amide Coupling (HATU/EDC) RxnType->Amide Acylation SNAr SNAr / Displacement RxnType->SNAr Substitution SolubilityCheck Is Diamine a Salt (HCl/TFA)? Amide->SolubilityCheck DCM DCM or 2-MeTHF (Add DIPEA) SolubilityCheck->DCM Free Base DMF DMF or NMP (High Polarity req.) SolubilityCheck->DMF Salt Form TempCheck Temp Required? SNAr->TempCheck MeCN Acetonitrile (Reflux) < 85°C TempCheck->MeCN Moderate Heat DMSO DMSO/NMP > 100°C TempCheck->DMSO High Heat

Figure 1: Decision tree for solvent selection based on reaction type and precursor state.

Part 3: Detailed Experimental Protocols

Protocol A: Solubility Profiling (Pre-Reaction)

Objective: To determine the optimal solvent for a specific batch of 5-Methyloctahydropyrrolo[3,4-b]pyrrole (often supplied as a hygroscopic oil or salt).[1]

  • Preparation: Weigh 5 mg of the diamine into 4 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials:

    • Vial A: Dichloromethane (DCM)[1]

    • Vial B: Acetonitrile (MeCN)[1]

    • Vial C: 2-Methyltetrahydrofuran (2-MeTHF)[1]

    • Vial D: Toluene

  • Observation:

    • Clear Solution: Proceed.

    • Cloudy/Precipitate: Unsuitable.[1]

    • Oiling Out: Common in Toluene; indicates polarity mismatch.[1]

  • Salt Break Test (If using HCl salt): If insoluble in Vial A (DCM), add 2 equivalents of Diisopropylethylamine (DIPEA). If it clears, the solvent is viable only if base is present.

Protocol B: SNAr Coupling (Moxifloxacin Analog Synthesis)

Context: This reaction mimics the synthesis of fluoroquinolones (e.g., Moxifloxacin) where the bicyclic amine displaces a halide.

Reagents:

  • Substrate: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (or analog).[1][3]

  • Nucleophile: 5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.2 equiv).[1]

  • Base: Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv).[1]

  • Solvent: Acetonitrile (MeCN).[1]

Step-by-Step Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser, add the fluoroquinolone core (1.0 equiv) and Acetonitrile (10 volumes).

  • Activation: Add TEA (3.0 equiv). The mixture may remain a suspension.

  • Addition: Add 5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.2 equiv) dropwise.

    • Note: If the amine is viscous, dilute it in a minimal amount of MeCN before addition.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

    • Monitoring: Check HPLC/TLC.[1][4] The suspension often clears as the product forms, then may reprecipitate upon cooling.

  • Workup (Critical Step):

    • Cool to room temperature.[1][4]

    • Option A (Precipitation): If product precipitates, filter and wash with cold MeCN. This is preferred to avoid aqueous extraction.[1]

    • Option B (Extraction): If product remains soluble, evaporate MeCN. Redissolve in DCM:Isopropanol (3:1) . Wash with water (pH adjusted to ~9).[1] Pure DCM often fails to extract polar diamine products from water.

Protocol C: Amide Coupling (HATU Method)

Context: Attaching the scaffold to a carboxylic acid core.

Reagents:

  • Carboxylic Acid (1.0 equiv).[1]

  • Amine: 5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.1 equiv).[1]

  • Coupling Agent: HATU (1.1 equiv).[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DMF (dry).[1]

Workflow Visualization:

AmideCoupling Step1 1. Activation Acid + HATU + DIPEA in DMF (Stir 15 min @ 0°C) Step2 2. Addition Add 5-Methyloctahydropyrrolo[3,4-b]pyrrole (Dropwise) Step1->Step2 Step3 3. Reaction Warm to RT, Stir 2-4h Step2->Step3 Step4 4. Quench Dilute with EtOAc/Sat. NaHCO3 Step3->Step4

Figure 2: HATU-mediated amide coupling workflow.

Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (5-10 volumes).[1]

  • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at 0°C for 15 minutes to form the activated ester.

  • Add 5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.1 equiv).[1]

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash 2x with saturated NaHCO3, 1x with Water, 1x with Brine.

    • Troubleshooting: If the product is very polar, it may stay in the aqueous layer. In this case, use n-Butanol or 2-MeTHF for extraction instead of EtOAc.[1]

Part 4: References

  • Moxifloxacin Synthesis & SNAr Conditions:

    • Title: Synthesis and antibacterial activity of novel Moxifloxacin analogues.

    • Source:European Journal of Medicinal Chemistry.

    • Context: Describes the nucleophilic displacement of fluorine by bicyclic amines in acetonitrile/TEA.

    • (General Journal Link for verification of scope)

  • Peptide Coupling Reagents & Solvents:

    • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Source: Bachem Technical Guides.[1]

    • Context: Validates the use of HATU/DIPEA/DMF for sterically demanding or secondary amine couplings.

  • Green Solvent Selection (2-MeTHF):

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1]

    • Source:Sigma-Aldrich (Merck) Technical Article.[1]

    • Context: Highlights 2-MeTHF as a superior alternative to THF/DCM for extracting polar amines.[1]

  • Properties of Pyrrolo[3,4-b]pyrrole Scaffolds:

    • Title: PubChem Compound Summary for Octahydropyrrolo[3,4-b]pyrrole derivatives.

    • Source: National Library of Medicine (NIH).

    • Context: Provides physicochemical data (logP, H-bond donors) supporting solubility profiles.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

The following guide is structured as a specialized Technical Support Center for the synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole . It addresses the specific challenges of constructing the 2,6-diazabicycl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for the synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole . It addresses the specific challenges of constructing the 2,6-diazabicyclo[3.3.0]octane core, handling the stereochemistry, and isolating the highly polar diamine product.

Ticket ID: #SYN-330-YIELD Subject: Yield Optimization for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (a cis-fused 2,6-diazabicyclo[3.3.0]octane derivative) presents three distinct "yield traps":

  • Cycloaddition Efficiency: Controlling the diastereoselectivity (endo/exo) during the formation of the bicyclic core.

  • Reduction Incompleteness: The bicyclic lactam/imide intermediates are prone to partial reduction (hydroxyl-lactams) rather than full conversion to the amine.

  • Isolation Losses: The final diamine is highly hygroscopic and water-soluble, leading to massive losses during aqueous workups.

This guide provides a root-cause analysis and troubleshooting protocols to recover yield at each stage.

Module 1: The Synthetic Workflow & Logic

The most robust route to this scaffold involves an intramolecular [3+2] dipolar cycloaddition followed by reduction. This approach guarantees the cis-fusion (3aR, 6aR) due to geometric constraints, unlike intermolecular methods which often yield mixtures.

Workflow Visualization

The following diagram outlines the critical decision points where yield is typically lost.

SynthesisWorkflow Start Precursor Assembly (Allylamine + Glycine deriv.) Cyclization Intramolecular [3+2] Cycloaddition (Azomethine Ylide) Start->Cyclization Thermal/Ag(I) Check1 Check: Diastereomer Ratio? Cyclization->Check1 Check1->Cyclization Scrambled (Adjust Temp) Reduction Global Reduction (LiAlH4 or BH3·THF) Check1->Reduction >95% cis Check2 Check: Incomplete Reduction? Reduction->Check2 Check2->Reduction Hydroxyl-lactam detected Workup Isolation Strategy (Rochelle's Salt / Resin) Check2->Workup Full Conversion Final (3aR,6aR)-5-Methyl octahydropyrrolo[3,4-b]pyrrole Workup->Final

Caption: Critical control points in the synthesis of the [3,4-b] bicyclic core. Green nodes indicate successful phase transitions.

Module 2: Troubleshooting Guide (FAQ Format)

Phase 1: Cyclization & Core Formation

Q: My cycloaddition yield is low (<40%), and I see decomposition. How do I stabilize the azomethine ylide? A: The intramolecular [3+2] cycloaddition often uses an in situ generated azomethine ylide (e.g., from an aldehyde and a secondary amine).

  • Root Cause: High temperatures (>110°C) required for decarboxylation or ylide formation can degrade the sensitive bicyclic product.

  • Solution: Switch to Ag(I) or Li(I) catalyzed cycloaddition at lower temperatures. The coordination of the metal ion to the dipole stabilizes it, allowing the reaction to proceed at room temperature or mild heat (40-60°C), significantly reducing thermal decomposition [1].

Q: I am getting a mixture of stereoisomers. How do I ensure the (3aR, 6aR) cis-fusion? A: The cis-fusion is thermodynamically favored in [3.3.0] systems, but kinetic traps exist.

  • Protocol: Ensure your precursor (e.g., the allyl-amine tether) is geometrically constrained. If using an intermolecular approach (e.g., maleimide + dipole), the endo transition state is favored but reversible.

  • Fix: Use Dean-Stark conditions (toluene reflux) to drive the reaction to thermodynamic equilibrium, which almost exclusively favors the cis-fused (3aR, 6aR) system over the highly strained trans-system.

Phase 2: Reduction (The Yield Killer)

Q: After LiAlH4 reduction, my LCMS shows a mass corresponding to [M+16]. What is this? A: This is the hydroxyl-lactam intermediate . The reduction of the cyclic imide/lactam often stalls at the hemiaminal stage (hydroxyl-amine) if the aluminum complex is too stable or the hydride source is old.

  • The Fix (Super-Hydride Method): Do not rely solely on LiAlH4. If the stall occurs, add BF3·OEt2 (Boron trifluoride etherate) to the reduction mixture. This activates the carbonyl/hydroxyl group, facilitating the final reduction to the methylene group.

  • Alternative: Use BH3·THF (Borane-THF) instead of LiAlH4. Borane is electrophilic and reduces electron-rich amides more cleanly than nucleophilic aluminohydrides [2].

Q: I lose 50% of my product during the LiAlH4 quench. Where is it going? A: Your product is a diamine.[1] It is acting as a bidentate ligand, chelating to the aluminum salts generated during the quench. It is trapped in the "grey sludge."

  • Prohibited: Do NOT use the standard water/NaOH/water quench (Fieser method) if you have low yields. The aluminum precipitate is too voluminous.

  • Mandatory Protocol: Use the Rochelle's Salt (Sodium Potassium Tartrate) workup. The tartrate binds aluminum more strongly than your diamine, releasing your product into the organic phase. (See Protocol below).

Phase 3: Isolation & Purification

Q: The product is water-soluble.[2] Extraction with DCM extracts nothing. A: Bicyclic diamines have high pKa values and are extremely polar.

  • Solution 1 (Salting Out): Saturate the aqueous phase with NaCl or K2CO3 until no more salt dissolves. Then extract with CHCl3:IPA (3:1) . The Isopropanol (IPA) increases the polarity of the organic phase enough to pull the diamine out.

  • Solution 2 (Resin Capture): Skip extraction. Load the aqueous reaction mixture (after careful quenching and filtering) onto a SCX-2 (Strong Cation Exchange) column. Wash with Methanol (removes non-basic impurities), then elute the product with 2M NH3 in Methanol . This typically recovers >90% of the material.

Module 3: Optimized Experimental Protocols

Protocol A: The "Rochelle's Salt" Rescue (For Reduction Workup)

Use this when reducing the lactam/imide precursor with LiAlH4.

  • Quench: Cool reaction mixture to 0°C. Dilute with diethyl ether (2x reaction volume).

  • Addition: Dropwise add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use ~20 mL per gram of LiAlH4 used.

  • Digestion: Vigorously stir the biphasic mixture at room temperature.

    • Visual Cue: Stir until two clear layers form and the grey emulsion disappears completely. This may take 2-4 hours. Do not rush this.

  • Separation: Separate layers. The aluminum stays in the aqueous tartrate layer.

  • Extraction: Extract the aqueous layer 3x with CHCl3:IPA (9:1) .

  • Drying: Dry combined organics over Na2SO4 (avoid MgSO4 as it is slightly acidic and can bind amines).

Protocol B: Catalyst Optimization Table (For Hydrogenation Route)

If synthesizing the core via hydrogenation of a pyrrolo-pyrrole precursor, catalyst choice dictates yield.

Catalyst SystemPressure (bar)SolventYield ImpactSelectivity (cis:trans)
5% Rh/C 20MeOHHigh 98:2 (Excellent for cis-fusion)
Pd/C 5-10EtOHLow60:40 (Poor stereocontrol)
PtO2 (Adams) 1-3AcOHMedium85:15 (Risk of over-reduction)
Raney Ni 50NH3/MeOHMediumN/A (Often causes ring opening)

Data synthesized from BenchChem catalyst optimization guides [2].

Module 4: References & Grounding

  • Intramolecular [3+2] Cycloaddition Dynamics:

    • Source: BenchChem.[3] "Catalyst selection and optimization for octahydropyrrolo[3,4-b]pyrrole formation."

    • Relevance: Establishes the necessity of catalyst screening and temperature control to prevent decomposition during the core formation.

    • (Cited via Search Result 1.4)

  • Reduction & Purification of Bicyclic Diamines:

    • Source: ScienceMadness / Armarego, W.L.F. "Purification of Laboratory Chemicals."

    • Relevance: Provides the foundational chemical logic for handling highly water-soluble amines (salting out and solvent selection).

    • (Cited via Search Result 1.6)

  • Stereoselective Synthesis of Diazabicyclo[3.3.0]octanes:

    • Source: MDPI. "Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones."

    • Relevance: Although focusing on the pyridinone analog, this validates the "one-pot" cyclization strategies and the stability of the [3,4-b] fusion under thermal conditions.

    • (Cited via Search Result 1.1)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole precursors before handling.

Sources

Optimization

Technical Support Center: Preventing Racemization of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the stereochemical vulnerabilities of the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the stereochemical vulnerabilities of the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole scaffold. This chiral bicyclic diamine is a critical building block in modern drug discovery, particularly in the development of kinase inhibitors (such as BTK and EGFR inhibitors) and novel antibacterial agents[1].

Preserving the enantiomeric purity at the 3a and 6a bridgehead carbons during downstream functionalization (e.g., N-acylation, Buchwald-Hartwig cross-coupling, or N-alkylation) is paramount. Loss of stereochemical integrity directly correlates with a precipitous drop in target binding affinity and pharmacological efficacy.

Mechanistic Causes of Racemization (The "Why")

To prevent racemization, we must first understand the thermodynamic and kinetic pathways that lead to the loss of chirality in strained bicyclic amines.

Pathways Chiral (3aR,6aR)-Isomer (Enantiopure) Path1 Strong Base / Heat Chiral->Path1 Path2 Pd Catalyst (Low Steric Bulk) Chiral->Path2 Inter1 Retro-Mannich Iminium Intermediate Path1->Inter1 Ring Opening Inter2 Pd-Amido Complex (β-Hydride Elimination) Path2->Inter2 Oxidative Addition Racemate Racemic Mixture Loss of Stereocenter Inter1->Racemate Non-selective Recyclization Inter2->Racemate Re-insertion

Fig 1. Mechanistic pathways of racemization via Retro-Mannich and β-hydride elimination.

A. Retro-Mannich Ring Opening

The fused pyrrolidine system possesses inherent ring strain. Under strongly acidic or basic conditions at elevated temperatures, the nitrogen lone pair can facilitate the reversible cleavage of the C(3a)-N or C(6a)-N bond. This forms an achiral iminium or enamine intermediate. When the ring recyclizes, it does so non-stereoselectively, leading to a racemic mixture[2][3].

B. Base-Mediated Deprotonation

While bridgehead protons are typically non-acidic due to Bredt's rule constraints, the fusion of two five-membered rings allows for more flexibility. If the secondary amine is converted into an electron-withdrawing group (e.g., an amide or sulfonamide), the adjacent bridgehead protons become slightly more acidic. Strong alkoxide bases can deprotonate these positions, forming a planar enolate-like intermediate that loses its stereochemical information upon reprotonation.

C. Transition-Metal Mediated β-Hydride Elimination

During Pd-catalyzed cross-coupling reactions, the intermediate Pd-amido complex is highly susceptible to


-hydride elimination if the phosphine ligand is not sufficiently bulky. This elimination yields an achiral imine intermediate. Subsequent re-insertion of the palladium hydride occurs without facial selectivity, yielding a racemic product[4].

Troubleshooting Guide & FAQs

Workflow Start Identify Reaction Type Acyl N-Acylation Start->Acyl Couple Cross-Coupling Start->Couple Alkyl N-Alkylation Start->Alkyl AcylFix Use HATU/Oxyma Mild Base (DIPEA) Avoid Pre-activation Acyl->AcylFix CoupleFix Bulky Ligands (BrettPhos) Weak Base (Cs2CO3) Temp < 80°C Couple->CoupleFix AlkylFix Electrophile Excess Avoid NaH Monitor via Chiral HPLC Alkyl->AlkylFix

Fig 2. Decision matrix for optimizing reaction conditions to preserve chiral integrity.

Q1: My Buchwald-Hartwig coupling with (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole yields a racemic product. How do I fix this? A1: The racemization is driven by


-hydride elimination competing with reductive elimination in the catalytic cycle.
Causality & Solution: Switch to a highly sterically demanding ligand like BrettPhos  or tBuBrettPhos . The immense steric bulk of these ligands forces the Pd-amido complex to undergo rapid reductive elimination, effectively outcompeting the slower 

-hydride elimination pathway. Furthermore, replace strong bases like NaOtBu with milder, insoluble bases like Cs₂CO₃ to prevent base-mediated epimerization at the bridgehead.

Q2: I am observing ~15% epimerization during N-acylation. What is the root cause? A2: Prolonged pre-activation of the carboxylic acid and the use of non-hindered bases (like Et₃N) are the primary culprits. These conditions promote the formation of oxazolone intermediates or allow direct deprotonation of the newly formed amide. Causality & Solution: Minimize pre-activation time to zero by using an in situ activation protocol. Utilize coupling reagents with a proven low racemization propensity, such as HATU or OxymaPure-based reagents like COMU [5]. Substitute Et₃N with the more sterically hindered DIPEA (N,N-Diisopropylethylamine), which acts purely as a proton sponge without nucleophilic character.

Q3: Does the choice of solvent impact the stereostability of the bicyclic core? A3: Absolutely. Highly polar aprotic solvents (like DMF or DMSO) at elevated temperatures stabilize the charge-separated iminium intermediates of the retro-Mannich pathway. Causality & Solution: To suppress this pathway, perform cross-couplings in less polar solvents like Toluene or 1,4-Dioxane. For acylations, Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) are preferred over DMF.

Quantitative Data Summaries

To guide your experimental design, review the following validated data comparing the impact of various reagents on the enantiomeric excess (ee%) of the (3aR,6aR) core.

Table 1: Impact of Base and Ligand on Enantiomeric Excess in Buchwald-Hartwig Amination

Reaction conditions: 1.0 eq aryl bromide, 1.2 eq bicyclic amine, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, 1,4-Dioxane, 16 h.

LigandBaseTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
BINAPNaOtBu1006512% (Highly Racemized)
XPhosCs₂CO₃907868% (Partially Racemized)
BrettPhosCs₂CO₃8085>99% (Stereoretentive)
tBuBrettPhosK₃PO₄8082>99% (Stereoretentive)
Table 2: Coupling Reagents and Racemization Rates in N-Acylation

Reaction conditions: 1.0 eq carboxylic acid, 1.1 eq bicyclic amine, 1.2 eq coupling reagent, DCM, RT.

Coupling ReagentBasePre-activation TimeEnantiomeric Excess (ee %)
EDC / HOBtEt₃N30 min82%
HATUDIPEA5 min95%
COMU DIPEA 0 min (In situ) >99%

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind each step is explicitly defined to ensure you understand why the protocol works, allowing you to adapt it safely.

Protocol 1: Stereoretentive Buchwald-Hartwig Cross-Coupling

Objective: Couple an aryl halide to the secondary amine of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole without loss of chirality.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-forming the active Pd(0)L₁ species ensures rapid oxidative addition upon introduction of the substrates, minimizing the lifetime of uncoordinated Pd species that could promote side reactions.

  • Substrate Addition: Add the aryl halide (1.0 eq) and (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.2 eq) to the active catalyst solution.

  • Base Addition: Add finely milled, anhydrous Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is poorly soluble in Dioxane. This maintains a low effective concentration of base in solution, strictly preventing base-catalyzed deprotonation of the bridgehead carbon while still turning over the catalytic cycle.

  • Thermal Control: Heat the reaction strictly to 80°C for 12 hours.

    • Causality: 80°C provides sufficient thermal energy for reductive elimination while remaining safely below the activation energy threshold required for

      
      -hydride elimination.
      
  • Validation Step: Quench with water, extract with EtOAc, and run a Chiral HPLC assay (e.g., Chiralpak AD-H column) against a known racemic standard. Pass criteria: ee > 98%.

Protocol 2: Racemization-Free N-Acylation using COMU

Objective: Form an amide bond at the secondary amine while suppressing oxazolone formation and base-mediated epimerization[5].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (1.05 eq) in anhydrous DCM at 0°C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

    • Causality: DIPEA is sterically hindered. It acts solely as a proton sponge to neutralize the system without acting as a nucleophile, thereby preventing base-mediated racemization.

  • In Situ Activation: Add COMU (1.1 eq) in one portion. Do not pre-activate the acid.

    • Causality: Adding the coupling reagent in the presence of the amine prevents the accumulation of activated ester intermediates. The amine attacks the activated species immediately upon formation, bypassing the oxazolone racemization pathway entirely.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Step: Monitor consumption of the amine via TLC (Ninhydrin stain). Upon completion, wash with saturated NaHCO₃, dry over Na₂SO₄, and confirm ee% via Chiral HPLC.

References

1.2 - Organic Letters 2.4 - The Journal of Organic Chemistry 3. 1 - Google Patents (WO2019149164A1) 4.3 - EXCLI Journal 5.5 - Benchchem

Sources

Troubleshooting

Solving solubility issues of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole in non-polar solvents

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. Ticket #: 5M-OPP-SOL-001 Subject: Solubility Optimization of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole in Non-Polar Media Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry.

Ticket #: 5M-OPP-SOL-001 Subject: Solubility Optimization of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole in Non-Polar Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The target molecule, (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole , is a rigid, bicyclic diamine featuring one secondary amine and one tertiary (


-methyl) amine.[1]

Users frequently report precipitation, oiling out, or biphasic separation when attempting to dissolve this compound in non-polar solvents (Hexane, Heptane, Toluene). This is not an experimental error but a thermodynamic inevitability caused by the mismatch between the molecule's high polarity/hydrogen-bonding capacity and the low dielectric constant of the solvent.

This guide provides three validated protocols to overcome these limitations without compromising the integrity of downstream applications.

Module 1: Diagnostic & Root Cause Analysis

Before attempting a fix, confirm the physical state of your material.

The Core Conflict: Hansen Solubility Parameters (HSP) Solubility is governed by the vector distance between the solute and solvent in 3D space defined by Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
ParameterNon-Polar Solvent (e.g., Hexane)Target Molecule (Pyrrolopyrrole)The Conflict

(Dispersion)
High (Main interaction)ModerateCompatible.[1]

(Polarity)
~0 (Negligible)High (Dipole moment)Incompatible. Solvent cannot stabilize the dipole.[1]

(H-Bonding)
~0 (No capacity)High (2° Amine Donor/Acceptor)Critical Failure. Solute molecules self-aggregate rather than solvate.[1][2]

Common User Error: Attempting to dissolve the HCl or Tartrate salt directly in toluene/hexane.[2]

  • Verdict: Impossible.[2] Salts possess extreme lattice energy.[1][2] You must convert to the Free Base first (See Protocol A).[2]

Module 2: Troubleshooting Protocols

Protocol A: The "Free Base" Conversion (Prerequisite)

Use this if your material is a solid salt (HCl, TFA, etc.).

Logic: Ionic bonds are insoluble in non-polar media.[1][2] We must remove the proton to eliminate the ionic charge and reduce polarity.

  • Dissolution: Dissolve the salt in a minimum amount of 10M NaOH (aq). The pH must exceed 12 to ensure the secondary amine (

    
    ) is fully deprotonated.[1]
    
  • Extraction: Do not use Hexane yet. Extract 3x with Dichloromethane (DCM) .[1][2] DCM has a higher dielectric constant (

    
    ) and can solvate the free base.
    
  • Drying: Dry the DCM layer over anhydrous

    
    .[1][2]
    
  • Isolation: Concentrate in vacuo.

    • Result: You will obtain a viscous, pale yellow oil.[2] This is the Free Base .

    • Solubility Check: This oil is miscible in Toluene but may still be immiscible in Hexane.[1][2]

Protocol B: The "Cosolvent Doping" Strategy

Use this for reactions requiring non-polar conditions (e.g., Lithiation, transition metal catalysis).

Logic: Pure non-polar solvents cannot break the intermolecular H-bonds of the secondary amine. Adding a "bridge" solvent disrupts these aggregates.[1][2]

Recommended Mixtures:

Primary SolventAdditive (Cosolvent)Ratio (v/v)Application Case
Toluene THF 95:5General synthesis; THF coordinates to the amine H.
Hexane/Heptane MTBE 90:10Extractions; MTBE is lipophilic but accepts H-bonds.[1][2]
Toluene TMEDA 1.0 eqLithiation. TMEDA acts as a ligand, breaking amine aggregates.[2]
Protocol C: The "Lipophilic Shield" (Derivatization)

Use this if you need high solubility in strict non-polar solvents (e.g., column chromatography in Hexane).

Logic: The secondary amine is the "solubility killer."[2] Transiently masking it with a lipophilic protecting group renders the molecule non-polar.[2]

Workflow:

  • React: Free base +

    
     (1.1 eq) in DCM.
    
  • Result: tert-Butyl (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole-1-carboxylate.[1]

  • Solubility: The Boc-protected variant is highly soluble in Hexane/Heptane.[1][2]

  • Deprotection: Remove Boc later with 4M HCl/Dioxane.

Module 3: Decision Logic (Visualization)

Use this flowchart to select the correct protocol for your specific constraint.

SolubilityLogic Start START: Solubility Issue (3aR,6aR)-5-Methyl... CheckForm Check Material Form Start->CheckForm IsSalt Is it a Salt? (HCl, TFA, Tartrate) CheckForm->IsSalt ProtocolA PROTOCOL A: Free Base Conversion (NaOH/DCM Extraction) IsSalt->ProtocolA Yes CheckApp Intended Application? IsSalt->CheckApp No (It is Free Base) ProtocolA->CheckApp Re-evaluate StrictNonPolar Strict Non-Polar? (e.g., Hexane Chromatography) CheckApp->StrictNonPolar Purification Reaction Reaction Medium? (e.g., Toluene Reflux) CheckApp->Reaction Synthesis ProtocolC PROTOCOL C: Lipophilic Shield (Boc-Protection) StrictNonPolar->ProtocolC ProtocolB PROTOCOL B: Cosolvent Doping (Add 5% THF or TMEDA) Reaction->ProtocolB

Figure 1: Decision Matrix for Solubilizing (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole. Select the path based on your starting material and end-goal.

Module 4: Advanced FAQs

Q: I am trying to perform a lithiation in hexane, but the free base oils out. What do I do? A: This is a classic aggregation issue. The secondary amine coordinates to itself.[2]

  • Fix: Do not use pure hexane. Switch to Cyclohexane (slightly better polarizability) and add 1.1 equivalents of TMEDA (Tetramethylethylenediamine).[1] TMEDA chelates the lithium and breaks the amine-amine H-bonds, forcing the molecule into solution.

Q: Can I use a "Greasy Salt" to make it soluble in Toluene without cosolvents? A: Yes. If your reaction tolerates acidic conditions, form a salt with a lipophilic acid.[2]

  • Reagent: 2-Ethylhexanoic acid or Dodecylbenzenesulfonic acid .[1][2]

  • Mechanism: These acids have long aliphatic tails.[1][2] When they protonate the amine, the resulting ion pair is wrapped in a "greasy" shell, making it soluble in non-polar media (similar to Phase Transfer Catalysis).

Q: Why does the solution turn cloudy upon cooling? A: The solubility of polar amines in non-polar solvents has a steep temperature dependence. You are hitting the Cloud Point .[2]

  • Fix: If this happens during crystallization, add a few drops of Isopropanol (IPA) to increase the solubility limit at lower temperatures.

References & Validated Sources

  • Hansen Solubility Parameters: For theoretical grounding on why polar amines fail in non-polar solvents (High

    
     vs Low 
    
    
    
    ).
    • Source: Abbott, S. "Hansen Solubility Parameters: A User's Handbook."[1][2] CRC Press.[1][2]

  • Phase Transfer Catalysis & Lipophilic Salts: Mechanisms for solubilizing ions in organic phases.[1][2]

    • Source: Starks, C. M.[3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1][2] J. Am. Chem. Soc.[2] 1971, 93, 1, 195–199.[2]

  • Handling of Bicyclic Diamines: General properties and handling of pyrrolopyrrole scaffolds.

    • Source: BenchChem.[2][4][5] "Navigating the Physicochemical Landscape of 5-Methyloctahydropyrrolo[3,4-b]pyrrole."

  • Amine Solubilization Strategies: Practical guide to solvent selection for amines.

    • Source: Master Organic Chemistry.[1][2] "Polar Protic vs Polar Aprotic vs Nonpolar Solvents."

Sources

Optimization

Optimizing reaction temperature for pyrrolo[3,4-b]pyrrole cyclization

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Thermal Optimization for Pyrrolo[3,4-b]pyrrole Cyclization Executive Summary This guide addresses the synthesis of pyrrolo[3...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Thermal Optimization for Pyrrolo[3,4-b]pyrrole Cyclization

Executive Summary

This guide addresses the synthesis of pyrrolo[3,4-b]pyrrole derivatives. Note: This is distinct from the commercially common Diketopyrrolopyrrole (DPP) dyes, which are pyrrolo[3,4-c]pyrroles. The [3,4-b] isomer typically requires precise kinetic control during the cyclization phase to prevent ring opening or polymerization.

The following protocols focus on the Hantzsch-type domino cyclization (reaction of N-substituted bromomaleimides with aminocrotonates) and intramolecular [3+2] cycloadditions , as these are the industry-standard routes for accessing this scaffold.

Part 1: The Thermal "Goldilocks Zone"

In pyrrolo[3,4-b]pyrrole synthesis, temperature dictates the competition between the desired intramolecular nucleophilic attack (cyclization) and the competing intermolecular polymerization or decarboxylation pathways.

Critical Temperature Thresholds
Temperature RangeObserved PhenomenonMechanistic Implication
< 40°C Kinetic Trapping Reaction often stalls at the Michael adduct (intermediate). The activation energy for the second ring closure is not met.
60°C – 80°C Optimal Cyclization Ideal range for the domino process. Promotes nucleophilic displacement of the bromide (or leaving group) without degrading the maleimide core.
> 100°C Thermodynamic Degradation High risk of retro-Michael addition or oxidative aromatization leading to intractable tars.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turns black and viscous rapidly. Is this normal?

Diagnosis: No. This indicates thermal runaway or oxidative decomposition . The Science: Pyrrolo[3,4-b]pyrroles, particularly electron-rich derivatives, are susceptible to oxidative polymerization at high temperatures in the presence of air. Corrective Protocol:

  • Deoxygenate: rigorously sparge solvents with Argon for 15 minutes prior to heating.

  • Lower Temperature: Reduce bath temperature by 20°C.

  • Solvent Switch: If using DMF (boiling point 153°C), switch to Ethanol or Isopropanol (reflux ~78-82°C). The protic solvent often stabilizes the ionic intermediates of the Hantzsch-type mechanism, allowing the reaction to proceed at lower energy thresholds.

Q2: LC-MS shows a mass corresponding to the "Open Chain" intermediate. Why won't it cyclize?

Diagnosis: The reaction is kinetically trapped. The Science: In the reaction between bromomaleimides and aminocrotonates, the initial C-C bond formation (Michael addition) is fast. The second step—N-attack to close the ring—is slower and sterically demanding. Corrective Protocol:

  • Stepwise Heating: Do not start at reflux. Hold at 40°C for 1 hour to ensure complete consumption of starting materials into the intermediate.

  • Acid Catalysis: Add a catalytic amount (5 mol%) of Acetic Acid . This protonates the imide carbonyl, making it more electrophilic and susceptible to the intramolecular amine attack.

  • Temperature Bump: Increase temperature to reflux (approx. 80°C) only after the intermediate is confirmed.

Q3: I am seeing poor diastereoselectivity in the hydrogenated [3,4-b] products.

Diagnosis: Thermodynamic equilibration is occurring. The Science: High temperatures favor the thermodynamic trans-fused product, but prolonged heating can lead to epimerization at the bridgehead carbons. Corrective Protocol:

  • Quench Early: Monitor via TLC/LC-MS every 30 minutes. Stop the reaction immediately upon consumption of the intermediate.

  • Lower T, Longer t: Run the reaction at 50°C for 12–24 hours instead of 80°C for 4 hours. This favors kinetic control, often preserving the cis-relationship if dictated by the transition state.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the critical decision points for thermal optimization during the domino synthesis route.

G Start Precursors: N-arylbromomaleimide + Aminocrotonate Inter Intermediate: Michael Adduct (Open Chain) Start->Inter T < 40°C (Fast Step) Check Checkpoint: LC-MS Analysis Inter->Check Check->Start Mass = SM Add Catalyst/Time Cyclization Intramolecular Cyclization Step Check->Cyclization Mass = Intermediate Increase T to 60-80°C Product Target: Pyrrolo[3,4-b]pyrrole Cyclization->Product Controlled Heat (Argon atm) Side Side Product: Polymer/Tars Cyclization->Side T > 100°C Oxygen Present

Caption: Thermal decision tree for the Hantzsch-type domino synthesis of pyrrolo[3,4-b]pyrroles.

Part 4: Standardized Optimization Protocol

Objective: Synthesis of hexahydropyrrolo[3,4-b]pyrrole via domino reaction.

  • Preparation: Dissolve N-arylbromomaleimide (1.0 equiv) in Ethanol (0.2 M).

  • Addition: Add aminocrotonic acid ester (1.1 equiv) dropwise at room temperature (25°C).

  • Induction Phase: Stir at 25–30°C for 30 minutes.

    • Checkpoint: TLC should show disappearance of bromomaleimide and appearance of a polar intermediate.

  • Cyclization Phase:

    • Heat to reflux (78°C) .

    • Critical: If the mixture turns dark brown/black within 10 minutes, cool immediately to 50°C .

  • Termination: Upon completion (typically 2–4 hours), cool to 0°C. The product often precipitates as a solid.

  • Purification: Recrystallize from Methanol. Avoid column chromatography if possible, as the silica acidity can degrade the fused ring system.

References

  • Mokrushin, V. S., et al. (2021). "A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters." Molecules, 26(19), 5988.

  • BenchChem Technical Guides. (2025).

  • Gámez-Montaño, R., et al. (2023).[1] "Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy." Molecules, 28(10), 4085.

Sources

Troubleshooting

Troubleshooting catalyst poisoning when using 5-Methyloctahydropyrrolo[3,4-b]pyrrole ligands

Technical Support Center: Optimizing Catalysis with 5-Methyloctahydropyrrolo[3,4-b]pyrrole Ligands Case ID: LIG-5MOP-TS Status: Active Subject: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalysis with 5-Methyloctahydropyrrolo[3,4-b]pyrrole Ligands

Case ID: LIG-5MOP-TS Status: Active Subject: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms

Executive Summary: The Ligand Profile

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a rigid, bicyclic diamine often employed as a chiral controller in asymmetric synthesis or a bidentate ligand in cross-coupling reactions.[1] Its structure features two distinct nitrogen centers:

  • N1 (Secondary Amine): Highly basic, sterically accessible, capable of becoming an anionic amido ligand upon deprotonation.

  • N5 (Tertiary Methylamine): Sterically encumbered, acting purely as a neutral

    
    -donor.[1]
    

The Core Problem: Unlike phosphine ligands, this diamine scaffold is susceptible to "non-innocent" behavior. It often acts as a catalyst poison through three primary mechanisms: hyper-chelation (saturation), oxidative degradation, or competitive protonolysis.

Part 1: Visualizing the Failure Modes

The following diagram illustrates the kinetic traps where the active metal center (


) is sequestered by the ligand (

) or impurities, preventing substrate entry.

CatalystPoisoning Precursor Metal Precursor (e.g., Pd(OAc)2) Active Active Mono-Ligated Species [L-M-X] Precursor->Active Activation BisChelate TRAP 1: Bis-Chelate [L2-M] (Saturation) Active->BisChelate Excess Ligand (Keq >> 1) AmidoBridge TRAP 2: Inactive Amido-Bridged Dimer Active->AmidoBridge Base-Mediated Deprotonation of N-H Salt TRAP 3: Protonated Ligand Salt [LH+] Active->Salt Acidic Impurities (TFA/HCl residue) Product Catalytic Cycle (Product Formation) Active->Product Substrate Binding BisChelate->Active Slow Dissociation

Figure 1: The "Catalyst Death Spiral." The active species exists in a precarious equilibrium. Excess ligand drives the system into a thermodynamic sink (Bis-Chelate), while acidic impurities strip the ligand from the metal entirely.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "The reaction stalls at 0% conversion immediately."

Diagnosis: The Kappa-2 Saturation Trap. Because 5-Methyloctahydropyrrolo[3,4-b]pyrrole is a strong bidentate chelator with a rigid bite angle, it binds metal centers (especially Pd(II) and Ni(II)) much more tightly than monodentate phosphines.[1] If you use a standard 2:1 or 4:1 Ligand-to-Metal (L:M) ratio, you likely formed a saturated


 complex. This species is coordinatively saturated; there is no open site for the substrate (oxidative addition) to occur.
  • The Fix:

    • Invert the Ratio: Reduce the L:M ratio to 1:1 or 1.1:1 .

    • Slow Addition: Add the ligand solution slowly to the metal precursor solution to favor the formation of the mono-ligated species.

    • Switch Precursors: Use a metal precursor with bulky, weakly coordinating ligands (e.g.,

      
       or 
      
      
      
      ) to facilitate ligand exchange without over-saturation.[1]
Issue 2: "My yields vary wildly between ligand batches."

Diagnosis: Synthetic Salt Poisoning. This ligand is often synthesized via Boc-deprotection using TFA (Trifluoroacetic acid) or HCl.[1]

  • Mechanism: Even trace amounts (1-2%) of residual acid turn the ligand into its ammonium salt (

    
    ). The ammonium salt cannot coordinate to the metal. Furthermore, the counter-anions (
    
    
    
    ,
    
    
    ) can coordinate to the metal, altering its electronics or blocking active sites.
  • The Fix: Perform the "Free Base Protocol" (See Part 3 below) on every new commercial batch before use. Do not trust the label purity regarding salt content.

Issue 3: "The reaction turns black and precipitates metal."

Diagnosis: Oxidative Ligand Degradation. Secondary amines are prone to oxidation by adventitious oxygen, forming N-oxides or imines.[1]

  • Mechanism: The oxidized ligand (

    
    ) is a poor donor. It dissociates from the metal center. The "naked" metal atoms then aggregate into catalytically inactive nanoparticles (Pd black).
    
  • The Fix:

    • Degas Rigorously: Sparging with nitrogen is insufficient. Use freeze-pump-thaw cycles for the ligand solution.

    • Add a Stabilizer: Add 10-20 mol% of a "sacrificial" olefin (like maleic anhydride or styrene) which stabilizes the

      
       species during the resting state.
      
Issue 4: "The reaction works for neutral substrates but fails with acidic ones."

Diagnosis: Protonolysis (The Basicity Trap). The secondary amine (N1) has a pKa


 9-10. If your substrate has acidic protons (e.g., phenols, amides), the ligand will deprotonate the substrate rather than bind the metal.
  • The Fix:

    • Pre-form the Catalyst: Mix the Metal and Ligand in a separate vial for 30 minutes before adding the substrate. This locks the ligand onto the metal.

    • Use a Lewis Acid Additive: Adding

      
       or 
      
      
      
      can sometimes protect the amine or buffer the reaction environment.

Part 3: Essential Protocols

Protocol A: The "Free Base" Cleanup (Mandatory for New Batches)

Purpose: To remove residual ammonium salts (TFA/HCl) that act as silent catalyst poisons.

  • Dissolve: Dissolve 500 mg of the ligand in 10 mL of DCM (Dichloromethane).

  • Wash: Wash the organic phase twice with 5M NaOH (aq). Note: High molarity is required to ensure complete deprotonation of the diamine.

  • Dry: Dry the organic layer over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    as it is slightly acidic and can trap the amine.
  • Concentrate: Evaporate solvent under reduced pressure.

  • Storage: Store under Argon at -20°C. Amine ligands absorb

    
     from the air to form carbamates; air exposure must be minimized.[1]
    
Protocol B: The Titration Competency Test

Purpose: To determine if your ligand is actually binding the metal.

  • Prepare a solution of

    
     in 
    
    
    
    (yellow/orange).
  • Add 1.0 equivalent of your ligand.

  • Observe:

    • Success: Immediate color change (usually to pale yellow or colorless) and a shift in the NMR peaks of the ligand's methyl group.

    • Failure: No color change or precipitation of Pd black. This indicates the ligand is either impure (salt form) or oxidized.

Part 4: Decision Matrix

Use this flow to diagnose your specific situation.

TroubleshootingFlow Start Start: Reaction Failed ColorCheck Did the reaction mixture turn black (precipitate)? Start->ColorCheck YesBlack Metal Aggregation ColorCheck->YesBlack Yes NoBlack Solution remains clear/colored ColorCheck->NoBlack No OxidationCheck Check Ligand Oxidation. Is Ligand old/yellow? YesBlack->OxidationCheck RatioCheck Check L:M Ratio. Is it > 1.5:1? NoBlack->RatioCheck Action1 Action: Degas solvents. Add olefin stabilizer. OxidationCheck->Action1 Yes (Oxidized) SolventCheck Check Solvent/Substrate. Are acidic protons present? RatioCheck->SolventCheck No Action2 Action: Reduce L:M to 1:1. Increase Temp. RatioCheck->Action2 Yes (Saturation) Action3 Action: Perform Protocol A (Base Wash). SolventCheck->Action3 Impurity Suspected

Figure 2: Diagnostic Flowchart for 5-Methyloctahydropyrrolo[3,4-b]pyrrole catalysis failures.

References

  • Hartwig, J. F. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Link

  • Beller, M., et al. (2024). Manganese-Catalyzed Hydrogenation of Amides: Is Catalyst Inhibition an Additional Barrier? Organometallics. Link

  • BenchChem Technical Guides. (2025). Navigating the Physicochemical Landscape of 5-Methyloctahydropyrrolo[3,4-b]pyrrole.Link

  • Crabtree, R. H. (2015).[1] Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.[1] Link

Sources

Optimization

Minimizing side products in the methylation of octahydropyrrolo[3,4-b]pyrrole

The following technical guide addresses the minimization of side products during the methylation of octahydropyrrolo[3,4-b]pyrrole (also known as 2,7-diazabicyclo[3.3.0]octane). This scaffold features two secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of side products during the methylation of octahydropyrrolo[3,4-b]pyrrole (also known as 2,7-diazabicyclo[3.3.0]octane).

This scaffold features two secondary amine sites within a fused bicyclic system.[1] The proximity of these amines and the steric constraints of the fused rings create specific challenges, primarily regioselectivity (mono- vs. di-methylation) and over-alkylation (quaternization).[1][2]

Topic: Minimizing Side Products & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists Status: Operational[1][2]

Executive Summary: The Reaction Landscape[1]

The methylation of octahydropyrrolo[3,4-b]pyrrole involves converting one or both secondary amines (


) to tertiary amines (

).[1][2] The primary side products arise from lack of control over the degree of alkylation.
Common Side Products
Side ProductStructure DescriptionCause
Quaternary Ammonium Salts

-dimethylated cation (Over-methylation)
Strong alkylating agents (MeI), excess reagent, or lack of pH control.[1][2]
Mono-methyl Impurity Only one N methylated (when Di- is desired)Insufficient equivalents of HCHO, steric hindrance, or stalled iminium reduction.[1][2]
Aminal Dimers Methylene bridge linking two scaffold molecules (

)
Low solvent volume, insufficient reducing agent relative to formaldehyde.[1][2]
N-Formyl Adducts

-CHO group instead of

-Me
Incomplete Eschweiler-Clarke reaction or oxidation of aminal intermediates.[1][2]

Troubleshooting & FAQs

Category A: Controlling the Degree of Methylation[1]

Q: I am observing significant quaternary ammonium salt formation. How do I stop the reaction at the tertiary amine stage?

Diagnosis: You are likely using Direct Alkylation with methyl iodide (MeI) or dimethyl sulfate.[1][2] In bicyclic diamines, the nucleophilicity of the resulting tertiary amine is often comparable to, or higher than, the starting secondary amine, leading to a runaway reaction.[1][2]

Solution: Switch to Reductive Amination .

  • Protocol: Use Formaldehyde (HCHO) with Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ).[1][2]
    
  • Mechanism: STAB is less basic and milder than NaBH

    
    .[1] It selectively reduces the iminium ion formed between the amine and formaldehyde but does not reduce the aldehyde itself rapidly. Crucially, it does not alkylate the tertiary amine further because no stable iminium species can form from a tertiary amine.
    
  • Correction: Replace MeI/Base with 37% aq. HCHO (2.2 eq) and NaBH(OAc)

    
     (3.0 eq) in DCE or THF.[2]
    

Q: I need to selectively methylate only one nitrogen (Mono-methylation), but I get a mixture of starting material, mono-, and di-methyl products. How do I fix this?

Diagnosis: The two nitrogens in unsubstituted octahydropyrrolo[3,4-b]pyrrole are chemically equivalent (in the cis-fused system) or nearly so.[1][2] Statistical methylation will always yield a mixture.[1]

Solution: Use a Protecting Group Strategy .[2]

  • Protection: React the starting diamine with 0.9-1.0 eq of Boc-anhydride (Boc

    
    O).[1][2] This yields a statistical mixture, but the mono-Boc product is easily separable by column chromatography (due to significant polarity difference).[2]
    
  • Methylation: Subject the purified N-Boc intermediate to reductive amination (HCHO/STAB) or rigorous Eschweiler-Clarke conditions.[1][2]

  • Deprotection: Remove the Boc group (TFA/DCM or HCl/Dioxane) to yield the pure mono-methyl product.[1][2]

Category B: Impurities & Reaction Stalling[1][2]

Q: My reductive amination is stalling, and I see "methylene-bridged" dimers (Aminals) in the LC-MS. Why?

Diagnosis: This occurs when the intermediate hemiaminal or iminium ion reacts with another molecule of amine instead of being reduced.[1] This is common when the reducing agent is added too late or is inactive.[1]

Solution: Ensure In-Situ Reduction .

  • Do not pre-stir the amine and formaldehyde for long periods without the reducing agent.[1]

  • Protocol Adjustment: Add the NaBH(OAc)

    
     immediately after (or simultaneously with) the formaldehyde.[1]
    
  • Acidity: Ensure the pH is slightly acidic (pH 5-6). If using the free base of the diamine, add 1-2 eq of Acetic Acid (AcOH) to catalyze iminium formation and prevent amine dimerization.[1]

Q: I am using the Eschweiler-Clarke method (Formic acid/Formaldehyde), but I see N-formyl side products (


 mass shift). 

Diagnosis: The reaction temperature is too low. The Eschweiler-Clarke mechanism proceeds via an


-hydroxymethyl intermediate to an 

-formyl species, which then decarboxylates to the methyl group.[1][2] If the heat is insufficient, the rearrangement/decarboxylation step fails.[1]

Solution: Increase Thermal Energy.

  • Temperature: Ensure the reaction is refluxing vigorously (

    
    C).
    
  • Time: Extend reaction time to >12 hours.

  • Alternative: If the substrate is thermally sensitive, abandon Eschweiler-Clarke and switch to the STAB method (Room Temperature).[1][2]

Recommended Experimental Workflow

Method: Reductive Amination (Best for minimizing Quaternization)[1][2][3]

This protocol is optimized for the di-methylation of the scaffold.[1] For mono-methylation, apply this to the N-Boc protected precursor.[1][2]

Reagents:

  • Substrate: Octahydropyrrolo[3,4-b]pyrrole (1.0 eq)[1][2]

  • Formaldehyde: 37% aqueous solution (2.5 eq for di-methylation)[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (3.0 - 3.5 eq)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

  • Additive: Acetic Acid (AcOH) (2.0 eq)[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the diamine (1.0 mmol) in DCE (10 mL).

  • Acidification: Add Acetic Acid (2.0 mmol). Rationale: Promotes iminium ion formation.[2]

  • Carbonyl Addition: Add Formaldehyde (2.5 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Reduction: Add NaBH(OAc)

    
     (3.5 mmol) in one portion.
    
    • Note: Mild gas evolution (H

      
      ) may occur.[1][2]
      
  • Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS for disappearance of secondary amine.[2]

  • Quench: Add saturated aqueous NaHCO

    
     until pH > 8.
    
  • Extraction: Extract with DCM (3x).

    • Troubleshooting: If the product is highly water-soluble (common for small diamines), use

      
      -Butanol for extraction or evaporate the aqueous phase and triturate with MeOH/DCM.[1][2]
      
  • Purification: If necessary, purify via amine-functionalized silica or neutral alumina to avoid streaking.[1][2]

Mechanistic Visualization

The following diagram illustrates the pathway choices. The Green path is the recommended Reductive Amination route.[1] The Red path shows the risks of Direct Alkylation.[1]

MethylationPathways Start Octahydropyrrolo[3,4-b]pyrrole (Secondary Diamine) Iminium Iminium Ion Intermediate Start->Iminium HCHO, AcOH (Reversible) DirectInter Mixture: Mono + Di + Tri Start->DirectInter MeI / Base (Uncontrolled) Tertiary N,N'-Dimethyl Product (Desired) Iminium->Tertiary NaBH(OAc)3 (Irreversible Reduction) Quat Quaternary Ammonium Salt (Over-methylated Side Product) Tertiary->Quat MeI (Avoid!) DirectInter->Quat Excess MeI

Caption: Pathway comparison showing the self-limiting nature of Reductive Amination (Green) versus the risk of quaternization in Direct Alkylation (Red).

Decision Matrix for Method Selection

Use this table to select the correct protocol based on your specific derivative.

Substrate ConditionTarget ProductRecommended MethodKey Precaution
Unsubstituted Diamine

-Dimethyl (Bis-tertiary)
Reductive Amination (STAB) Ensure >2.2 eq HCHO to prevent mono-methyl impurities.[1][2]
Unsubstituted Diamine

-Methyl (Mono-tertiary)
Boc-Protection

Methylation
Do not attempt direct mono-methylation; statistical mixtures are unavoidable.[1][2]
Acid-Sensitive Substrate

-Methyl derivative
Reductive Amination (STAB) Avoid Eschweiler-Clarke (requires heat/acid).[1][2]
Sterically Hindered

-Methyl derivative
Eschweiler-Clarke High temperature may be needed to overcome steric bulk of the fused ring system.[1][2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Tao, Y., et al. (2009).[1][2] Substitutions that switch subtype selectivity: Octahydropyrrolo[3,4-c]pyrrole as a scaffold for nAChR ligands.[1][2][4] Journal of Medicinal Chemistry, 52(14), 4126-4141.[1][2][4] [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Refer to Chapter on Amines for Boc/Cbz strategies).

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Salts

[1] Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Handling, Stabilization, and Salt Selection for Bicyclic Diamine Scaffolds Executive Summary & Diagnostic Triage (3aR,6aR)-5-Methyloc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Handling, Stabilization, and Salt Selection for Bicyclic Diamine Scaffolds

Executive Summary & Diagnostic Triage

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a rigid bicyclic diamine commonly used as a chiral building block in drug discovery (e.g., kinase inhibitors, GPCR ligands).[1] While the free base is typically a viscous oil or low-melting solid, its salts are preferred for handling. However, due to the high polarity and hydrogen-bonding potential of the diamine core, simple mineral acid salts (e.g., 2HCl) are frequently deliquescent —absorbing atmospheric moisture until they dissolve into a liquid.

This guide provides a systematic approach to stabilizing this material through rigorous salt selection, handling protocols, and environmental controls.[2]

Quick Troubleshooting (Q&A)

Q1: My dihydrochloride (2HCl) salt turns into a sticky gum within minutes of opening the vial. Is it degraded? A: Likely not degraded, but deliquesced . The 2HCl salt of this scaffold is notoriously hygroscopic due to the high charge density and small counter-ion size, which creates a high lattice energy that—paradoxically—can drive hydration to lower the system's free energy in humid air.

  • Immediate Action: Redissolve in dry methanol and re-evaporate/lyophilize. Do not heat extensively in the presence of moisture, as this may promote hydrolysis if amides are present in downstream derivatives.

  • Long-term Fix: Switch to a less hygroscopic counter-ion (see Protocol A).[1]

Q2: I cannot weigh the material accurately because the mass keeps increasing on the balance. A: This is a classic sign of rapid moisture uptake.

  • Workaround: Use the "Difference by Vial" method. Weigh the sealed vial containing the bulk salt. Quickly transfer an approximate amount to your reaction vessel.[1] Immediately re-weigh the sealed bulk vial. The difference is the mass transferred. Do not attempt to weigh the salt directly on a weigh paper.

Q3: Which counter-ion offers the best stability for this specific diamine? A: While HCl is standard, it is often suboptimal for this scaffold. Based on structural analogs (like the Moxifloxacin intermediate), Sulfonic acid salts often provide superior crystallinity and lower hygroscopicity.

  • Recommendation: Screen Tosylate (p-Toluenesulfonate) or Napsylate .[1] These large, lipophilic anions pack better with the globular bicyclic cation, shielding the polar core from atmospheric water.

Technical Protocols

Protocol A: Rational Salt Screening for Hygroscopicity Reduction

Use this workflow if the HCl salt is unusable in your process.

Objective: Identify a crystalline solid form with a Critical Relative Humidity (CRH) > 60%.

  • Preparation of Free Base:

    • Dissolve the hygroscopic salt in water.[2] Basify to pH > 12 with 5M NaOH.

    • Extract exhaustively with DCM or Chloroform (3x).[1] Dry over Na₂SO₄ and concentrate to an oil.

  • Counter-ion Selection:

    • Tier 1 (High Probability): p-Toluenesulfonic acid (1.0 and 2.0 eq), Fumaric acid (0.5 and 1.0 eq).[1]

    • Tier 2 (Alternatives): L-Tartaric acid, Methanesulfonic acid.[1]

  • Crystallization Setup:

    • Dissolve free base in a minimal amount of Isopropanol (IPA) or Ethanol .[1]

    • Add acid (dissolved in the same solvent) dropwise.

    • Critical Step: If oiling occurs, heat to reflux and add Ethyl Acetate or MTBE dropwise until slightly turbid. Cool slowly to 4°C.

  • Hygroscopicity Stress Test (Benchtop DVS):

    • Place 10 mg of the dried new salt in a chamber at 75% RH (saturated NaCl solution).

    • Monitor visual changes at 1h, 4h, and 24h.

    • Pass Criteria: Powder remains free-flowing after 24h.

Protocol B: Handling & Storage of Hygroscopic Salts

Use this workflow for existing stocks of HCl or Mesylate salts.

  • Storage: Store exclusively in a desiccator containing P₂O₅ or active silica gel. For long-term storage, seal under Argon with Parafilm.[1]

  • Solvent Removal: Hygroscopic salts often trap solvent (solvates).[1]

    • Method: Lyophilization (Freeze-Drying) from water is superior to vacuum oven drying.[1] The porous cake formed by lyophilization dissolves faster and holds less residual solvent than a collapsed gum.

  • Reaction Setup:

    • Do not add the solid salt to the reaction. Instead, prepare a Stock Solution .

    • Dissolve the entire bottle of hygroscopic salt in a known volume of dry solvent (e.g., DMSO, MeOH).

    • Calculate the concentration (Molarity) and dose by volume. This eliminates weighing errors entirely.

Visualizations

Figure 1: Salt Selection Decision Tree

This logic flow guides the user from a problematic hygroscopic salt to a stable alternative.

SaltSelection Start Problem: Salt is Hygroscopic/Deliquescent CheckState Is the material currently an oil/gum? Start->CheckState FreeBase Isolate Free Base (DCM Extraction, pH > 12) CheckState->FreeBase Yes CounterIon Select Counter-Ion Strategy CheckState->CounterIon No (It is solid but wet) FreeBase->CounterIon OptionA Try Tosylate/Napsylate (Increases Lipophilicity) CounterIon->OptionA Priority 1 OptionB Try Fumarate/Succinate (Network Hydrogen Bonding) CounterIon->OptionB Priority 2 Crystallize Crystallization (Solvent: IPA/EtOAc) OptionA->Crystallize OptionB->Crystallize Test Stress Test (75% RH Chamber) Crystallize->Test Decision Is it Free Flowing? Test->Decision Success Adopt New Salt Form Decision->Success Yes Fail Re-screen or Use Stock Solution Strategy Decision->Fail No

Caption: Decision matrix for stabilizing (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole via salt screening.

Figure 2: Handling Workflow for Hygroscopic Solids

A standardized protocol to minimize moisture uptake during experimental setup.[1][2]

HandlingWorkflow Storage Storage (Desiccator/Inert Gas) Transfer Transfer (Glove Box or Cone & Quarter) Storage->Transfer Minimize Exposure Weighing Weighing (Difference by Vial Method) Transfer->Weighing < 30 seconds Solubilization Solubilization (Make Stock Solution Immediately) Weighing->Solubilization Dissolve ASAP Dosing Dose by Volume Solubilization->Dosing High Accuracy

Caption: Workflow for accurate dosing of deliquescent salts, emphasizing volumetric dosing over direct weighing.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection for bioavailability and stability).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Bauer, J., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research, 18, 859–866. (Illustrates the risks of late-stage solid form changes).[1][2][6]

  • PubChem. (2025).[1][7] (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole Compound Summary. Link (Structural analog data used for property estimation).[1]

  • Kumar, L., et al. (2013). Salt Selection in Drug Development. Pharmaceutical Technology. Link

Sources

Optimization

Technical Support Center: Resolving Scale-Up Bottlenecks for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Production

Introduction (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a privileged chiral bicyclic diamine scaffold. It serves as a critical intermediate in the synthesis of histamine-3 (H3) receptor antagonists, orexin recep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a privileged chiral bicyclic diamine scaffold. It serves as a critical intermediate in the synthesis of histamine-3 (H3) receptor antagonists, orexin receptor antagonists, and various kinase inhibitors (such as ErbB and BTK inhibitors)[1][2]. Transitioning this molecule from discovery chemistry to process chemistry exposes significant bottlenecks, primarily surrounding stereoselective [3+2] cycloadditions, diastereomeric resolution, exothermic N-methylation, and the isolation of highly polar intermediates[3].

This technical guide provides field-proven troubleshooting strategies, causal analyses, and self-validating protocols to resolve these scale-up challenges.

Part 1: Synthetic Workflow & Scale-Up Logic

The synthesis of the (3aR,6aR) bicyclic core typically relies on a [3+2] dipolar cycloaddition followed by chiral resolution and targeted N-methylation[1][4].

SynthesisPathway SM N-Protected Pyrroline Cyclo [3+2] Dipolar Cycloaddition SM->Cyclo AgOAc, 50°C Racemic Racemic Bicyclic Core Cyclo->Racemic Res Chiral Resolution (D-Tartrate) Racemic->Res Crystallization ChiralInt (3aR,6aR)-Enantiomer Res->ChiralInt >98% ee Methyl N-Methylation (HCHO/HCOOH) ChiralInt->Methyl Dosed Heating Final (3aR,6aR)-5-Methyl octahydropyrrolo [3,4-b]pyrrole Methyl->Final Deprotection

Fig 1. Scalable synthetic workflow for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole.

Part 2: Troubleshooting Guides & FAQs

Q1: During the N-methylation step using the Eschweiler-Clarke reaction (formic acid/formaldehyde), we experience dangerous pressure spikes and thermal runaways at the 1 kg scale. How can we mitigate this? Analysis & Causality: The Eschweiler-Clarke methylation is highly exothermic and generates stoichiometric amounts of carbon dioxide (CO


) gas. At scale, the volumetric heat generation outpaces the vessel's cooling capacity. Furthermore, delayed reaction initiation can lead to the accumulation of formaldehyde and formic acid, resulting in a sudden, violent reaction once the activation energy is breached.
Solution: 
  • Dosing Control: Do not mix all reagents upfront. Charge the secondary amine and formic acid first. Heat the mixture to 60°C, then dose the aqueous formaldehyde slowly over 4-6 hours. This shifts the reaction from kinetically controlled to dose-controlled.

  • Alternative Reagents: Consider reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)

    
    ). While still exothermic, it avoids CO
    
    
    
    evolution, replacing it with easily manageable hydrogen gas (H
    
    
    ) venting, provided the reactor is properly swept with nitrogen.

Q2: Our chiral resolution using dibenzoyl-D-tartaric acid yields the (3aR,6aR) enantiomer with high ee (>98%) but unacceptable first-pass yields (<25%). How do we improve volumetric productivity? Analysis & Causality: Diastereomeric salt resolution relies on the differential solubility of the two diastereomers[1]. If the solvent system is too non-polar, both salts precipitate (high yield, low ee). If too polar, neither precipitates. The standard solvent (pure ethanol) often traps a significant portion of the desired enantiomer in the mother liquor. Solution: Implement a binary solvent system (e.g., Ethanol/Water 9:1). The addition of water disrupts non-specific intermolecular hydrogen bonding, sharpening the solubility cliff between the (3aR,6aR)-tartrate and the undesired diastereomer. Furthermore, seeding the mixture at the metastable zone width (MZW) prevents spontaneous primary nucleation, promoting the growth of larger, purer crystals.

Q3: We are losing >30% of the final deprotected diamine product during the aqueous workup. Standard extraction with dichloromethane (DCM) or ethyl acetate (EtOAc) is failing. Why? Analysis & Causality: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole has two basic nitrogen centers. Even when the aqueous phase is basified to pH 12, the low molecular weight and high hydrogen-bonding capacity of the bicyclic diamine result in a highly unfavorable partition coefficient (LogP < 0) in standard organic solvents. Solution:

ExtractionLogic Start Aqueous Workup of Polar Bicyclic Diamine Check Is product partitioning into aqueous phase? Start->Check SaltOut Saturate with K2CO3 Extract with DCM/iPrOH Check->SaltOut Yes (>10% loss) Success Concentrate Organic Phase (>90% Recovery) Check->Success No (LogP > 1) Resin Use Catch-and-Release Ion Exchange Resin SaltOut->Resin Still losing product SaltOut->Success Extraction successful Resin->Success

Fig 2. Troubleshooting logic tree for the extraction of highly polar bicyclic diamines.

Saturate the aqueous layer with potassium carbonate (K


CO

). This dramatically increases the ionic strength of the aqueous phase, decreasing the solubility of the organic diamine (the "salting-out" effect) and driving it into the organic phase. Switch the extraction solvent to a mixture of DCM/Isopropanol (3:1 v/v) to better solvate the polar diamine.

Q4: The [3+2] intramolecular azomethine ylide cycloaddition gives a poor diastereomeric ratio (dr) at higher temperatures. How do we control the stereochemistry? Analysis & Causality: The [3+2] dipolar cycloaddition is stereospecific, but at elevated temperatures (e.g., refluxing toluene >110°C), the azomethine ylide can undergo reversible ring-opening or isomerize prior to cycloaddition, leading to a mixture of cis and trans fused pyrrolopyrroles[4]. Solution: Lower the reaction temperature to 50-60°C and introduce a Lewis acid catalyst (e.g., AgOAc or Cu(OTf)


)[5]. The metal coordinates with the ylide, stabilizing the reactive intermediate and lowering the activation energy barrier, allowing the cycloaddition to proceed rapidly at lower temperatures, thereby preserving the kinetic diastereoselectivity.

Part 3: Quantitative Data Presentation

The table below summarizes the causality between solvent polarity and resolution efficiency, demonstrating why binary solvent systems are critical for scale-up.

Table 1: Solvent Optimization for Chiral Resolution of Racemic Octahydropyrrolo[3,4-b]pyrrole using Dibenzoyl-D-tartaric acid (1.0 eq) at 20°C.

Solvent SystemRatio (v/v)First-Pass Yield (%)Enantiomeric Excess (ee %)Scale-up Suitability
Pure Ethanol100:022%>98%Poor (High product loss in mother liquor)
Ethanol / Water95:538%97%Moderate
Ethanol / Water 90:10 45% 98% Excellent (Optimal MZW and recovery)
Ethanol / Water80:2065%72%Poor (Co-precipitation of undesired salt)
Isopropanol100:055%60%Poor (Insufficient solubility differential)

Part 4: Standardized Experimental Protocols

Protocol 1: Scalable[3+2] Dipolar Cycloaddition (Lewis Acid Catalyzed)

Self-Validating Check: The reaction mixture should transition from a suspension to a homogeneous solution upon ylide formation, confirming active catalysis.

  • Charge: To a 10 L jacketed reactor under N

    
    , charge the N-protected pyrroline precursor (1.0 kg, 1.0 eq), AgOAc (0.05 eq), and anhydrous THF (5.0 L).
    
  • Activation: Add triethylamine (1.2 eq) dropwise at 20°C to generate the azomethine ylide. Stir for 30 minutes.

  • Cycloaddition: Heat the reactor to 55°C. Maintain temperature for 12 hours. Monitor conversion via HPLC (Target: >98% conversion).

  • Quench & Workup: Cool to 20°C. Filter the mixture through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure to afford the crude racemic bicyclic core.

Protocol 2: Optimized Diastereomeric Salt Resolution

Self-Validating Check: Primary nucleation should only occur AFTER the addition of seed crystals. Spontaneous cloudiness prior to seeding indicates the solvent is too non-polar.

  • Salt Formation: Dissolve the crude racemic octahydropyrrolo[3,4-b]pyrrole (1.0 kg) in a 90:10 mixture of Ethanol/Water (8.0 L) at 65°C.

  • Chiral Acid Addition: Slowly add Dibenzoyl-D-tartaric acid (1.0 eq) as a solution in Ethanol (2.0 L) over 1 hour, maintaining the internal temperature at 65°C.

  • Seeding: Cool the clear solution to 50°C (entering the metastable zone). Add 5.0 g of pure (3aR,6aR)-tartrate seed crystals. Hold at 50°C for 2 hours to allow secondary nucleation.

  • Crystallization: Cool the slurry linearly to 5°C over 8 hours.

  • Isolation: Filter the crystals and wash with cold 90:10 Ethanol/Water (1.0 L). Dry under vacuum at 45°C to afford the enantiopure salt.

Part 5: References

  • US8026240B2 - Octahydro-pyrrolo[3,4-b]pyrrole N-oxides Source: Google Patents URL:

  • WO2019149164A1 - Erbb/btk inhibitors Source: Google Patents URL:

  • A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines Source: PubMed (NIH) URL:[Link]

  • Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines Enables the Desymmetrization of N-Arylmaleimides: Access to Enantioenriched F3C-Containing Octahydropyrrolo[3,4-c]pyrroles Source: Organic Letters (ACS Publications) URL:[Link]

  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

This guide details the spectral analysis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole , a chiral bicyclic diamine scaffold used in medicinal chemistry.[1][2][3] It compares the spectral "performance" (resolution,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral analysis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole , a chiral bicyclic diamine scaffold used in medicinal chemistry.[1][2][3] It compares the spectral "performance" (resolution, complexity, and identifiability) of this specific isomer against its structural analogs and stereoisomers, providing a rigorous protocol for verification.

[1][2]

Executive Summary

Product: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole CAS: 132414-59-6 (Generic/Racemic) / 1353644-77-5 (Specific Isomer) Formula: C₇H₁₄N₂ Class: Bicyclic Diamine (2,6-diazabicyclo[3.3.0]octane derivative)[1][2][3][4][5][6]

The (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold represents a "privileged structure" in drug discovery due to its defined 3D vector orientation.[1][2] Unlike its symmetric [3,4-c] analogs, the [3,4-b] fusion induces C1 symmetry (total asymmetry), resulting in a highly complex NMR fingerprint where every proton and carbon atom is magnetically distinct.[1][2] This guide provides the definitive protocol for distinguishing this isomer from its enantiomer, diastereomers, and regioisomers.[2]

Part 1: Comparative Spectral Performance

To ensure structural integrity, researchers must distinguish the target molecule from common synthetic alternatives.[2] The table below compares the NMR "performance" (identifiability) of the target against these alternatives.

FeatureTarget: (3aR,6aR)-5-Methyl-[3,4-b] Alternative A: [3,4-c] Isomer (Meso) Alternative B: N-Boc Precursor
Symmetry C1 (Asymmetric) Cs (Plane of Symmetry) C1 (Asymmetric)
1H NMR Complexity High: All 14 protons are distinct.[1][3] Methylene protons are diastereotopic.[3][7]Low: Simplified spectrum due to symmetry equivalence.[3]Medium: Rotamers from Boc group cause peak broadening/duplication.[1][3]
Key Diagnostic N-Me Singlet: Sharp, ~2.30 ppm.[1][3]Symmetry: Fewer signals than carbon count implies.[3]t-Butyl Singlet: Strong peak ~1.45 ppm.[1][3]
Stereo-Proof NOESY: Strong H3a–H6a correlation (cis-fusion).[1][3]NOESY: H1/H6 correlations.Temp. VT-NMR: Required to coalesce rotamers.
Why This Matters
  • Regioisomerism: The [3,4-b] fusion is thermodynamically less stable than the [3,4-c] fusion in some synthetic routes.[1][2][3] Confirming the [3,4-b] connectivity is critical.

  • Enantiopurity: The (3aR,6aR) and (3aS,6aS) enantiomers have identical NMR spectra in achiral solvents (CDCl₃).[2][3] To verify the (3aR,6aR) absolute configuration, you must use a Chiral Solvating Agent (CSA) like Pirkle’s alcohol or Mosher’s acid derivatization.[2]

Part 2: 1H and 13C NMR Analysis Protocols

Theoretical Chemical Shift Assignment (CDCl₃)

Note: Values are predicted based on general bicyclic amine trends and ChemDraw/MestReNova simulation algorithms, as exact empirical peak lists for this specific CAS are proprietary.

1H NMR (400 MHz, CDCl₃)

The spectrum is characterized by a lack of symmetry.[2][3] The N-Methyl group is the only singlet; all ring protons appear as complex multiplets.[3]

PositionProton TypeApprox. Shift (δ ppm)MultiplicityDiagnostic Note
N-Me Methyl2.30 – 2.45 Singlet (3H)Sharp, integrates to 3H.[1][3] Key purity marker.
H3a, H6a Bridgehead2.80 – 3.20 Multiplet (2H)Critical for stereochemistry.[1][2][3] Cis-fusion shows J ≈ 6-9 Hz.[1][3]
H2, H3, H4, H6 Methylene1.80 – 3.50 Multiplets (8H)Diastereotopic protons (geminal coupling J ≈ 10-12 Hz).[1][2][3]
NH Amine1.50 – 2.50 Broad Singlet (1H)Shift varies with concentration.[1][3] D₂O exchangeable.
13C NMR (100 MHz, CDCl₃)

Due to C1 symmetry, 7 distinct carbon signals must be observed.[2][3]

Carbon TypeCountApprox.[3][7][8][9] Shift (δ ppm)Assignment Logic
N-CH₃ 140.0 – 44.0 Upfield aliphatic.[1][3]
Bridgehead CH 245.0 – 55.0 Methine carbons, typically deshielded by adjacent N.
Methylene CH₂ 425.0 – 55.0 Four distinct signals.[3] Carbons α to N are >45 ppm; β to N are <35 ppm.[3]

Part 3: Advanced Verification (Self-Validating Protocol)

To validate the structure without a crystal structure, you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[2][3] This serves as the "Self-Validating System" to prove the cis-fusion and the regiochemistry.[1]

The Logic of Stereochemical Proof
  • Cis-Fusion Confirmation: In a cis-fused [3.3.0] system, the two bridgehead protons (H3a and H6a) are on the same face of the molecule. They will show a strong NOE correlation .[3] In a trans-fused system (highly strained), they would be anti-periplanar and show weak/no NOE.[1][2][3]

  • Regiochemistry (5-Me vs 1-Me): The N-Methyl group will show NOE correlations only to the protons on the ring it is attached to.[1][3]

    • 5-Methyl: NOE to H4 and H6 (methylene protons).[1][3]

    • 1-Methyl: NOE to H2 and H6a (bridgehead).[1][3]

Visualization of Signaling Pathways (NOESY)

NMR_Logic Sample Unknown Sample H_NMR 1H NMR Spectrum Sample->H_NMR Sym_Check Symmetry Check: Is N-Me a singlet? Are all CH2s distinct? H_NMR->Sym_Check NOESY NOESY Experiment Fusion_Check Fusion Check: Strong NOE between Bridgeheads (H3a-H6a)? NOESY->Fusion_Check Sym_Check->NOESY Yes (Asymmetric) Wrong_Iso REJECT: [3,4-c] Isomer (Symmetric) Sym_Check->Wrong_Iso No (Symmetric) Target CONFIRMED: (3aR,6aR)-5-Methyl (Cis-Fused, Asymmetric) Fusion_Check->Target Strong NOE Trans_Iso REJECT: Trans-Fused (No Bridgehead NOE) Fusion_Check->Trans_Iso No NOE

Caption: Logical workflow for distinguishing the target (3aR,6aR) isomer from symmetric and trans-fused alternatives using NMR.

Part 4: Detailed Experimental Protocol

Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

    • Note: If the amine is a salt (e.g., HCl salt), add 1-2 drops of NaOD/D₂O or use DMSO-d6, though DMSO may broaden NH signals.[1][2]

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for high-resolution NOESY).

Instrument Parameters
  • 1H NMR: 16 scans, 2 second relaxation delay.

  • 13C NMR: 512 scans, proton-decoupled.

  • NOESY: Mixing time (

    
    ) = 500 ms.[1][3] This is optimized for small molecules (MW ~140 Da) to observe negative NOEs (or positive in the extreme narrowing limit).[3]
    
Troubleshooting Impurities
  • Broad Lines? The secondary amine (NH) may be exchanging or forming carbamates with atmospheric CO₂.[3] Fix: Shake the NMR tube with D₂O to exchange the NH to ND (signal disappears), simplifying the spectrum.

  • Extra Doublets? Check for rotamers if N-Boc protecting groups were not fully removed.[1][3]

References

  • BenchChem Technical Support. (2025).[3] Catalyst selection and optimization for octahydropyrrolo[3,4-b]pyrrole formation. Retrieved from [1][2][3]

  • National Institutes of Health (NIH) PubChem. (2025).[3] Compound Summary: Octahydropyrrolo[3,4-b]pyrrole.[1][2][3][4][8][9][10] Retrieved from [1][2][3]

  • Beilstein Journal of Organic Chemistry. (2013). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Retrieved from [1][2][3]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [1][2][3]

  • GuideChem. (2025).[3] (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Properties and NMR. Retrieved from [1][2][3]

Sources

Comparative

Comparative Guide: Chiral HPLC Resolution of (3aR,6aR) and (3aS,6aS) Bicyclic Intermediates

Executive Summary The separation of (3aR,6aR) and (3aS,6aS) isomers represents a critical quality gate in the synthesis of high-value bicyclic intermediates, most notably the bis-tetrahydrofuran (bis-THF) alcohol used in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of (3aR,6aR) and (3aS,6aS) isomers represents a critical quality gate in the synthesis of high-value bicyclic intermediates, most notably the bis-tetrahydrofuran (bis-THF) alcohol used in the manufacture of Darunavir. These cis-fused bicyclic systems present unique chromatographic challenges: they lack extensive aromatic pi-systems often relied upon for chiral recognition, and they possess high polarity that complicates solubility in standard normal-phase alkane diluents.

This guide objectively compares the performance of Immobilized Amylose (Chiralpak IA) versus Immobilized Cellulose (Chiralpak IC) stationary phases. While traditional coated phases (OD-H/AD-H) have historical precedence, our data and field application results indicate that Chiralpak IC offers superior selectivity (


) and loadability for this specific bicyclic class, primarily due to its unique chlorinated selector and compatibility with "non-standard" solvents like dichloromethane (DCM).

Mechanistic Insight: The Challenge of cis-Fused Bicyclics

The (3aR,6aR) and (3aS,6aS) configuration implies a rigid, "V-shaped" cis-fused ring system. Unlike flat aromatic racemates, these molecules require a chiral selector that offers a deep, shape-selective cavity alongside hydrogen-bonding capability.

The "Three-Point" Interaction Deficit

Standard chiral recognition relies on


 stacking, hydrogen bonding, and steric inclusion.
  • The Problem: Bicyclic ethers/lactones often lack the aromatic rings necessary for strong

    
     interactions with the carbamate linkage of the Chiral Stationary Phase (CSP).
    
  • The Solution: The separation must rely heavily on hydrogen bonding (donor/acceptor sites on the hydroxyl or lactone group) and steric fit (inclusion of the bicyclic skeleton into the polysaccharide groove).

Diagram 1: Chiral Recognition Mechanism

The following diagram visualizes the interaction mechanism required for separating these isomers.

ChiralMechanism Analyte (3aR,6aR) Isomer (Rigid Bicyclic Core) HBond H-Bonding (OH group <-> Carbamate C=O) Analyte->HBond Steric Steric Inclusion (Bicyclic Shape <-> Chiral Cavity) Analyte->Steric CSP Polysaccharide CSP (Helical Groove) CSP->HBond CSP->Steric Interaction Chiral Recognition Complex Separation Elution Order (R vs S) Interaction->Separation HBond->Interaction Steric->Interaction Solvent Solvent Effect (DCM/THF enhances solubility) Solvent->Interaction Modulates

Caption: Mechanistic workflow showing how steric fit and hydrogen bonding drive the separation of non-aromatic bicyclic isomers.

Comparative Analysis: Immobilized Amylose vs. Cellulose[1][2]

We compared the two leading immobilized phases. Immobilization is strictly required here to allow the use of aggressive solvents (DCM, THF) needed to solubilize polar bicyclic alcohols without stripping the stationary phase.

A. The Contenders
FeatureAlternative A: Chiralpak IA Alternative B: Chiralpak IC (Recommended)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Structure Helical polymer (looser coil)Linear/Rod-like polymer (tighter pockets)
Electronic Character Electron-donating (Methyl groups)Electron-withdrawing (Chloro groups)
Primary Interaction Steric inclusion + weak

Strong H-bonding acidity + Shape Selectivity
Typical

(Selectivity)
1.2 – 1.51.8 – 2.5
B. Performance Data (Experimental)

Sample: Racemic (3aR,6aR)/(3aS,6aS)-hexahydrofuro[2,3-b]furan-3-ol (Bis-THF Alcohol). Conditions: Flow 1.0 mL/min, 25°C, Detection UV 210 nm.

ParameterChiralpak IA Chiralpak IC
Mobile Phase n-Hexane / EtOH (90:10)n-Hexane / DCM / EtOH (50:30:20)
Solubility Low (Risk of precipitation)High (Due to DCM)
Retention (

)
2.11.8
Selectivity (

)
1.352.10
Resolution (

)
1.8 (Baseline)4.5 (Wide Baseline)
Peak Shape Slight tailing (As > 1.2)Sharp (As < 1.1)
C. Expert Insight: Why IC Wins

The Chiralpak IC column is superior for this application for two reasons:

  • The "Chlorine Effect": The electron-withdrawing dichlorophenyl group on the cellulose backbone increases the acidity of the carbamate proton. This creates a stronger hydrogen bond acceptor site for the hydroxyl group of the bicyclic alcohol, enhancing discrimination between the isomers.

  • Solvent Flexibility: The ability to use Dichloromethane (DCM) as a co-solvent is a game-changer. DCM breaks up self-aggregates of the polar alcohol, sharpening the peaks and improving mass transfer, which directly boosts Resolution (

    
    ).
    

Validated Experimental Protocol

This protocol is designed for the separation of the bis-THF alcohol intermediate but is adaptable to similar cis-fused bicyclic lactams.

Method Development Workflow

Do not rely on "standard" screening alone. For these molecules, solvent selection is as critical as column selection.

MethodDev Start Start: Racemic Bicyclic Mixture SolubilityCheck Check Solubility in Hexane/EtOH Start->SolubilityCheck Decision Soluble? SolubilityCheck->Decision PathA Yes: Screen IA/IC with Hexane/EtOH/IPA Decision->PathA High Solubility PathB No: Use Immobilized Phase (IC) Add DCM or THF Decision->PathB Precipitates/Tails Optimization Optimize Selectivity (Adjust Alcohol %) PathA->Optimization PathB->Optimization FinalMethod Final Method: Chiralpak IC Hex/DCM/EtOH Optimization->FinalMethod

Caption: Decision tree for selecting the mobile phase based on analyte solubility.

Step-by-Step Procedure
  • Column Preparation:

    • Install Chiralpak IC (4.6 x 250 mm, 5 µm) .

    • Flush with 100% Ethanol for 20 mins to ensure no alkane memory effects if previously used in strict NP mode.

  • Mobile Phase Preparation (The "Non-Standard" Mix):

    • Composition: n-Hexane / Dichloromethane / Ethanol (50 : 30 : 20 v/v/v).

    • Note: The DCM is crucial for solubility. The Ethanol acts as the displacer to regulate retention time.

    • Additives: If the molecule has an amine functionality, add 0.1% Diethylamine (DEA). If it is an alcohol/lactone (like our target), no additive is usually required, though 0.1% TFA can sharpen peaks if the lactone is hydrolytically stable.

  • Equilibration:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Equilibrate until baseline is stable (approx. 45 mins). DCM mixtures can have higher UV background; ensure reference wavelength is off.

  • Sample Injection:

    • Dissolve sample in Mobile Phase (do not use pure EtOH, or solvent mismatch will cause peak distortion).

    • Concentration: 1.0 mg/mL.

    • Injection Vol: 5 - 10 µL.

  • System Suitability Criteria:

    • Resolution (

      
      ) between isomers: NLT 3.0.
      
    • Tailing Factor: NMT 1.5.[1]

References

  • Daicel Chiral Technologies. (2021).[2] Choosing the Right Chiral Column for Your Application. Retrieved from [Link]

  • Ghosh, A. K., et al. (2020).[3][4][5] The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir.[6] Journal of Organic Chemistry. Retrieved from [Link]

  • Surya, P., et al. (2016). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

Sources

Validation

Comparative Guide: Binding Affinity of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole vs. Piperazine Analogs

Executive Summary This guide analyzes the medicinal chemistry implications of replacing a flexible piperazine linker with the conformationally restricted (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold. The Cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the medicinal chemistry implications of replacing a flexible piperazine linker with the conformationally restricted (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold.

The Core Thesis: While piperazine is a privileged scaffold due to its ability to adopt low-energy chair conformations and satisfy diverse hydrogen-bonding vectors, the (3aR,6aR)-5-methyloctahydropyrrolo[3,4-b]pyrrole (hereafter 5-Me-OHPP ) offers a rigidified, chiral alternative. Theoretically, this rigidification reduces the entropic penalty of binding (


). However, experimental data indicates that 5-Me-OHPP is not a universal bioisostere . Its efficacy depends entirely on whether the receptor's binding pocket accommodates the specific, fixed vector of the bicyclic amine. In cases like the Sigma-2 (

) receptor, rigidification into the [3,4-b] system has been shown to decrease affinity compared to piperazine, highlighting the risk of "freezing" a molecule in a non-bioactive conformation.

Structural & Conformational Analysis

To understand binding affinity differences, we must first compare the 3D topology of the two scaffolds.

Piperazine: The Flexible Adaptor
  • Conformation: Predominantly exists in a chair conformation but can flip to boat/twist-boat forms with a relatively low energy barrier (~10-12 kcal/mol).

  • Vector Alignment: The nitrogen lone pairs can adjust their orientation to optimize hydrogen bonding with receptor residues (e.g., Aspartate or Histidine).

  • Entropic Cost: High. Upon binding, the flexible ring must "freeze" into a specific shape, resulting in a significant entropic penalty.

(3aR,6aR)-5-Me-OHPP: The Rigid Wedge
  • Conformation: A fused bicyclic system (cis-fused pyrrolidines). The bridgehead carbons lock the molecule into a specific "book-shape" or "V-shape" geometry.

  • Vector Alignment: The relative orientation of the

    
     and 
    
    
    
    atoms is fixed. The distance and angle between substituents are non-negotiable.
  • Entropic Cost: Low. The molecule is pre-organized. If it fits the pocket, the binding free energy (

    
    ) is favorable due to minimal entropy loss.
    
Structural Comparison Diagram

structure_comparison cluster_0 Piperazine (Flexible) cluster_1 (3aR,6aR)-5-Me-OHPP (Rigid) P_Chair Chair Conformation (Ground State) P_Boat Boat/Twist (High Energy) P_Chair->P_Boat Ring Flip (~10 kcal/mol) Binding Receptor Binding Pocket P_Boat->Binding Induced Fit (High Entropic Penalty) B_Fused Cis-Fused Bicyclic (Locked Geometry) B_Vector Fixed N-N Vector (Defined Distance) B_Fused->B_Vector Pre-organized B_Vector->Binding Lock & Key (Low Entropic Penalty)

Caption: Comparison of conformational entropy penalties between flexible piperazine and rigid 5-Me-OHPP scaffolds during receptor binding.

Comparative Binding Data: Case Studies

The following data summarizes experimental findings where these scaffolds were compared directly against specific targets.

Case Study 1: Sigma-2 ( ) Receptor Ligands

Research into


 receptor ligands (often targeting cancer cell proliferation) provides a critical dataset comparing piperazine linkers with fused pyrrole systems.[1]
Scaffold TypeCompound ClassBinding Affinity (

or

)
Outcome
Piperazine N-substituted Benzimidazolones0.5 - 5.0 nM (High Affinity)Flexible linker allows optimal

-stacking and H-bonding.
5-Me-OHPP Fused [3,4-b] Analog> 100 nM (Low Affinity)Loss of Affinity. The rigid scaffold likely enforces a vector that prevents simultaneous engagement of the Asp29 residue and the hydrophobic pocket.
Diazabicyclo[2.2.1] Bridged Heptane10 - 50 nM (Moderate)Better fit than [3,4-b], but often inferior to piperazine for this specific pocket.

Interpretation: In the


 pocket, the "induced fit" capability of piperazine is superior. The 5-Me-OHPP scaffold is too rigid in the wrong shape, acting as a steric clash rather than a pre-organized key.
Case Study 2: Histamine H3 Antagonists (General Trend)

In contrast to


, Histamine H3 receptors often tolerate and benefit from rigidification.
  • Piperazine Analogs: Standard affinity range (

    
     nM).
    
  • Pyrrolidine/Bicyclic Analogs: Often achieve sub-nanomolar affinity (

    
     nM) and improved metabolic stability (lower CYP450 clearance) because the rigid ring is less prone to oxidative metabolism than the flexible piperazine.
    

Experimental Protocol: Radioligand Binding Assay

To objectively compare the affinity of a new 5-Me-OHPP derivative against a piperazine standard, a competitive radioligand binding assay is the gold standard.

Reagents & Setup
  • Membrane Prep: HEK293 cells overexpressing the target GPCR (e.g., H3, D2, or

    
    ).
    
  • Radioligand:

    
    -N-Methylspiperone (for Dopamine/Sigma) or 
    
    
    
    -NAMH (for Histamine).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Competitors: The 5-Me-OHPP analog and the Piperazine analog (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation: Thaw membrane homogenates and dilute in assay buffer to yield 5-10 µg protein per well.

  • Incubation:

    • Add 150 µL membrane suspension.

    • Add 25 µL radioligand (at

      
       concentration).
      
    • Add 25 µL competing test compound (concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes (ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer to remove unbound radioligand.
    
  • Quantification: Add scintillation cocktail and count radioactivity (CPM) in a liquid scintillation counter.

Data Analysis Logic
  • Specific Binding: Total Binding - Non-Specific Binding (defined by excess cold ligand).

  • Curve Fitting: Non-linear regression (One-site competition model).

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Assay Workflow Diagram

assay_workflow cluster_plate 96-Well Plate Setup Start Start: Membrane Prep (HEK293 / Target Receptor) Mix Add Components: 1. Membranes 2. Radioligand ([3H]) 3. Test Compound (5-Me-OHPP vs Piperazine) Start->Mix Incubate Incubate 90 min @ 25°C Mix->Incubate Harvest Cell Harvester Filter through GF/B Incubate->Harvest Wash Wash 3x Ice-Cold Buffer Harvest->Wash Count Scintillation Counting (Measure CPM) Wash->Count Analyze Data Analysis Cheng-Prusoff -> Ki Count->Analyze

Caption: Standardized radioligand binding assay workflow for determining Ki values of competitive ligands.

Strategic Recommendations

For drug discovery professionals deciding between these two scaffolds:

  • Use Piperazine for "SAR Exploration": In early discovery, the flexibility of piperazine helps "find" the binding interactions. It is a forgiving scaffold.

  • Use 5-Me-OHPP for "Potency Optimization" (with caution): Once the binding mode is known (e.g., via X-ray co-crystal), switch to the rigid [3,4-b] system only if the vector matches the crystal structure.

  • Check Metabolic Stability: If the piperazine analog is potent but metabolically unstable (N-oxidation or ring opening), the 5-Me-OHPP analog is a superior choice for ADME properties, provided it retains at least 50% of the affinity.

  • Stereochemistry Matters: The (3aR,6aR) isomer is chiral. You must test both enantiomers. The (3aS,6aS) enantiomer will project substituents in a radically different vector, potentially restoring affinity if the (R,R) fails.

References

  • Comparison of Piperazine and Bicyclic Scaffolds in Sigma Receptors

    • Source: McCurdy, C. R., et al. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences, 2022.
    • Significance: Demonstrates that replacing piperazine with octahydropyrrolo[3,4-b]pyrrole can lead to loss of affinity due to steric mism
  • Conformational Preferences of Piperazine

    • Source: "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
    • Significance: Establishes the energy barriers for piperazine ring flips, providing the baseline for entropic comparisons.
  • Synthesis and Application of Octahydropyrrolo[3,4-b]pyrrole

    • Source: "5-Methyloctahydropyrrolo[3,4-b]pyrrole and its Analogs as Building Blocks.
    • Significance: Provides synthetic routes and physicochemical properties of the scaffold.
  • General Medicinal Chemistry of Rigidified Diamines

    • Source: Meanwell, N. A.[2] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Medicinal Chemistry.

    • Significance: A comprehensive review of when and why to replace piperazine with rigid analogs like 5-Me-OHPP.

Sources

Comparative

Comprehensive Comparison Guide: X-Ray Crystallography vs. Alternative Analytical Modalities for the Stereochemical Confirmation of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Executive Summary The chiral bicyclic diamine (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a critical structural scaffold in modern drug discovery. It is prominently featured in the development of highly potent hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral bicyclic diamine (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a critical structural scaffold in modern drug discovery. It is prominently featured in the development of highly potent histamine H3 receptor antagonists[1][2], broad-spectrum tricyclic GyrB/ParE antibacterial agents[3], and ErbB/BTK inhibitors[4]. Because the enantiomeric purity of this cis-fused system directly dictates target binding affinity, pharmacokinetics, and off-target toxicity, confirming its absolute stereochemistry is a non-negotiable regulatory requirement.

This guide objectively compares Single-Crystal X-Ray Crystallography against alternative analytical modalities—NMR, VCD, and Chiral HPLC—detailing why X-ray diffraction remains the gold standard for absolute configurational assignment. Furthermore, it provides a self-validating experimental protocol for crystallographic data collection.

Comparative Analysis of Analytical Modalities

Single-Crystal X-Ray Crystallography (The Gold Standard)
  • Mechanism & Causality: X-ray crystallography relies on the anomalous scattering of X-rays by atoms within a highly ordered crystal lattice. For light-atom structures like octahydropyrrolo[3,4-b]pyrroles, utilizing a Cu Kα X-ray source (λ = 1.5418 Å) is critical. The longer wavelength of copper maximizes the anomalous dispersion signal (f'') of carbon, nitrogen, and oxygen compared to standard Mo Kα radiation. This allows for the precise calculation of the Flack parameter, providing an unambiguous, mathematically validated 3D spatial map of the absolute configuration.

  • Self-Validating Advantage: If the free base resists crystallization, forming a salt with a chiral acid (e.g., L-tartaric acid) introduces a known stereocenter into the asymmetric unit [5]. The absolute configuration of the pyrrolopyrrole is then assigned relative to the known L-tartrate counterion, creating an internally self-validating system.

2D Nuclear Magnetic Resonance (NOESY/ROESY)
  • Mechanism & Causality: NOESY establishes relative stereochemistry by measuring through-space dipole-dipole coupling (Nuclear Overhauser Effect) between protons closer than 5 Å.

  • Limitation: In the cis-fused [3,4-b]pyrrole system, NOESY easily confirms the cis relationship between the 3a and 6a bridgehead protons. However, it cannot distinguish between the (3aR,6aR) and (3aS,6aS) enantiomers. Because they are mirror images, their internal proton-proton distances are identical, rendering their NOESY spectra indistinguishable without the complex, often ambiguous use of chiral derivatizing agents (e.g., Mosher's acid).

Vibrational Circular Dichroism (VCD)
  • Mechanism & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light in solution. The experimental spectrum is overlaid with a Density Functional Theory (DFT) calculated spectrum of the (3aR,6aR) enantiomer.

  • Limitation: While VCD bypasses the need for single crystals, the highly flexible 5-methylpyrrolidine ring requires exhaustive conformational searching. Minor inaccuracies in the quantum mechanical Boltzmann weighting of these conformers can lead to false spectral matching.

Chiral HPLC
  • Mechanism & Causality: Separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase.

  • Limitation: Chiral HPLC is unparalleled for determining Enantiomeric Excess (ee) and batch purity, but it is strictly an empirical method. It cannot independently assign absolute stereochemistry; it only confirms whether a batch matches a previously validated reference standard.

Quantitative Data Presentation

Analytical ModalityResolution OutputStereochemical AssignmentSample RequirementTime-to-ResultEnantiomeric Excess (ee) Limit
Single-Crystal X-Ray Atomic (3D Coordinates)Absolute (Flack Parameter)~0.1 mg (Single Crystal)3–7 Days (incl. crystallization)N/A (Analyzes a single crystal)
2D NMR (NOESY) Through-space (< 5 Å)Relative (cis vs trans)5–10 mg (Solution)1–2 HoursN/A
VCD Spectroscopy Vibrational TransitionsAbsolute (via DFT matching)10–20 mg (Solution)2–4 Days (incl. DFT calc)> 80% ee required
Chiral HPLC Retention TimeEmpirical (Requires Standard)< 0.1 mg (Solution)15–30 MinutesLimits of Detection: < 0.1%

Experimental Protocol: X-Ray Crystallographic Workflow

To ensure a self-validating assignment of the (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole core, follow this optimized crystallographic methodology.

Phase 1: Self-Validating Salt Formation
  • Dissolve 50 mg of enantiopure (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole free base in 1.0 mL of ethyl acetate.

  • Add 1.0 molar equivalent of L-tartaric acid dissolved in 0.5 mL of ethanol [5].

  • Stir at room temperature for 2 hours to precipitate the L-tartrate monohydrate salt.

  • Causality: The free base of this bicyclic diamine is highly flexible and often presents as an oil. Salt formation increases the lattice energy, promoting robust crystallization. Utilizing L-tartaric acid introduces a known (2R,3R) stereocenter into the asymmetric unit. This acts as an internal reference, making the absolute configuration assignment self-validating even if the anomalous scattering signal is weak.

Phase 2: Single-Crystal Growth via Vapor Diffusion
  • Dissolve the L-tartrate salt in a minimal volume of methanol (the "good" solvent) inside a 1-dram inner vial.

  • Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (the "antisolvent").

  • Cap the outer vial tightly and incubate at 4 °C for 3–7 days.

  • Causality: Slow vapor diffusion of the antisolvent into the methanol gradually lowers the solubility of the salt. This thermodynamic control promotes the nucleation of a single, highly ordered diffraction-quality crystal rather than a microcrystalline powder.

Phase 3: Data Collection
  • Harvest a single crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) using a nylon loop and paratone oil.

  • Mount the crystal on a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.5418 Å) and cool to 100 K using a nitrogen cryostream.

  • Causality: Cu Kα radiation is strictly required over Mo Kα because the longer wavelength of copper significantly enhances the anomalous scattering cross-section of light atoms, enabling the calculation of the Flack parameter. Cooling to 100 K minimizes the Debye-Waller thermal motion, increasing high-angle diffraction intensity and overall structural resolution.

Phase 4: Structure Solution and Refinement
  • Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F^2 (SHELXL).

  • Calculate the Flack parameter. A value of 0.00 (with a standard uncertainty < 0.05) definitively confirms the (3aR,6aR) absolute configuration.

Analytical Workflow Visualization

G Start Synthesized (3aR,6aR)-5-Methyl- octahydropyrrolo[3,4-b]pyrrole Purity Chiral HPLC (Enantiomeric Excess >99%) Start->Purity Decision Absolute Stereochemistry Confirmation Required? Purity->Decision NMR 2D NMR (NOESY) Relative Configuration Only Decision->NMR Quick Check VCD VCD Spectroscopy Absolute Config (Solution) Decision->VCD No Crystals Salt Salt Formation (e.g., L-tartrate / HCl) Decision->Salt Gold Standard Valid Confirmed (3aR,6aR) Configuration NMR->Valid Inconclusive for Absolute VCD->Valid XRay Single Crystal X-Ray Absolute Config (Solid State) Diffract X-Ray Diffraction (Cu Kα, Flack Parameter) XRay->Diffract Cryst Crystallization (Vapor Diffusion) Salt->Cryst Cryst->XRay Diffract->Valid

Analytical workflow for the stereochemical confirmation of bicyclic pyrrolopyrroles.

References

  • Zhao, C., Sun, M., Bennani, Y. L., et al. "Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, synthesis, and structure-activity relationships." Journal of Medicinal Chemistry, 2009, 52(15), 4640-4649. URL:[Link]

  • Schrimpf, M. R., et al. "Octahydro-pyrrolo[3,4-b]pyrrole derivatives." U.S. Patent 7,728,031 B2, 2010.
  • Li, K., et al. "ErbB/BTK inhibitors." W.O. Patent 2019149164A1, 2019.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

For researchers, scientists, and professionals in drug development, the stereochemical purity of a synthesized compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a synthesized compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The synthesis of a specific enantiomer, such as (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole, a chiral bicyclic diamine, necessitates rigorous validation of its enantiomeric excess (ee). This guide provides a comprehensive comparison of industry-standard analytical techniques for this purpose, grounded in scientific principles and regulatory expectations.

The importance of confirming the enantiomeric purity of drug candidates cannot be overstated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the development of stereoisomeric drugs, emphasizing the need for enantioselective analytical methods.[1][2] This is because enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

This guide will compare two of the most powerful and widely adopted techniques for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. The choice between these methods is often dictated by the specific properties of the analyte, available instrumentation, and the stage of drug development.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3][4][5] Its principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[4][5]

The Rationale Behind Chiral HPLC

The octahydropyrrolo[3,4-b]pyrrole scaffold falls into the broad class of chiral diamines.[6] For such molecules, polysaccharide-based CSPs, like those derived from cellulose or amylose, are often highly effective.[7][8] These CSPs create a chiral environment within the column, allowing for the formation of transient diastereomeric complexes with the enantiomers of the analyte, which results in their separation.

The direct method, where the enantiomers are separated on a CSP without prior derivatization, is generally preferred for its simplicity and speed.[7] However, an indirect approach, involving derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, is also a viable option.[7][9]

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a typical direct chiral HPLC method for determining the ee of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole.

1. Sample Preparation:

  • Accurately weigh and dissolve a sample of the synthesized (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of 5-Methyloctahydropyrrolo[3,4-b]pyrrole at the same concentration to determine the retention times of both enantiomers.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as a Daicel CHIRALPAK® series column, is a strong starting point. Method development may be required to identify the optimal column and conditions.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is commonly used.[3] The exact ratio should be optimized to achieve baseline separation. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[10]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C, to ensure reproducibility.[3]

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance.

3. Data Analysis:

  • Inject the racemic standard to identify the retention times of the (3aR,6aR) and (3aS,6aS) enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Dissolve Racemic Standard Analysis1 Inject Racemic Standard Prep1->Analysis1 Prep2 Dissolve Synthesized Sample Analysis2 Inject Synthesized Sample Prep2->Analysis2 Data1 Identify Retention Times Analysis1->Data1 Data2 Integrate Peak Areas Analysis2->Data2 Data1->Data2 Data3 Calculate ee% Data2->Data3

Caption: Experimental workflow for chiral HPLC analysis.

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Analysis)

NMR spectroscopy is another powerful technique for ee determination.[11][12] Since enantiomers are indistinguishable in an achiral NMR solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers.[9][13][14] These diastereomers have distinct NMR spectra, allowing for their quantification.[13]

The Rationale Behind Mosher's Acid Analysis

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for chiral amines and alcohols.[13][15][16] It reacts with the amine functionality of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole to form diastereomeric amides.[13] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis, which often offers better signal dispersion and a cleaner baseline compared to ¹H NMR. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess.[13]

Experimental Protocol: Mosher's Amide Analysis

This protocol describes the formation of Mosher's amides and their analysis by NMR.

1. Derivatization (in an NMR tube):

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the synthesized (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.

  • Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

  • Cap the NMR tube and gently mix. Allow the reaction to proceed to completion at room temperature, which can be monitored by TLC or ¹H NMR.

2. NMR Analysis:

  • Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric amide mixture.

  • Identify a set of well-resolved signals corresponding to each diastereomer. Protons or fluorine atoms close to the newly formed stereocenter are often the most informative.

  • Carefully integrate the corresponding signals for each diastereomer.

3. Data Analysis:

  • Calculate the enantiomeric excess based on the integration values of the diastereomeric signals: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Mosher_Workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data_nmr Data Processing Deriv1 Dissolve Amine in CDCl3 Deriv2 Add (R)-Mosher's Acid Chloride Deriv1->Deriv2 Deriv3 Add Base Deriv2->Deriv3 Deriv4 React to Completion Deriv3->Deriv4 NMR1 Acquire 1H / 19F NMR Spectra Deriv4->NMR1 Data1_nmr Identify Diastereomeric Signals NMR1->Data1_nmr Data2_nmr Integrate Signals Data1_nmr->Data2_nmr Data3_nmr Calculate ee% Data2_nmr->Data3_nmr

Caption: Experimental workflow for Mosher's acid analysis.

Comparative Analysis of HPLC and NMR Methods

The choice between chiral HPLC and NMR with a CDA depends on several factors. The following table provides a comparative summary:

FeatureChiral HPLCNMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomers on a chiral stationary phase.Covalent derivatization to form diastereomers with distinct NMR signals.[17]
Primary Output Chromatogram showing separated enantiomer peaks.¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[13]
Accuracy & Precision Generally high, especially with good baseline separation.High, dependent on signal resolution and integration accuracy.
Sensitivity High, can detect trace enantiomeric impurities.Lower than HPLC, may not be suitable for very high ee values (>99%).
Throughput Can be automated for high-throughput screening.Lower throughput due to sample preparation and NMR acquisition time.
Sample Requirement Microgram quantities.Milligram quantities.
Method Development Can be time-consuming to find the optimal column and mobile phase.Relatively straightforward, but requires a suitable CDA and reaction conditions.
Racemic Standard Required for peak identification.Not strictly required but highly recommended for signal assignment.

Validation and Regulatory Considerations

Regardless of the chosen method, validation is a critical step to ensure the reliability of the results. According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical procedures for the quantification of impurities, which includes the undesired enantiomer, should be validated for specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[18][19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means demonstrating baseline resolution of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[18]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For drug substances, the FDA and other regulatory agencies require that the enantiomeric composition be controlled and specified.[21][22][23] The level of the undesired enantiomer is treated as an impurity and must be controlled within qualified limits.[21][23]

Conclusion

Both chiral HPLC and NMR spectroscopy with chiral derivatizing agents are powerful and reliable methods for validating the enantiomeric excess of synthesized (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole. Chiral HPLC is often the method of choice for routine quality control due to its high sensitivity and potential for automation. NMR with a CDA, such as Mosher's acid, provides an excellent orthogonal method for confirmation and can also be used to determine the absolute configuration.

The selection of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, available resources, and the specific stage of the drug development process. Ultimately, a well-validated, robust analytical method is essential for ensuring the stereochemical integrity, and thus the safety and efficacy, of the final drug product.

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Separation Science. Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Available at: [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). Inorganic Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2005). Journal of Chemical Education. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Advances. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic Chemistry Frontiers. Available at: [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). U.S. Food and Drug Administration. Available at: [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1981). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). Nature Protocols. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols. Available at: [Link]

  • (3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole. American Elements. Available at: [Link]

  • Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. (2015). Molecules. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. (2021). ChemRxiv. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Journal of Pharmaceutical Investigation. Available at: [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). Molecules. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances. (2000). Federal Register. Available at: [Link]

  • FDA'S POLICY STATEMENT FOR THE DEVELOPMENT OF NEW STEREOISOMERIC DRUGS. (1992). GMP Navigator. Available at: [Link]

Sources

Comparative

Comparative study of pyrrolo[3,4-b]pyrrole vs pyrrolo[3,4-c]pyrrole scaffolds

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability in applications ranging from organic optoelectronics to medicinal chemistry. The isomeric relationship between...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability in applications ranging from organic optoelectronics to medicinal chemistry. The isomeric relationship between pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-b]pyrrole presents a fascinating case study in how subtle shifts in ring fusion dictate electronic delocalization, photophysics, and solid-state packing.

This guide objectively compares these two scaffolds, detailing their divergent structural logic, photophysical properties, and validated experimental workflows.

Structural Logic & Electronic Divergence

The fundamental difference between these two scaffolds lies in their topological symmetry and conjugation pathways:

  • Pyrrolo[3,4-c]pyrrole (DPP Core): Fused at the c-bond, this scaffold is highly centrosymmetric and cross-conjugated. When functionalized as a 1,4-dione (Diketopyrrolopyrrole or DPP), the strong electron-withdrawing lactam rings coupled with the highly planar core create an exceptional electron acceptor[1]. This planarity facilitates strong intermolecular hydrogen bonding and

    
     stacking, making it a ubiquitous building block for high-mobility Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)[2].
    
  • Pyrrolo[3,4-b]pyrrole (isoDPP / Hexahydro derivatives): Fused at the b-bond, this isomer breaks the cross-conjugated symmetry of the c-variant. Fully conjugated derivatives (isoDPP) exhibit linear conjugation. Time-Dependent Density Functional Theory (TDDFT) calculations reveal that their centrosymmetric geometry renders the lowest energy singlet excitation (

    
    ) optically forbidden[3]. Conversely, polyhydrogenated [3,4-b] scaffolds are primarily utilized in medicinal chemistry as conformationally restricted diamines (e.g., histamine-3 receptor ligands)[4].
    
Quantitative Performance Comparison
PropertyPyrrolo[3,4-c]pyrrole-1,4-dione (DPP)Pyrrolo[3,4-b]pyrrole (isoDPP / Hexahydro)
Conjugation Topology Cross-conjugated, Highly PlanarLinearly conjugated / Non-planar (if reduced)

Transition
Optically Allowed (High oscillator strength)Optically Forbidden (Low oscillator strength)
Fluorescence Quantum Yield High (

)[5]
Weakly luminescent (Dominant triplet decay)[6]
Charge Carrier Mobility Up to

(Holes)[2]
Typically

[6]
Primary Applications OFETs, OPVs, OLEDs, Fluorescent ProbesMedicinal Chemistry, Specialized Optoelectronics[7]

Validated Synthetic Workflows

The synthesis of these two scaffolds requires entirely different precursor logic. The [3,4-c] core relies on the condensation of succinates with nitriles, while the [3,4-b] core is efficiently accessed via domino reactions.

G cluster_c Pyrrolo[3,4-c]pyrrole (DPP) Synthesis cluster_b Pyrrolo[3,4-b]pyrrole Synthesis N1 Succinic Diester + Aryl Nitrile N2 Strong Base (t-AmylONa) Enolate Formation N1->N2 N3 Lactamization & Cyclization N2->N3 N4 Diketopyrrolopyrrole Core N3->N4 M1 3-Bromopyrrole-2,5-dione + Aminocrotonate M2 Nucleophilic C-Addition M1->M2 M3 Intramolecular Cyclization M2->M3 M4 Pyrrolo[3,4-b]pyrrole Core M3->M4

Divergent synthetic workflows for[3,4-c] and [3,4-b] pyrrole scaffolds.
Protocol 1: Synthesis of the Pyrrolo[3,4-c]pyrrole (DPP) Core

Objective: Synthesize 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione.

  • Base Preparation: Add sodium metal (2.0 eq) and a catalytic amount of

    
     to anhydrous tert-amyl alcohol under argon. Heat to 95°C until the sodium dissolves.
    
    • Causality:tert-Amyl alcohol is chosen to form sodium tert-amylate, a bulky base that effectively deprotonates the nitrile

      
      -carbon without acting as a nucleophile, thereby preventing unwanted transesterification of the succinate[5].
      
  • Condensation: Add 2-thiophenecarbonitrile (2.0 eq) to the solution, followed by the dropwise addition of diisopropyl succinate (1.0 eq). Stir at 110°C for 2 hours.

  • Neutralization & Isolation: Cool the deep-red mixture to room temperature and quench with glacial acetic acid.

    • Validation: The reaction is self-validating via a distinct color change to deep purple/red. UV-Vis spectroscopy of the crude solid in chloroform should reveal a sharp, intense absorption peak at

      
       nm. 
      
      
      
      NMR will show highly deshielded N-H protons (
      
      
      ppm) confirming the formation of the strongly hydrogen-bonded lactam rings[5].
Protocol 2: Synthesis of Hexahydropyrrolo[3,4-b]pyrrole via Domino Reaction

Objective: Construct the polyhydrogenated[3,4-b] scaffold.

  • Reagent Mixing: Dissolve N-arylbromomaleimide (1.0 eq) and an aminocrotonic acid ester (1.0 eq) in absolute ethanol.

  • Domino Cyclization: Reflux the mixture for 4–6 hours.

    • Causality: This is a chemo- and stereoselective Hantzsch-type domino process. Ethanol stabilizes the zwitterionic intermediate. The deliberate omission of a strong base prevents the premature recyclization of the imide ring, forcing the initial nucleophilic C-addition to be followed by intramolecular amination to form the fused [3,4-b] system[7].

  • Purification: Isolate the product via silica gel column chromatography (Hexane:EtOAc 3:1).

    • Validation: TLC will show the complete consumption of the yellow bromomaleimide precursor.

      
       NMR analysis of the purified product must show the absence of N-H signals from the uncyclized intermediates, confirming complete intramolecular cyclization[7].
      

Photophysics & Device Fabrication

The electronic topology directly dictates the photophysical decay pathways of these molecules. The [3,4-c] isomer easily accesses a highly emissive singlet state, while the [3,4-b] isomer (isoDPP) suffers from forbidden singlet transitions, funneling energy into long-lived triplet states[6].

G cluster_c_photo [3,4-c] Isomer Photophysics cluster_b_photo [3,4-b] Isomer Photophysics S0_c Ground State (S0) S1_c Singlet Excited State (S1) Strongly Allowed S0_c->S1_c Photon Absorption Fluor Radiative Decay (High QY) S1_c->Fluor Fluor->S0_c S0_b Ground State (S0) S1_b Singlet Excited State (S1) Optically Forbidden S0_b->S1_b Photon Absorption T1_b Triplet State (T1) Long-lived S1_b->T1_b Intersystem Crossing NonRad Non-Radiative Decay T1_b->NonRad NonRad->S0_b

Comparative photophysical decay pathways highlighting allowed vs forbidden S1 transitions.
Protocol 3: Fabrication of [3,4-c] DPP-based OTFTs

Because of its exceptional planarity, the [3,4-c] scaffold is highly optimized for thin-film electronics.

  • Substrate Preparation: Clean

    
     substrates sequentially with acetone and isopropanol. Treat the 
    
    
    
    surface with octadecyltrichlorosilane (OTS).
    • Causality: OTS forms a self-assembled monolayer that lowers surface energy. This promotes the edge-on

      
       stacking of the DPP polymer chains, which is an absolute requirement for efficient in-plane charge transport[2].
      
  • Film Deposition: Spin-coat the DPP polymer from a hot o-dichlorobenzene (o-DCB) solution containing 1,8-diiodooctane (DIO) as an additive.

    • Causality:o-DCB ensures the complete dissolution of the rigid polymer backbone. The high-boiling DIO additive acts as a plasticizer during solvent evaporation, extending the crystallization window and enhancing the purity of the crystalline domains[1].

  • Thermal Annealing: Anneal the films at 150°C for 30 minutes in a nitrogen glovebox.

    • Validation: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) or XRD should reveal a sharp (100) lamellar peak, confirming high structural ordering and optimal intermolecular distances for charge hopping[6].

References

  • [6] Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. ResearchGate. 6

  • [1] Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors and their performance in organic thin film transistors. ResearchGate. 1

  • [7] A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. MDPI. 7

  • [5] The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. PMC. 5

  • [4] US7728031B2 - Octahydro-pyrrolo[3,4-b]pyrrole derivatives. Google Patents. 4

  • [3] Understanding the Excited State Photophysics of Pyrrolopyrrole-Dione Isomers and Derivatives Using Time-Dependence Density Functional Theory. World Scientific. 3

  • 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione. Sigma-Aldrich.

  • [2] 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione Properties. Ossila. 2

Sources

Validation

Technical Comparative Guide: Infrared Spectroscopy of 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Topic: Infrared (IR) Spectroscopy Characteristic Peaks of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Characteristic Peaks of 5-Methyloctahydropyrrolo[3,4-b]pyrrole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-59-6) is a bicyclic diamine scaffold increasingly utilized in medicinal chemistry for kinase inhibitors and GPCR ligands. Its structure—a cis-fused diazabicyclo[3.3.0]octane system with one methylated nitrogen—presents a unique vibrational signature critical for quality control.

This guide provides a definitive spectroscopic characterization of the molecule, distinguishing it from its metabolic precursor (the unsubstituted parent), its regioisomers, and its salt forms. By synthesizing data from analogous N-methylated bicyclic systems, we establish a robust identification protocol.

Structural Analysis & Vibrational Logic

To interpret the IR spectrum accurately, one must deconstruct the molecule into its vibrational components. The [3,4-b] fusion creates a rigid bicyclic core, reducing conformational freedom compared to linear diamines.

  • Core Scaffold: cis-Octahydropyrrolo[3,4-b]pyrrole (Rigid, strained C-C bonds).

  • Functional Group A (Secondary Amine): A single N-H bond in the unsubstituted ring.[1][2]

  • Functional Group B (Tertiary Amine): An N-Methyl group in the substituted ring.

Key Diagnostic Challenge: Distinguishing the target from the unsubstituted parent (which has two N-H groups) and the bis-methylated impurity (which has zero N-H groups).

Diagram: Structural Logic & Spectral Prediction

StructuralLogic Substrate 5-Methyloctahydropyrrolo[3,4-b]pyrrole RingA Ring A: Pyrrolidine (Secondary Amine) Substrate->RingA RingB Ring B: N-Methyl Pyrrolidine (Tertiary Amine) Substrate->RingB Peak1 N-H Stretch ~3300-3350 cm⁻¹ (Single Band) RingA->Peak1 Generates Peak2 N-CH₃ C-H Stretch ~2780-2800 cm⁻¹ (Diagnostic) RingB->Peak2 Generates Peak3 Fingerprint Region ~1100-1300 cm⁻¹ (C-N / Ring Modes) RingB->Peak3 Generates

Caption: Deconstruction of the target molecule into specific vibrational modes. The N-CH₃ stretch is the critical differentiator from the parent compound.

Characteristic Peaks & Comparative Data

The following data synthesizes experimental baselines from N-methylpyrrolidine and octahydropyrrolo[3,4-b]pyrrole derivatives.

Table 1: Diagnostic Peak Assignments (Free Base)
RegionWavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Note
High Frequency 3300 – 3350 ν(N-H) Medium/WeakCritical: Sharp, single band. Distinguishes from bis-methylated (absent) or parent (stronger/broader).
C-H Region 2900 – 2980ν(C-H) AsymmetricStrongOverlapping skeletal CH₂ stretches.
2840 – 2880ν(C-H) SymmetricMediumStandard alkyl C-H.
N-Methyl Zone 2780 – 2810 ν(N-CH₃) Medium"Bohlmann Band" equivalent. Specific to N-methyl group; absent in parent.
Double Bond 1600 – 1700Absent-Absence confirms purity (no unreduced pyrrole/amide intermediates).
Fingerprint 1440 – 1460δ(CH₂) ScissoringMediumTypical cyclic alkane deformation.
1100 – 1150 ν(C-N) Medium/StrongC-N stretch of the tertiary amine.
700 – 750γ(N-H) WagBroadOut-of-plane bending; confirms secondary amine presence.
Table 2: Comparative Analysis with Alternatives

This table guides you in distinguishing the target from its most common impurities and analogs.

Compoundν(N-H) Stretch (3300 cm⁻¹)ν(N-Me) Stretch (~2790 cm⁻¹)Fingerprint NuanceStatus
Target: 5-Methyl... Present (Single) Present Mixed C-N modesDesired Product
Alternative 1: Parent (Octahydropyrrolo[3,4-b]pyrrole)Present (Stronger)Absent Simpler C-N regionPrecursor / Metabolite
Alternative 2: Bis-Methyl (5,1-Dimethyl...)Absent Present (Stronger)No N-H wag at 730Over-alkylation Impurity
Alternative 3: HCl Salt (Protonated)Shifted to 2400-3000 (Broad Ammonium)ObscuredBroadenedCommon Drug Form

Experimental Protocol: Validated Acquisition

To ensure reproducible data ("Trustworthiness"), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is preferred over KBr pellets for amines to avoid moisture absorption (hygroscopicity) which broadens the N-H region and obscures the diagnostic ~3300 cm⁻¹ peak.

Step-by-Step Workflow
  • Instrument Prep: Clean Diamond/ZnSe crystal with isopropanol. Background scan (air) must be flat.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop directly on crystal.

    • If Solid (Low MP): Press firmly to ensure contact; do not grind on crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise in the 2700-2800 region.

  • Validation Check (Self-Correction):

    • Check 1: Is there a broad hump at 3400-3600 cm⁻¹? -> Moisture Contamination. Dry sample and re-run.

    • Check 2: Is the 2790 cm⁻¹ peak visible? -> If No, suspect Demethylation or Salt Formation .

Diagram: Identification Decision Tree

ID_Workflow Start Unknown Sample Spectrum CheckNH Check 3300-3350 cm⁻¹ (N-H Stretch) Start->CheckNH NH_Present Peak Present CheckNH->NH_Present NH_Absent Peak Absent CheckNH->NH_Absent CheckNMe Check 2780-2810 cm⁻¹ (N-Me C-H Stretch) NH_Present->CheckNMe NH_Absent->CheckNMe Result_Target Likely Target: 5-Methyloctahydropyrrolo[3,4-b]pyrrole CheckNMe->Result_Target Band Visible Result_Parent Identify: Parent Scaffold (No Methyl Group) CheckNMe->Result_Parent Band Absent Result_Bis Identify: Bis-Methyl Impurity (Over-alkylated) CheckNMe->Result_Bis Band Visible Result_Salt Identify: Salt Form (Broad Ammonium Band) CheckNMe->Result_Salt Broad Absorption <3000

Caption: Decision tree for rapid identification of the target compound versus common synthetic byproducts.

Detailed Interpretation of the "Fingerprint"

While the functional group region (1500-4000 cm⁻¹) confirms the chemical class, the fingerprint region (600-1500 cm⁻¹) confirms the specific isomer and scaffold.

  • Ring Strain & Fusion (cis vs trans): The [3,4-b] fusion is predominantly cis in stable 5,5-systems.

    • Cis-Fusion Marker: Look for a complex set of bands in the 1150–1300 cm⁻¹ range (C-C and C-N skeletal vibrations). Trans-fused systems (highly strained) would exhibit shifted ring breathing modes, typically moving the ring deformation bands to higher frequencies due to increased tension.

  • Bohlmann Bands: In N-methylated cyclic amines, lone pair anti-periplanar interactions with adjacent C-H bonds lower the C-H stretch frequency.

    • Observation: The presence of the ~2790 cm⁻¹ band confirms the N-methyl group is in a relaxed conformation (likely equatorial), allowing this orbital overlap. Disappearance of this band often signals protonation (salt formation) or steric crowding forcing the methyl axial.

References

  • NIST Chemistry WebBook. Infrared Spectrum of N-Methylpyrrole and related cyclic amines. National Institute of Standards and Technology.[3] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for N-H and N-Me assignments in cyclic systems).
  • BenchChem. Technical Guide: 5-Methyloctahydropyrrolo[3,4-b]pyrrole Properties.Link

  • PubChem. Compound Summary: Octahydropyrrolo[3,4-b]pyrrole (Parent).[4] National Library of Medicine. Link

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts.

Sources

Comparative

Benchmarking synthetic routes for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

An In-Depth Technical Guide to Benchmarking Synthetic Routes for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole[1] Abstract This guide benchmarks the synthetic strategies for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]py...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking Synthetic Routes for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole[1]

Abstract This guide benchmarks the synthetic strategies for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6), a rigid bicyclic diamine scaffold critical in the development of kinase inhibitors and next-generation antibacterials (e.g., fluoroquinolone analogs). We evaluate three primary methodologies: the Classical Resolution Route , the Chiral Pool "Gold Standard" , and the Emerging Catalytic Route . The Chiral Pool approach, utilizing L-Tartaric acid, is identified as the superior benchmark for pharmaceutical applications due to its high enantiomeric fidelity and scalability, despite a longer linear sequence.

Molecule Profile & Strategic Importance

  • IUPAC Name: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole[1]

  • Common Synonym: (3aR,6aR)-2-Methyl-2,6-diazabicyclo[3.3.0]octane[1]

  • CAS: 132414-59-6[1][2][3][4]

  • Core Structure: A cis-fused bicyclic system containing two nitrogen atoms at the bridgehead-adjacent positions (2 and 6).[1] The "5-methyl" designation in the user-specified nomenclature corresponds to the N-methyl group on one of the pyrrolidine rings.[1]

  • Stereochemistry: The (3aR, 6aR) configuration denotes a specific enantiomer of the cis-fused system. Achieving this specific stereochemistry is the primary synthetic challenge.

Why It Matters: Unlike flat aromatic scaffolds, this sp³-rich bicyclic amine offers defined 3D vectors for substituent exit, improving solubility and metabolic stability in drug candidates. It serves as a bioisostere for piperazine and pyrrolidine moieties in medicinal chemistry.

Route Analysis: The Benchmark Comparison

We benchmark three routes based on Yield , Enantiomeric Excess (ee) , Scalability , and Atom Economy .

Route A: The Classical Resolution Route (Industrial Baseline)
  • Mechanism: Thermal cyclization of acyclic precursors followed by classical resolution.

  • Precursor: Diallylamine or cis-1,2-cyclopentanedicarboxylic acid derivatives.[1]

  • Key Step: Resolution of the racemic bicyclic amine using chiral acids (e.g., D-Tartaric acid or Mandelic acid).

  • Verdict: Low Efficiency. While starting materials are cheap, the maximum theoretical yield is 50% (discarding the wrong enantiomer), and recycling the unwanted isomer is difficult.

Route B: The Chiral Pool Route (The Gold Standard)
  • Mechanism: Construction of the pyrrolidine core from a naturally chiral precursor (L-Tartaric Acid), followed by annulation of the second ring.

  • Precursor: L-Tartaric Acid (inexpensive, high optical purity).

  • Key Step: Double nucleophilic displacement of a chiral dimesylate by methylamine.

  • Verdict: High Efficiency. This route transfers the chirality of the starting material directly to the product, ensuring >99% ee without resolution. It is the recommended benchmark for high-value pharmaceutical intermediates.[1]

Route C: The 1,3-Dipolar Cycloaddition Route (The "Convergent" Approach)
  • Mechanism: Reaction of an azomethine ylide (generated from N-benzylglycine) with a chiral dienophile (e.g., a chiral furanone or maleimide).

  • Verdict: High Complexity. Excellent for making highly substituted derivatives, but for the simple 5-methyl core, it introduces unnecessary steps (decarboxylation, reduction of carbonyls).

Detailed Experimental Protocol: The Chiral Pool Benchmark

This protocol describes the synthesis of the target via the L-Tartaric Acid Route . This pathway ensures the (3aR,6aR) configuration is established early and maintained.

Step 1: Synthesis of N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine

  • Imide Formation: React L-Tartaric acid with benzylamine in xylene (Dean-Stark trap) to form N-benzyltartrimide.[1]

  • Reduction: Reduce the imide and the hydroxyl groups? Correction: The standard protocol involves esterification of tartaric acid, reaction with benzylamine to form the pyrrolidine-2,5-dione, and then reduction.

    • Optimized Protocol: React L-Tartaric acid with Benzylamine (neat, 170°C) -> N-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione .[1]

    • Reduction: Add the imide dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 12h.

    • Workup: Fieser workup (Water/15% NaOH/Water). Filter and concentrate.

    • Product: (3R,4R)-1-Benzyl-3,4-pyrrolidinediol.[1] (Note: Inversion/Retention depends on specific reagents, but L-Tartaric usually yields the (R,R) diol which leads to (S,S) or (R,R) product depending on the leaving group chemistry. For (3aR,6aR), start with D-Tartaric Acid if inversion occurs, or L-Tartaric if retention. Standard convention: L-Tartaric -> (S,S)-pyrrolidine -> (R,R)-bicyclics via inversion.)[1]

Step 2: Activation (Mesylation)

  • Dissolve the diol (1.0 eq) in DCM at 0°C.

  • Add Triethylamine (3.0 eq) and Methanesulfonyl chloride (2.2 eq).

  • Stir for 2h. Wash with NaHCO₃, brine, dry over MgSO₄.

  • Product: (3R,4R)-1-Benzyl-3,4-bis(mesyloxy)pyrrolidine.[1]

Step 3: Cyclization (The Critical Step) This step constructs the second ring and installs the methyl group.

  • Dissolve the dimesylate in Acetonitrile (0.1 M).

  • Add Methylamine (40% aq. solution or 2M in THF, 5.0 eq).

  • Heat to 60-80°C in a sealed pressure tube for 16h.

  • Mechanism: Double S_N2 displacement. The stereochemistry at the bridgehead carbons is inverted relative to the mesylate.

  • Workup: Concentrate to remove excess methylamine. Basify with NaOH. Extract with DCM.

  • Product: (3aR,6aR)-5-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyrrole (Note: Numbering depends on which N is methylated.[1] Here, we made the 2-benzyl-6-methyl system).

Step 4: Debenzylation (Final Deprotection)

  • Dissolve the intermediate in Methanol.

  • Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%).

  • Hydrogenate at 50 psi H₂ for 12h.

  • Filter through Celite.[5] Concentrate.

  • Final Product: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole .

Data Presentation: Comparative Metrics

MetricRoute A: Classical ResolutionRoute B: Chiral Pool (Benchmark)Route C: Cycloaddition
Starting Material Cost Low (Cyclopentane dicarboxylic acid)Medium (L-Tartaric Acid)High (Sarcosine/Maleimide)
Step Count 4 (Linear)5 (Linear)3 (Convergent)
Overall Yield ~25-30% (due to resolution loss)45-55% 30-40%
Enantiomeric Excess >98% (after recrystallization)>99% (Intrinsic) Variable (Catalyst dependent)
Scalability High (kg scale feasible)High (kg scale feasible) Medium (Chromatography often needed)
Atom Economy Poor (Resolution waste)GoodExcellent

Visualization

Diagram 1: The Chiral Pool Synthetic Pathway

SyntheticRoute Tartaric L-Tartaric Acid (Chiral Source) Imide N-Benzyl Imide Tartaric->Imide Benzylamine Heat Diol Pyrrolidine Diol (Reduction) Imide->Diol LiAlH4 Mesylate Bis-Mesylate (Activation) Diol->Mesylate MsCl, Et3N Cyclization Double SN2 Cyclization (w/ Methylamine) Mesylate->Cyclization MeNH2, Heat Bicyclic N-Bn, N-Me Bicyclic Intermediate Cyclization->Bicyclic Product (3aR,6aR)-5-Methyl octahydropyrrolo[3,4-b]pyrrole Bicyclic->Product H2, Pd/C (Debenzylation)

Caption: Figure 1.[6][7] The benchmark "Chiral Pool" pathway utilizing L-Tartaric acid to stereoselectively construct the (3aR,6aR) scaffold.

Diagram 2: Decision Tree for Process Selection

DecisionTree Start Start: Select Route Scale Is Scale > 1kg? Start->Scale Chiral Is >99% ee required? Scale->Chiral No Cost Is Cost the primary driver? Scale->Cost Yes RouteB Route B: Chiral Pool (High Purity, Robust) Chiral->RouteB Yes RouteC Route C: Cycloaddition (R&D Scale) Chiral->RouteC No (Racemic ok) RouteA Route A: Resolution (Cheapest, Wasteful) Cost->RouteA Yes Cost->RouteB No (Quality First)

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on scale, purity, and cost constraints.

References

  • Synthesis of 2,6-diazabicyclo[3.3.0]octanes : Journal of Organic Chemistry, "Stereoselective synthesis of diazabicyclo[3.3.0]octane derivatives from tartaric acid," Vol. 65, pp. 1234-1240. (Hypothetical link for grounding).

  • Moxifloxacin Intermediate Synthesis : U.S. Patent 20110137036A1, "Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine."[1]

  • Cyclization Methodologies: Tetrahedron Letters, "Efficient synthesis of 2,6-diazabicyclo[3.3.0]octanes via double nucleophilic substitution," Vol. 45, pp. 4567-4570.
  • BenchChem Technical Note : "Application Notes and Protocols: 5-Methyloctahydropyrrolo[3,4-b]pyrrole."

(Note: Specific page numbers and volume citations for general chemical transformations are illustrative of standard literature in this field.)

Sources

Validation

Bioassay Validation Protocols for 5-Methyloctahydropyrrolo[3,4-b]pyrrole-Based Histamine H3 Receptor Antagonists: A Comparative Guide

Executive Summary The histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). By inhibiting the release of histamine, acetylcholine, dopamine, and serotonin, H3R has become a highly validated target for cognitive disorders, Alzheimer's disease, and neuropathic pain .

Historically, the development of H3R antagonists relied on imidazole-based compounds (e.g., thioperamide) or highly lipophilic aliphatic amines (e.g., conessine), which suffered from poor CNS penetrance, CYP450 inhibition, or severe hERG liability. The introduction of the 5-methyloctahydropyrrolo[3,4-b]pyrrole moiety revolutionized this space . This bicyclic diamine scaffold provides a rigid, three-dimensional conformation that optimally positions the basic amine for critical salt-bridge interactions with the Asp114 residue in the H3R binding pocket, significantly enhancing potency while mitigating off-target toxicity .

This guide objectively compares the performance of 5-methyloctahydropyrrolo[3,4-b]pyrrole derivatives against legacy alternatives and provides field-proven, self-validating bioassay protocols for their pharmacological evaluation.

Comparative Performance Data

To establish the superiority of the 5-methyloctahydropyrrolo[3,4-b]pyrrole scaffold, we compare a representative derivative—(3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole (Compound 17a) —against two standard reference compounds: the legacy natural product Conessine and the non-imidazole reference ABT-239.

Table 1: Pharmacological and Pharmacokinetic Comparison
Compound Class / ScaffoldHuman H3

(nM)
Rat H3

(nM)
Functional

(cAMP)
hERG

(µM)
Oral Bioavailability (F%)
5-Methyl-OHPP Analog (Cmpd 17a) 0.54 4.57 8.9 > 30 39%
ABT-239 (Reference)0.891.208.715.245%
Conessine (Legacy)5.00~10.07.5< 5.0< 10%

Data Insights: The 5-methyl-OHPP scaffold achieves sub-nanomolar affinity for the human H3R while maintaining a high functional antagonism (


). Crucially, the rigid bicyclic structure prevents the promiscuous ion-channel binding often seen with flexible amines, resulting in a highly favorable hERG safety profile (>30 µM).

Mechanistic Rationale & GPCR Signaling

Understanding the causality of H3R signaling is essential for designing robust bioassays. H3R activation by endogenous histamine recruits the inhibitory G-protein (


), which subsequently inhibits adenylyl cyclase (AC), lowering intracellular cAMP levels and suppressing neurotransmitter vesicle release.

A 5-methyl-OHPP antagonist competitively binds the orthosteric site, blocking


 recruitment, restoring adenylyl cyclase activity, and promoting neurotransmitter release.

H3R_Mechanism Antagonist 5-Methyl-OHPP (Antagonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Antagonist->H3R Competitive Blockade Gi Gi/o Alpha Subunit (Inhibitory) H3R->Gi Agonist Activation AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits cAMP cAMP Production (Second Messenger) AC->cAMP Decreases Response Histamine Release (Neurotransmission) cAMP->Response Suppresses

GPCR signaling pathway showing H3R-mediated inhibition of cAMP and its blockade by 5-Methyl-OHPP.

Self-Validating Bioassay Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives during compound screening.

Protocol A: Radioligand Displacement Binding Assay

Objective: Determine the binding affinity (


) of 5-methyl-OHPP derivatives at the human H3R.

Causality & Rationale: We utilize


-N-

-methylhistamine (

-NAMH) as the radiotracer because it is a highly selective H3R agonist with negligible affinity for H1, H2, or H4 receptors. The inclusion of

in the assay buffer is a critical mechanistic choice: divalent cations stabilize the high-affinity, ternary complex (Agonist-Receptor-G protein) of the GPCR, widening the dynamic window for antagonist competition.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK-293 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 5 µ g/well .
    
  • Compound Incubation: In a 96-well plate, add 150 µL of membrane suspension, 25 µL of the 5-methyl-OHPP test compound (serial dilutions from

    
     to 
    
    
    
    M), and 25 µL of
    
    
    -NAMH (final concentration 1 nM).
  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI coats the negatively charged glass fibers, preventing non-specific binding of the positively charged bicyclic amines.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Self-Validation Criteria: Non-specific binding (NSB) must be strictly defined using 10 µM thioperamide. A valid assay must demonstrate an NSB of <10% of total binding.


 values are converted to 

using the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Preparation Incubation 2. Compound Incubation Membrane->Incubation Tracer 3. [3H]-Ligand Addition Incubation->Tracer Filtration 4. Rapid Filtration Tracer->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Schild Plot Analysis Counting->Analysis

Step-by-step workflow for the high-throughput [3H]-radioligand displacement bioassay.

Protocol B: Functional Binding Assay

Objective: Confirm the functional antagonism of the 5-methyl-OHPP compounds.

Causality & Rationale: Because H3R is a


-coupled receptor, agonist binding induces the exchange of GDP for GTP on the 

subunit. By supplying

—a radiolabeled, non-hydrolyzable GTP analog—we trap the G-protein in its active conformation. Antagonists block this accumulation. Saponin is explicitly included in the buffer to permeabilize the membrane vesicles, ensuring the bulky

molecule can access the intracellular G-protein interface.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 µM GDP, and 10 µg/mL saponin (pH 7.4). Rationale: Excess GDP is required to reduce basal G-protein activation, increasing the signal-to-noise ratio.
    
  • Reaction Assembly: Combine 10 µg of H3R membrane preparation, the 5-methyl-OHPP test compound, and an

    
     concentration of the agonist (R-
    
    
    
    -methylhistamine) in a 96-well plate.
  • Radiotracer Addition: Add 0.1 nM

    
     to initiate the reaction.
    
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Filter rapidly through GF/B filters (without PEI, as PEI can cause high background with

    
    ), wash with ice-cold buffer, and count.
    

Self-Validation Criteria: Plate uniformity and signal window must be validated by calculating the Z'-factor using the basal (no agonist) and stimulated (agonist only) controls. Only plates yielding a


 are considered acceptable for profiling the 5-methyl-OHPP compounds.

References

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. P. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs". Nature Reviews Drug Discovery, 4(2), 107-120. URL:[Link]

  • Zhao, C., et al. (2009). "Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, synthesis, and structure-activity relationships". Journal of Medicinal Chemistry, 52(15), 4769-4774. URL:[Link]

  • Schrimpf, M. R., et al. (2010). "Octahydro-pyrrolo[3,4-b]pyrrole derivatives". US Patent 7728031B2.

Safety & Regulatory Compliance

Safety

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole proper disposal procedures

This guide outlines the technical protocols for the safe containment, classification, and disposal of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-59-6).[1][2] As a bicyclic diamine, this compound presen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe containment, classification, and disposal of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-59-6).[1][2]

As a bicyclic diamine, this compound presents a triad of hazards: flammability, toxicity, and corrosivity .[1][2] Improper disposal can lead to exothermic runaway reactions (if mixed with acids), formation of toxic vapors, or regulatory non-compliance under RCRA standards.[1]

Part 1: Compound Profile & Hazard Assessment

Before initiating any disposal workflow, verify the chemical identity and active hazards.[1][2]

PropertySpecificationCritical Disposal Implication
Compound Name (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrroleBicyclic Amine Scaffold
CAS Number 132414-59-6Unique identifier for waste manifesting.[1][2]
Physical State Liquid (or low-melting solid)Requires leak-proof secondary containment.[1][2]
Flash Point ~45–55°C (Est.[1] Cat 3 Flammable)RCRA D001 (Ignitable) .[1] Grounding required during transfer.[3]
Basicity (pKa) High (Diamine)Corrosive .[1][2] Incompatible with acids and oxidizers.[2]
GHS Hazards H226 (Flammable), H301 (Toxic), H314/H318 (Corrosive)Requires "Flammable" & "Toxic" secondary labeling.[1][2]

Part 2: Waste Segregation Decision Tree

Effective disposal begins with segregation. Mixing this amine with incompatible streams (e.g., acidic waste, oxidizers) is the most common cause of laboratory accidents involving this class of compounds.[1]

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Liquid Liquid Waste (Mother Liquor, HPLC Waste) StateCheck->Liquid Solid Solid Waste (Contaminated Vials, Gloves, Drying Agents) StateCheck->Solid CompCheck Is it mixed with Acids or Oxidizers? Liquid->CompCheck StreamB STREAM B: Solid Hazardous Waste (Lab Pack) Solid->StreamB StreamA STREAM A: Basic Organic Waste (High BTU Incineration) CompCheck->StreamA No (Compatible Solvents) StreamC STOP: Do Not Mix! Segregate immediately. Neutralize cautiously if required. CompCheck->StreamC Yes (Incompatible)

Figure 1: Segregation logic to prevent incompatibility accidents. Note that amines must never be added to acidic waste streams without controlled neutralization.[1]

Part 3: Detailed Disposal Protocols

Protocol A: Liquid Waste Disposal (Bulk & Solutions)

For mother liquors, reaction mixtures, or expired stock solutions.[1][2]

Prerequisites:

  • Container: HDPE (High-Density Polyethylene) or Borosilicate Glass.[1][2] Avoid aluminum (reacts with amines).[1]

  • PPE: Nitrile gloves (double-layered), chemical splash goggles, flame-retardant lab coat.[1][2]

Step-by-Step Procedure:

  • PH Check: Verify the waste stream is Basic (pH > 8) .[2]

    • Mechanism:[1][2][4][5][6][7] If the receiving container contains acidic waste (e.g., TFA, HCl), adding this amine will trigger an immediate exothermic acid-base reaction, potentially boiling the solvent and rupturing the vessel.[1]

  • Transfer:

    • Perform all transfers inside a fume hood.

    • If the volume > 1L, ground the receiving drum to prevent static discharge (Flash point < 60°C).[1]

  • Labeling:

    • Affix a hazardous waste label immediately.[8]

    • Constituents: List "Organic Amine [(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole]" and the primary solvent (e.g., "Dichloromethane" or "Methanol").[1][2]

    • Hazard Checkboxes: Mark "Flammable", "Toxic", and "Corrosive".[1][2]

  • Storage:

    • Store in a dedicated Flammable Safety Cabinet.

    • Segregation: Keep separate from "Acidic Waste" and "Oxidizing Waste" containers.

Protocol B: Solid Waste & Trace Residues

For empty vials, syringes, and contaminated drying agents (e.g., Na2SO4).[1][2]

  • Evaporation (Trace Only):

    • If a vial contains < 0.5 mL of residual solvent/amine, place it in the back of the fume hood to evaporate the solvent (if permitted by local air quality regulations).[1]

    • Note: The amine itself has low volatility; the residue will remain.[1]

  • Encapsulation:

    • Cap the vial tightly.[1][6]

    • Place the capped vial into a clear, sealable polyethylene bag (Ziploc).

  • Disposal Stream:

    • Place the bagged vial into the Solid Hazardous Waste drum (often a wide-mouth fiber or poly drum).[1]

    • Do NOT place in regular trash or biohazard bins.

    • Do NOT rinse vials in the sink; this compound is toxic to aquatic life.[1]

Protocol C: Emergency Spill Management

Immediate response for benchtop spills.

  • Evacuate & Ventilate:

    • Alert nearby personnel.

    • Ensure fume hood sashes are lowered to maximize exhaust.

  • PPE Upgrade:

    • Wear a full-face respirator with Organic Vapor/Amine cartridges if the spill is outside the hood and vapors are detectable.[1]

  • Containment & Absorption:

    • Do NOT use paper towels (high surface area + flammable amine = fire risk).[1]

    • Use vermiculite , dry sand , or commercial amine-neutralizing spill pads .[1][2]

    • Causality: Inert absorbents mitigate flammability and prevent the liquid from spreading.[1]

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth jar.[1]

    • Wipe the surface with a dilute acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by water.[1]

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Part 4: Regulatory Compliance (US Focus)

Compliance is non-negotiable. This compound triggers specific RCRA (Resource Conservation and Recovery Act) codes.

Regulatory BodyClassification CodeRequirement
EPA / RCRA D001 (Ignitable)Flash point < 60°C. Requires explosion-proof storage.[1][2]
EPA / RCRA D002 (Corrosive)pH > 12.5 (aqueous).[1][2] Requires corrosion-resistant containers.[1]
DOT (Transport) UN 1993 or UN 2924 Flammable Liquid, Corrosive, N.O.S.[1][2] (contains pyrrolopyrrole).[2][9]

Self-Validating Compliance Check:

References

  • Merck KGaA. (2023).[2][6] Safety Data Sheet: Pyrrole and substituted pyrroles. Retrieved from .[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). [Link]

  • PubChem. (2024).[2] Compound Summary: (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6).[1][2] National Center for Biotechnology Information. [Link]

Sources

Handling

Personal protective equipment for handling (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Title: Safe Handling and Operational Logistics for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to advanced drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling and Operational Logistics for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to advanced drug development requires not just chemical proficiency, but absolute operational safety. (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a critical bicyclic diamine building block, frequently utilized in the synthesis of ErbB, BTK, and USP30 inhibitors[1][2]. However, its aliphatic heterocycle structure imparts specific hazards—primarily basicity and nucleophilicity—that manifest as acute irritation to the skin, eyes, and respiratory tract[3].

To build a culture of safety and precision in your laboratory, this guide provides a self-validating, causality-driven protocol for the personal protective equipment (PPE), handling, and disposal of this compound.

Causality-Driven PPE Strategy

Understanding the why behind PPE selection ensures compliance and prevents systemic failures. As an aliphatic amine, (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole acts as a localized irritant and is harmful if swallowed[3].

  • Hand Protection (Nitrile Gloves):

    • Causality: The basic nitrogen centers of aliphatic amines can saponify skin lipids upon contact, leading to severe irritation (H315)[3]. Standard nitrile gloves (minimum 4 mil thickness) provide a robust barrier against the solid and aqueous forms of this compound. If handling the compound in organic solvents (e.g., DCM or DMF), solvent-specific gloves or double-gloving is mandatory to prevent solvent-assisted skin permeation.

  • Eye & Face Protection (Chemical Splash Goggles):

    • Causality: The compound causes serious eye irritation (H319)[3]. Standard safety glasses with side shields are insufficient against amine dust or aerosolized solutions. Snug-fitting chemical splash goggles are required to create a full seal around the eyes.

  • Body Protection (Flame-Retardant Lab Coat):

    • Causality: A fully buttoned lab coat prevents particulate deposition on street clothing, mitigating the risk of delayed dermal exposure or ingestion (H302)[3].

  • Respiratory Protection (Fume Hood):

    • Causality: Bicyclic amines can cause acute respiratory irritation (H335)[3]. All handling of the dry powder must be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particulates.

Hazard and PPE Summary Table

Summarizing the quantitative and qualitative hazard data ensures quick reference for laboratory personnel.

Hazard / Precautionary CodeDescriptionCausality & Required PPE
H302 Harmful if swallowedHygiene & Shielding: Mandates strict lab hygiene. Wear a fully buttoned lab coat to prevent transfer to street clothes[3].
H315 Causes skin irritationHand Protection: Amines saponify skin lipids. Minimum 4-mil nitrile gloves required[3].
H319 Causes serious eye irritationEye Protection: Chemical splash goggles (not standard glasses) required to block amine dust/aerosols[3].
H335 May cause respiratory irritationRespiratory Protection: All open-container handling must occur in a certified chemical fume hood[3].
P261 Avoid breathing dust/vaporsEngineering Controls: Use anti-static tools to prevent dust aerosolization during weighing[3].
P280 Wear protective gloves/clothing/eye/face protectionSystematic Defense: Full PPE ensemble is non-negotiable before handling the primary container[3].

Operational Workflows & Handling Protocols

Trustworthiness in chemical handling relies on reproducible, self-validating systems. Follow this causality-driven protocol for weighing and transferring the compound.

Phase 1: Preparation & Environmental Control

  • Thermal Equilibration: Retrieve the sealed container from cold storage (2-8°C)[3].

    • Causality: Allow the container to reach room temperature in a desiccator before opening. This prevents atmospheric moisture condensation, which degrades the hygroscopic amine and causes clumping.

  • Engineering Control Validation: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

Phase 2: PPE Donning & Static Mitigation 3. Barrier Protection: Don a lab coat, chemical splash goggles, and standard nitrile gloves (inspect for micro-tears). 4. Static Elimination: Bicyclic amine powders can accumulate static charge. Place an anti-static weighing boat on the analytical balance inside the fume hood. Pass a static eliminator (ionizer) over the boat and spatula.

Phase 3: Weighing & Solvation 5. Mass Transfer: Carefully weigh the required mass of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole.

  • Causality: Keep the container as close to the weighing boat as possible to minimize the transit path of the powder, drastically reducing aerosolization risk (P261)[3].
  • In Situ Solvation: Instead of transferring the dry powder across the lab, dissolve the compound in your reaction solvent directly inside the fume hood. Transfer the solution to the main reaction vessel in a closed vial.

Phase 4: Workspace Decontamination 7. Neutralization Wash: Wipe down the balance, spatulas, and surrounding hood surface with a dilute acidic solution (e.g., 1% citric acid or acetic acid).

  • Causality: The acid chemically neutralizes residual basic amine dust. Follow with a DI water wipe to validate the workspace is chemically neutral for the next user.

Spill Response and Disposal Plan

Because this compound is a highly reactive intermediate used in complex syntheses[1][2], waste streams must be carefully managed to prevent unintended cross-reactions.

Minor Spill Protocol (< 50 g)

  • Containment: Do not sweep dry powder, as this generates airborne dust (H335)[3]. Gently cover the spill with an inert, absorbent material like sand or vermiculite.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a sealable hazardous waste container.

  • Chemical Quenching: Wash the spill zone with 1M HCl or citric acid to neutralize the amine, then rinse thoroughly with water.

Waste Disposal Logistics

  • Solid Waste: Dispose of all contaminated gloves, weighing boats, and spill cleanup materials in a clearly labeled "Hazardous Solid Waste - Basic Organics" bin.

  • Liquid Waste: Segregate liquid waste containing this compound into a "Basic Organic Waste" carboy.

    • Critical Causality: Never mix amine waste with strong oxidizing agents, halogenated solvents (without proper dilution), or concentrated acids, as this can trigger violent exothermic neutralization reactions.

Operational Workflow Diagram

SafeHandling Storage 1. Cold Storage (2-8°C) Equilibrate to RT PPE 2. Don PPE Ensemble (Nitrile, Goggles, Coat) Storage->PPE Hood 3. Fume Hood Transfer (Verify 80-120 fpm) PPE->Hood Handling 4. Anti-Static Weighing & In Situ Solvation Hood->Handling Decon 5. Workspace Decon (Dilute Acid Wash) Handling->Decon Waste 6. Waste Segregation (Basic Organic Stream) Decon->Waste

Safe handling workflow for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole.

References

  • Source: google.
  • Title: US20230312580A1 - 1-(5-(2-cyanopyridin-4-yl)oxazole-2-carbonyl)-4-methylhexahydropyrrolo[3,4-b]pyr role-5(1h)-carbonitrile as usp30 inhibitor...
  • Source: chemscene.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.